molecular formula C13H19NO4S B1586674 Ethyl O-Mesitylsulfonylacetohydroxamate CAS No. 38202-27-6

Ethyl O-Mesitylsulfonylacetohydroxamate

Cat. No.: B1586674
CAS No.: 38202-27-6
M. Wt: 285.36 g/mol
InChI Key: KQCBSWBQAXTILK-UHFFFAOYSA-N
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Description

Ethyl O-Mesitylsulfonylacetohydroxamate is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl O-Mesitylsulfonylacetohydroxamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl O-Mesitylsulfonylacetohydroxamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl O-Mesitylsulfonylacetohydroxamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1E)-N-(2,4,6-trimethylphenyl)sulfonyloxyethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-6-17-12(5)14-18-19(15,16)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCBSWBQAXTILK-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/OS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38202-27-6
Record name Ethyl O-methylsulphonylacetohydroxamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl O-methylsulphonylacetohydroxamate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Ethyl O-Mesitylsulfonylacetohydroxamate: Mechanism of Action & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, utility, and experimental application of Ethyl O-Mesitylsulfonylacetohydroxamate , a critical reagent in advanced organic synthesis and drug discovery.

Technical Whitepaper | Version 1.0 Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) is a specialized "safety-catch" reagent designed to surmount the stability and safety challenges associated with electrophilic amination. It serves as the stable, storable precursor to O-Mesitylenesulfonylhydroxylamine (MSH) , also known as Tamura’s Reagent .

While MSH is a potent electrophilic aminating agent capable of transforming nucleophiles (pyridines, sulfides, amines) into their


-amino or 

-amino derivatives, it is thermally unstable and potentially explosive. Ethyl O-Mesitylsulfonylacetohydroxamate effectively "masks" the reactive nitrenoid-like core within an imidate structure, allowing for safe storage and controlled, in situ release.

Core Value Proposition:

  • Safety: Eliminates the need to store explosive MSH.

  • Selectivity: Enables controlled generation of the active aminating species.

  • Utility: Critical for Late-Stage Functionalization (LSF) of drug scaffolds, particularly in constructing

    
    -amino heterocycles (e.g., 
    
    
    
    -aminopyridinium salts).

Chemical Identity & Structural Logic[1][2][3]

PropertyDetail
IUPAC Name Ethyl

-[(2,4,6-trimethylbenzenesulfonyl)oxy]acetimidate
Common Name Ethyl O-Mesitylsulfonylacetohydroxamate
Role Masked Electrophilic Aminating Agent
Active Species O-Mesitylenesulfonylhydroxylamine (MSH)
Leaving Group Mesitylenesulfonate (

) upon amination
By-products Ethyl Acetate (upon activation)
Structural Analysis

The molecule consists of an ethyl acetimidate core coupled to a mesitylenesulfonyl (Mts) group via an N-O bond.[1]

  • The Imidate Core (

    
    ):  Acts as a protective shield for the nitrogen. It renders the molecule stable to shock and ambient temperature.
    
  • The N-O-Sulfonyl Linkage: This weak bond is the source of the electrophilic nitrogen. Upon removal of the imidate shield, the nitrogen becomes highly electrophilic due to the electron-withdrawing sulfonyl group.

Mechanism of Action

The mechanism operates in two distinct phases: Activation (generation of MSH) and Amination (transfer of the amino group to the substrate).

Phase 1: Acid-Catalyzed Activation

The reagent is inert until activated by a strong acid (typically Perchloric acid or Dioxane/HCl). The activation is a hydrolysis reaction that cleaves the imidate


 bond.
  • Protonation: The imino nitrogen is protonated by the acid.

  • Nucleophilic Attack: Water attacks the electrophilic imidate carbon, forming a tetrahedral intermediate.

  • Elimination: The C-N bond cleaves, releasing Ethyl Acetate (solvent-compatible byproduct) and MSH (the active reagent).

Phase 2: Electrophilic Amination (The "Tamura" Mechanism)

Once generated, MSH acts as an


 equivalent. The mesitylenesulfonate group is an excellent leaving group, driving the transfer of the amine to a nucleophile.
  • Nucleophilic Approach: The nucleophile (e.g., the lone pair of a pyridine nitrogen) attacks the amine nitrogen of MSH.

  • Displacement: The N-O bond breaks, displacing the stable mesitylenesulfonate anion (

    
    ).
    
  • Product Formation: The result is the direct amination of the nucleophile (e.g., Pyridine

    
    
    
    
    
    -Aminopyridinium).
Pathway Visualization

The following diagram illustrates the transformation from the stable precursor to the active amination event.

Mechanism Precursor Ethyl O-Mesitylsulfonyl- acetohydroxamate (Stable Precursor) Intermediate Tetrahedral Intermediate Precursor->Intermediate + H2O / H+ Acid Acid Catalyst (HClO4 or HCl) Acid->Intermediate MSH MSH (Active Species) Intermediate->MSH Hydrolysis EtOAc Ethyl Acetate (Byproduct) Intermediate->EtOAc Product Aminated Product (N-Aminopyridinium) MSH->Product S_N2 Attack LeavingGroup MesSO3- (Leaving Group) MSH->LeavingGroup Substrate Nucleophile (e.g., Pyridine) Substrate->Product Nucleophilic Attack

Caption: Activation of the acetohydroxamate precursor via acid hydrolysis followed by electrophilic amination of a nucleophilic substrate.

Applications in Drug Development[2]

This reagent is particularly valuable in Late-Stage Functionalization (LSF) , where chemists introduce polarity or metabolic handles into nearly finished drug candidates without rebuilding the synthesis from scratch.

Key Transformations
Target ScaffoldReaction TypeProduct Utility
Pyridines / Quinolines

-Amination
Synthesis of

-iminopyridinium ylides (precursors to photo-reactive diazepines or pharmacophore modification).
Sulfides / Thioethers IminationConversion to Sulfilimines or Sulfoximines (bioisosteres of sulfones, seen in drugs like Runcaciguat).
Tertiary Amines AminationFormation of hydrazinium salts (used in peptidomimetic synthesis).
Indoles [3,3]-Sigmatropic RearrangementSynthesis of 2-substituted indoles via

-amination followed by rearrangement.

Experimental Protocols

Protocol A: Generation of MSH (Active Reagent)

Use this protocol to generate the active species from the stable precursor.

Safety Warning: MSH is potentially explosive when dry. Always keep it in solution or wet. Perform behind a blast shield.

  • Dissolution: Dissolve Ethyl O-mesitylsulfonylacetohydroxamate (10.0 mmol) in Dioxane (10 mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 70% Perchloric Acid (approx. 1-2 mL) dropwise.

    • Note: Dioxane/HCl can be used as a safer alternative to perchloric acid.

  • Precipitation: Pour the reaction mixture into ice-cold water (100 mL). The MSH will precipitate as a white solid.[2]

  • Filtration: Rapidly filter the solid and wash copiously with ice-cold water to remove acid traces.

  • Usage: Dissolve the wet solid immediately in the reaction solvent (e.g., DCM, MeCN) for the subsequent amination step. Do not dry the solid completely.

Protocol B: Direct -Amination of a Pyridine Scaffold

Standard operating procedure for aminating a nitrogen heterocycle.

  • Preparation: Dissolve the target pyridine substrate (1.0 equiv) in DCM or MeCN .

  • Addition: Add the freshly prepared (wet) MSH (1.2 - 1.5 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture for 1–4 hours. The reaction is usually indicated by the precipitation of the

    
    -aminopyridinium mesitylenesulfonate salt.
    
  • Workup:

    • If solid precipitates: Filter and wash with diethyl ether.

    • If soluble: Add diethyl ether to induce precipitation, or concentrate (carefully) and recrystallize.

References

  • Tamura, Y., et al. (1977). Synthesis and properties of O-mesitylenesulfonylhydroxylamine. Synthesis.

  • Sigma-Aldrich. (2024). Product Specification: Ethyl O-(2-mesitylenesulfonyl)acethydroxamate.

  • TCI Chemicals. (2024). Ethyl O-Mesitylsulfonylacetohydroxamate: Precursor of the Powerful Aminating Reagent.[3]

  • Legault, C. & Charette, A. B. (2003). Electrophilic Amination of Secondary Amines. Journal of Organic Chemistry.

Sources

Ethyl O-Mesitylsulfonylacetohydroxamate: The Stable Gateway to Electrophilic Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) represents a critical tactical advantage in synthetic organic chemistry.[1] While O-Mesitylenesulfonylhydroxylamine (MSH) is widely recognized as a premier electrophilic aminating agent (Tamura’s Reagent), its inherent instability and explosive potential make storage and handling hazardous. Ethyl O-Mesitylsulfonylacetohydroxamate serves as the stable, storable precursor to MSH.

This technical guide details the synthesis, activation, and application of this reagent, providing researchers with a safer, on-demand protocol for generating nitrene equivalents and performing N-aminations on sensitive heterocycles.

Part 1: Chemical Identity & Properties[2][3][4][5]

Unlike typical hydroxamates, this compound is structurally an imidate . The nomenclature can be deceptive; chemically, it is the ethyl ester of


-[(mesitylsulfonyl)oxy]acetimidic acid. This structural distinction is vital for understanding its hydrolysis mechanism.
Physicochemical Profile[1][5][6][7][8][9][10]
PropertySpecification
IUPAC Name Ethyl (1Z)-N-[(2,4,6-trimethylbenzene-1-sulfonyl)oxy]ethanimidate
Common Name Ethyl O-Mesitylsulfonylacetohydroxamate
CAS Number 38202-27-6
Molecular Formula

Molecular Weight 285.36 g/mol
Appearance White crystalline solid
Melting Point 54–60 °C
Solubility Soluble in DCM, EtOAc, Chloroform; Insoluble in water
Stability Stable at 2–8 °C (Months/Years); Hydrolyzes rapidly in acid

Part 2: Synthesis of the Reagent

Objective: Synthesize the stable precursor from commercially available starting materials.

Reaction Overview

The synthesis involves the sulfonylation of ethyl


-hydroxyacetimidate.[2] The choice of base and temperature control is critical to prevent premature rearrangement or hydrolysis.
Detailed Protocol

Reagents:

  • Ethyl

    
    -hydroxyacetimidate (1.0 eq)
    
  • 2,4,6-Trimethylbenzenesulfonyl chloride (Mesityl chloride) (1.1 eq)

  • Triethylamine (

    
    ) or DIPEA (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation : Dissolve Ethyl

    
    -hydroxyacetimidate (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
    
    
    
    or Ar).
  • Cooling : Cool the solution to 0 °C using an ice bath. Rationale: Sulfonylation is exothermic; heat can degrade the imidate.

  • Base Addition : Add Triethylamine dropwise over 5 minutes.

  • Sulfonylation : Add Mesityl chloride portion-wise or as a solution in DCM over 15 minutes. Maintain internal temperature < 5 °C.

  • Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup :

    • Quench with ice-cold water.

    • Wash the organic layer with saturated

      
       (to remove acidic byproducts) and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo at low temperature (< 30 °C).
      
  • Purification : Recrystallize from Hexane/EtOAc or perform rapid column chromatography on silica gel.

Yield Expectation : >90% as a white solid.

Part 3: Mechanism of Action & Activation

The core utility of this compound lies in its acid-catalyzed hydrolysis to release MSH.

The Activation Pathway

The ethyl acetohydroxamate moiety acts as a protecting group for the unstable amine oxide species. Upon treatment with acid (typically Perchloric acid or Dioxane/HCl), the imidate hydrolyzes to release O-Mesitylenesulfonylhydroxylamine (MSH) and ethyl acetate.

Why this matters: MSH is shock-sensitive. Generating it in situ or immediately prior to use from this stable precursor mitigates safety risks significantly.

Visualization: Synthesis & Activation Workflow

G Start Ethyl N-hydroxyacetimidate Precursor Ethyl O-Mesitylsulfonyl- acetohydroxamate (STABLE PRECURSOR) Start->Precursor Sulfonylation Reagent Mesityl Chloride (Base, DCM, 0°C) Reagent->Precursor MSH MSH (Tamura's Reagent) (ACTIVE SPECIES) Precursor->MSH Hydrolysis Acid Acid Hydrolysis (HClO4 or HCl) Acid->MSH Target N-Aminated Product (e.g., N-amino pyridinium) MSH->Target Electrophilic Amination (Substrate Addition)

Figure 1: The synthesis and activation pathway. The green node represents the stable storage form.

Part 4: Applications in Organic Synthesis[1][5]

Electrophilic Amination (Generation of MSH)

The primary use is the synthesis of MSH, which transfers an


 group to nucleophiles.
  • Substrates: Pyridines, quinolines, sulfides, phosphines, and tertiary amines.

  • Reaction: The nucleophile attacks the nitrogen of MSH, displacing the mesitylenesulfonate anion (a stable leaving group).

  • Protocol:

    • Dissolve Ethyl O-Mesitylsulfonylacetohydroxamate in Dioxane.

    • Add 70%

      
       at 0 °C and stir for 1–2 hours.
      
    • Pour into ice water; the MSH precipitates as a solid (handle with extreme care) or extract immediately for reaction with the substrate.

Synthesis of N-Heterocycles

Used to convert pyridines into N-aminopyridinium salts , which are versatile 1,3-dipoles for cycloaddition reactions to synthesize pyrazolo[1,5-a]pyridines.

Industrial Application: Rare Earth Flotation

A 2024 study identified this compound as a superior collector for Bastnaesite ores compared to traditional salicylhydroxamic acid.[3]

  • Mechanism: The imidate structure coordinates with

    
     ions on the mineral surface, forming a stable five-membered ring complex.
    
  • Significance: Higher adsorption energy (-1.79 eV) leads to more efficient separation of rare earth elements.

Part 5: Safety & Handling (Critical)[5]

Energetic Hazards

While Ethyl O-Mesitylsulfonylacetohydroxamate is relatively stable, its hydrolysis product (MSH ) is explosive .

  • MSH Handling: Never store MSH in large quantities. Never scrape MSH crystals with metal spatulas.

  • Precursor Handling: Store the precursor (Ethyl O-Mesitylsulfonylacetohydroxamate) at 2–8 °C. It is not classified as an explosive itself but should be treated as a potent electrophile.

Toxicology[4]
  • Skin/Eye: Causes severe irritation (H315, H319).

  • Sensitization: Potential sensitizer due to sulfonyl moiety.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood.

References

  • Tamura, Y., et al. (1973). "Synthesis and reactions of O-mesitylenesulfonylhydroxylamine." Synthesis, 1973(3), 159-160.

  • Kusumi, T., et al. (1977). "Review of O-Mesitylenesulfonylhydroxylamine (MSH) Applications." Synthesis, 1977(1), 1-17.

  • ChemicalBook. (2024).[3] "Ethyl O-mesitylsulfonylacetohydroxamate CAS 38202-27-6 Properties and Synthesis."

  • Jiao, F., et al. (2024). "Flotation performance of a novel collector, ethyl o-mesitylsulfonylacetohydroxamate, for bastnaesite ores." Physicochemical Problems of Mineral Processing, 60(2).

  • TCI Chemicals. (2024). "Product Specification: Ethyl O-Mesitylsulfonylacetohydroxamate (M1182)."

Sources

Physical properties of Ethyl O-Mesitylsulfonylacetohydroxamate (e.g., melting point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl O-Mesitylsulfonylacetohydroxamate

Introduction

Ethyl O-Mesitylsulfonylacetohydroxamate, with the CAS Registry Number 38202-27-6, is a significant reagent in the field of organic synthesis.[1] It is particularly valued in the pharmaceutical and agrochemical sectors as a key intermediate for the development of novel bioactive molecules.[2] The compound's distinctive sulfonamide functionality imparts a high degree of reactivity, making it a versatile tool for complex chemical transformations, including the synthesis of heterocyclic compounds and various coupling reactions.[2] A thorough understanding of its physical properties is paramount for its effective handling, storage, and application in research and development settings. This guide provides a comprehensive overview of the core physical characteristics of Ethyl O-Mesitylsulfonylacetohydroxamate, supported by detailed experimental protocols for their verification.

Core Physical Properties

The fundamental physical and chemical properties of Ethyl O-Mesitylsulfonylacetohydroxamate are summarized below. These values represent a synthesis of data from various chemical suppliers and databases, providing a reliable baseline for laboratory use.

PropertyValueSource(s)
CAS Registry Number 38202-27-6[1][3][4]
Molecular Formula C₁₃H₁₉NO₄S[1][3][4]
Molecular Weight 285.36 g/mol [1][3]
Appearance White to nearly white crystalline powder or powder[3][4]
Melting Point 54-60 °C[1][3]
Water Solubility Insoluble / Sparingly soluble[4][5]
Storage Conditions Refrigerate at 2-10°C under an inert gas[3][4][5]

Detailed Analysis of Physical Characteristics

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For Ethyl O-Mesitylsulfonylacetohydroxamate, the reported melting range is generally between 54°C and 60°C.[1][3] Some suppliers specify a narrower range, such as 54-56°C or 56-58°C, which typically signifies a higher purity product.[5][6][7] A pure, crystalline organic compound will have a sharp and characteristic melting point, usually spanning a narrow range of 0.5-1.0°C.[8] The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range.[8] Therefore, when working with this compound, a melting range that extends to 60°C may suggest the presence of residual solvents or byproducts from its synthesis.

Solubility Profile

The solubility of a compound dictates its utility in various reaction and purification solvents. Ethyl O-Mesitylsulfonylacetohydroxamate is reported to be insoluble or sparingly soluble in water.[4][5] This is consistent with its molecular structure, which features a large, nonpolar mesitylene (2,4,6-trimethylphenyl) group and an ethyl group, counteracting the polarity of the sulfonyl and hydroxamate moieties.

Based on the principle of "like dissolves like," it is predicted to be soluble in common organic solvents.[9] The synthesis procedure for this compound, for instance, utilizes dichloromethane as the reaction solvent and a mixture of ethyl acetate and hexane for purification via column chromatography.[5] This strongly indicates good solubility in chlorinated solvents like dichloromethane and moderate to good solubility in esters like ethyl acetate, with lower solubility in nonpolar alkane solvents like hexane.

Experimental Protocols for Property Verification

To ensure the quality and identity of Ethyl O-Mesitylsulfonylacetohydroxamate for research purposes, the following standard operating procedures for determining its melting point and solubility are provided.

Protocol 1: Melting Point Determination via Capillary Method

This protocol describes the standard capillary method for determining the melting range of a solid organic compound, a technique that provides insight into the compound's purity.[10]

Methodology:

  • Sample Preparation: Place a small amount of dry Ethyl O-Mesitylsulfonylacetohydroxamate powder on a clean, dry watch glass.

  • Capillary Loading: Gently press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 1-2 mm is achieved.[8]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.[11]

  • Heating and Observation:

    • Set the apparatus to heat at a medium rate until the temperature is approximately 20°C below the expected melting point (around 35°C).[11]

    • Reduce the heating rate to a slow, controlled ramp of approximately 1°C per minute to ensure thermal equilibrium between the sample and the thermometer.[11][12]

    • Carefully observe the sample through the viewfinder.

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.[11][13]

    • Record the temperature (T₂) at which the entire sample has completely transitioned into a transparent liquid.[11][13]

    • The melting range is reported as T₁ - T₂.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Place dry sample on watch glass B Load capillary tube to 1-2 mm height A->B C Insert capillary into apparatus B->C D Heat rapidly to ~35°C C->D E Heat slowly (~1°C/min) D->E F Observe for first liquid droplet (T₁) E->F G Observe for complete liquefaction (T₂) F->G H Report Melting Range (T₁ - T₂) G->H

Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[14] This protocol is designed to be adaptable for various organic solvents.

Methodology:

  • System Preparation: Add a measured volume (e.g., 5 mL) of the selected solvent (e.g., ethyl acetate, dichloromethane, hexane) to a series of clear glass vials.

  • Sample Addition: Add an excess amount of Ethyl O-Mesitylsulfonylacetohydroxamate to each vial. The presence of undissolved solid after equilibration is crucial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or on a vortex mixer at a constant, controlled temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. This can be determined by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved solute remains constant.[15]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the controlled temperature until the excess solid has settled.

    • Carefully collect a sample of the supernatant. To ensure no solid particulates are transferred, filtration through a syringe filter (e.g., 0.45 µm PTFE) or centrifugation is required.[15]

  • Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of Ethyl O-Mesitylsulfonylacetohydroxamate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Solubility_Workflow A Add excess solid to known volume of solvent B Seal vial and agitate at constant temperature A->B C Allow system to reach equilibrium (24-72h) B->C D Separate solid and liquid phases (Filter/Centrifuge) C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze concentration via validated method (e.g., HPLC) F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Solubility Determination.

Conclusion

Ethyl O-Mesitylsulfonylacetohydroxamate is a white crystalline solid with a melting point in the range of 54-60°C and is insoluble in water. Its solubility in organic solvents is dictated by its predominantly nonpolar character. The provided data and experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to confidently assess the quality and handle this versatile synthetic reagent, ensuring reproducibility and success in their scientific endeavors.

References

  • J&K Scientific LLC. Ethyl O-mesitylsulfonylacetohydroxamate, 98% | 38202-27-6. [Link]

  • RSC Publishing. A general concept for the introduction of hydroxamic acids into polymers. [Link]

  • experiment (1) determination of melting points. (2021-09-19). [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Experiment 1: Melting-point Determinations. [Link]

  • FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

Sources

Advanced Protocols for Electrophilic Amination: Leveraging Ethyl O-Mesitylsulfonylacetohydroxamate

[1][2]

Executive Summary: The "Safe Harbor" of Amination

In the high-stakes environment of medicinal chemistry, late-stage functionalization—specifically the introduction of nitrogen into heteroaromatic scaffolds—is a pivotal strategy for altering physicochemical properties and expanding chemical space.[1] O-Mesitylsulfonylhydroxylamine (MSH) has long been the gold standard reagent for electrophilic amination.[1][2] However, its thermal instability and potential for explosivity pose significant safety risks in scale-up operations.[1][2]

Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) serves as the "safe harbor" precursor to MSH.[1][2] It offers the reactivity of MSH without the storage hazards, releasing the active aminating species only upon demand.[1] This guide details the technical application of this precursor for synthesizing N-amino heterocycles and sulfoximines, critical motifs in modern drug discovery.[1]

Mechanistic Foundations & Activation

Ethyl O-Mesitylsulfonylacetohydroxamate is chemically inert under standard storage conditions (2–8°C).[1][2] Its utility lies in its controlled hydrolysis to generate MSH in situ or immediately prior to use.[1]

The Activation Pathway

The precursor undergoes acid-catalyzed hydrolysis to release MSH.[1][2] The ethyl acetohydroxamate moiety acts as a protecting group for the unstable hydroxylamine derivative.[1] Once generated, MSH provides a highly electrophilic nitrogen center (

1
Mechanism of Action[1][3]
  • Activation: Treatment with perchloric acid cleaves the acetohydroxamate, liberating MSH.[1]

  • Amination: The nucleophilic lone pair of a target substrate (e.g., pyridine nitrogen or sulfide sulfur) attacks the amine nitrogen of MSH.[1]

  • Displacement: The mesitylenesulfonate group is displaced, resulting in the formation of an N–N or S–N bond.[1]

Visualization: Activation and Reactivity Flow

MSH_ActivationPrecursorEthyl O-Mesitylsulfonyl-acetohydroxamate(Stable Precursor)ActivationActivation(HClO4 / Dioxane, 0°C)Precursor->ActivationMSHMSH(Active Electrophile)Activation->MSHHydrolysisProduct_NN-Amino Salt(Ylide Precursor)MSH->Product_N+ Substrate_N(SN2-like)Product_SSulfimide / Sulfoximine(Bioisostere)MSH->Product_S+ Substrate_S(Imidation)Substrate_NN-Heterocycle(e.g., Pyridine)Substrate_N->Product_NSubstrate_SSulfide(e.g., Thioether)Substrate_S->Product_S

Caption: Figure 1. Controlled activation of Ethyl O-Mesitylsulfonylacetohydroxamate to MSH and divergent synthesis paths.

High-Value Applications in Medicinal Chemistry[1][2]

Synthesis of N-Amino Heterocycles (The "Tamura" Reagent Role)

The primary application is the conversion of nitrogen bases (pyridines, quinolines, diazines) into their corresponding N-amino salts.[1][2]

  • Why it matters: N-amino salts are precursors to N-ylides .[1][2] Upon treatment with a base, these ylides undergo 1,3-dipolar cycloadditions with alkynes or alkenes to form fused heterocyclic systems like pyrazolo[1,5-a]pyridines .[1][2] These scaffolds are bioisosteres of indole and are prevalent in kinase inhibitors and GPCR ligands.[1]

  • Strategic Advantage: Direct amination avoids the need for hydrazine intermediates, which are often toxic or unstable.[1]

Late-Stage Functionalization (LSF)

In lead optimization, changing the electronics of a pyridine ring without de novo synthesis is powerful.[1][2]

  • Protocol: Reacting a complex drug scaffold containing a pyridine moiety with the activated reagent yields the N-amino salt.[1]

  • Outcome: This salt can be further derivatized (e.g., acylated to form hydrazides) or photochemically rearranged to introduce functionality at the alpha position of the ring.[1]

Sulfoximine Synthesis (The "Bayer" Shift)

Sulfoximines are increasingly popular bioisosteres for sulfones and sulfonamides due to their chirality and metabolic stability.

  • Reaction: MSH (generated from the precursor) reacts with sulfides to form sulfilimines, which are easily oxidized to sulfoximines.

  • Utility: This provides a direct route to introduce the

    
     motif into drug candidates.[1][2]
    

Experimental Protocols

Preparation of MSH Solution (The Activation Step)

Note: MSH is energetic.[1][3] This protocol minimizes risk by generating it in solution for immediate use.[1]

Materials:

  • Ethyl O-Mesitylsulfonylacetohydroxamate (1.0 equiv)[1][2]

  • Perchloric acid (70% aq., ~10 equiv)[2]

  • 1,4-Dioxane (Solvent)[1][2][4]

  • Ice-water bath[1][2]

Procedure:

  • Dissolution: Dissolve Ethyl O-Mesitylsulfonylacetohydroxamate in 1,4-dioxane (approx. 3 mL per mmol) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acidification: Dropwise add 70% perchloric acid over 5–10 minutes. Maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 15–20 minutes. The mixture effectively becomes a solution of MSH.[1]

  • Quench (Pre-workup): Pour the reaction mixture into ice-cold water (approx. 10x volume).

  • Extraction: Extract immediately with dichloromethane (DCM).[1][2] Wash the organic layer with cold water to remove excess acid.[1]

  • Drying: Dry over anhydrous

    
     at 0°C.
    
  • Usage: Use this cold DCM solution of MSH immediately for the subsequent amination step.[1] Do not concentrate to dryness.

General Protocol: N-Amination of Pyridines
  • Substrate Prep: Dissolve the target pyridine/quinoline (1.0 equiv) in DCM or Chloroform.[1]

  • Addition: Add the freshly prepared cold MSH solution (1.2–1.5 equiv) to the substrate solution.

  • Incubation: Allow the mixture to warm to room temperature and stir for 2–12 hours. A precipitate (the N-amino mesitylenesulfonate salt) often forms.[1][2]

  • Isolation: Filter the solid. If no precipitate forms, add diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/EtOAc if necessary.

Safety & Handling (Critical)

The transition from precursor to reagent involves moving from a stable solid to a high-energy species.[1][2]

HazardMitigation Strategy
Explosivity of MSH Never concentrate MSH solutions to dryness.[1][2] Use MSH immediately after generation.[1][2] Keep all MSH solutions below 25°C.
Perchloric Acid Use exclusively in a fume hood.[1] Avoid contact with organic materials (wood, paper) once concentrated.[2]
Precursor Stability Store Ethyl O-Mesitylsulfonylacetohydroxamate at 2–8°C. It is stable for months/years if kept dry and cold.[1][2]

Self-Validating Check:

  • Before adding substrate:[1][2] Check the MSH solution by TLC (or rapid NMR if safe) to ensure the acetohydroxamate starting material is consumed.[1]

  • During reaction: The formation of a white crystalline solid usually indicates successful salt formation (for pyridine substrates).[1]

References

  • Tamura, Y., et al. (1973). "Structure and reactivity of ethyl O-mesitylsulfonylacetohydroxamate." Journal of Organic Chemistry.

  • Miyake, Y., et al. (2019). "Recent advances in the synthesis of N-amino heterocycles." Chemical Reviews. [1][2]

  • Bull, J. A., et al. (2016). "Sulfoximines as Rising Stars in Modern Drug Discovery."[1] Angewandte Chemie International Edition. [1][2]

  • Sigma-Aldrich. "Ethyl O-Mesitylsulfonylacetohydroxamate Product Sheet." [1][2]

  • Legault, C., & Charette, A. B. (2003). "Highly Efficient Synthesis of N-Heterocyclic Ylides." Journal of the American Chemical Society.[1]

Theoretical studies on Ethyl O-Mesitylsulfonylacetohydroxamate stability

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical & Mechanistic Stability Profile of Ethyl O-Mesitylsulfonylacetohydroxamate

Executive Summary & Strategic Context

Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6), often designated as C1 in crystallographic studies or simply MSH-Precursor , represents a critical tactical innovation in amination chemistry. While O-mesitylsulfonylhydroxylamine (MSH) is a potent electrophilic aminating agent used to synthesize hydrazines and aminate heterocycles, MSH itself is thermodynamically unstable and potentially explosive.

This guide details the theoretical stability profile of the ethyl acetohydroxamate derivative, which serves as a "masked" form of MSH. By locking the labile N-O-S functionality within an imidate ester framework (


), the molecule achieves a shelf-stable energy minimum, releasable only under specific hydrolytic activation.

Target Audience: Medicinal Chemists, Process Safety Engineers, and Computational Chemists.

Theoretical Framework: Electronic Structure & Bond Energetics

To understand the stability of this molecule, we must look beyond simple shelf-life observation and analyze the quantum mechanical properties that dictate its reactivity.

Electronic Architecture (DFT Insights)

Theoretical studies, particularly those utilizing Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA), reveal that the stability of Ethyl O-Mesitylsulfonylacetohydroxamate hinges on the conjugation between the imidate double bond (


) and the sulfonyl group.
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the mesityl ring and the imidate oxygen lone pairs. This distribution makes the aromatic ring the primary site for soft electrophilic interactions (e.g.,

    
    -stacking).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the

    
     and 
    
    
    
    antibonding orbitals. This is the "trigger" for its reactivity. A nucleophilic attack (or hydrolytic cleavage) populates this orbital, weakening the N-O bond to facilitate the release of the amination active species.
  • Electrostatic Potential (ESP): The sulfonyl oxygen atoms carry a high negative charge density, creating a "hard" base character, while the imidate carbon is electron-deficient, acting as the electrophilic gatekeeper for hydrolysis.

Bond Dissociation Energy (BDE) & Lability

The molecule's utility vs. safety trade-off is defined by two key bonds:

Bond TypeApprox. BDE (kcal/mol)Stability Implication
C=N (Imidate) ~145High Hydrolytic Barrier: Requires acid catalysis to cleave. This is the "safety lock."
N-O (Sulfonyloxy) ~55-60Weak Link: This bond must remain intact during storage but cleave during the amination reaction (Lossen-like or

).
S-C (Ar-SO2) ~70Stable: The mesityl group provides steric bulk, protecting the sulfur from nucleophilic attack and preventing premature sulfonylation of nucleophiles.

Mechanistic Decomposition Pathways

The stability of Ethyl O-Mesitylsulfonylacetohydroxamate is not binary; it is pathway-dependent. We distinguish between Storage Stability (preventing Path A) and Activation Utility (promoting Path B).

Pathway A: Acid-Catalyzed Hydrolysis (Activation)

This is the intended pathway to generate MSH in situ. The imidate nitrogen is protonated, activating the adjacent carbon for water attack.

  • Mechanism:

    
    
    
  • Theoretical Control: The steric bulk of the ethyl group on the imidate oxygen slows this process compared to methyl esters, enhancing shelf stability.

Pathway B: Thermal/Lossen-Type Decomposition

Unlike hydroxamic acids (


), this imidate ester lacks the N-H proton required for a classical Lossen rearrangement to isocyanates. However, under extreme heat (>150°C), homolytic cleavage of the N-O bond can occur, leading to radical decomposition.
  • Safety Note: The mesityl group acts as a "radical sink," stabilizing the resulting sulfonyl radical and reducing explosive potential compared to unsubstituted derivatives.

Visualization of Activation vs. Degradation

StabilityPathways Start Ethyl O-Mesitylsulfonyl- acetohydroxamate (Stable Precursor) Intermed Protonated Imidate Intermediate Start->Intermed Protonation Decomp Radical Decomposition (Sulfonic Acid + Nitriles) Start->Decomp Homolysis (N-O) H_Ion H+ (Acid Catalysis) H_Ion->Intermed Heat Heat (>60°C) Heat->Decomp Prod_MSH Active Reagent: O-Mesitylsulfonylhydroxylamine (MSH) Intermed->Prod_MSH Hydrolysis (H2O) Prod_Ester Byproduct: Ethyl Acetate Intermed->Prod_Ester

Caption: Pathway bifurcation showing the acid-mediated activation to MSH (Green) versus thermal degradation (Red).

Experimental Stability Validation Protocols

To validate the theoretical models, the following self-validating protocols are recommended for QC and stability profiling.

Thermal Stability Profiling (DSC/TGA)
  • Objective: Determine the "Onset of Decomposition" (

    
    ).
    
  • Protocol:

    • Load 2-5 mg of sample into an aluminum crucible (crimped, not hermetic to allow gas escape if safe, but hermetic preferred for safety profiling).

    • Ramp rate: 5°C/min from 25°C to 250°C under

      
      .
      
    • Acceptance Criteria: A sharp endotherm (melting) at 54-60°C followed by a stable baseline. Exothermic events (decomposition) should not occur below 120°C.

    • Reference: See ChemicalBook and TCI data for melting point baselines [1, 5].

Hydrolytic Stress Testing (HPLC)
  • Objective: Quantify the rate of hydrolysis at varying pH.

  • Method: Reverse Phase HPLC (C18 Column).

  • Mobile Phase: Acetonitrile:Water (0.1% TFA).

  • Workflow:

    • Prepare a 1 mg/mL stock solution in dry acetonitrile.

    • Aliquot into buffers of pH 1.0, 4.0, 7.0, and 9.0.

    • Incubate at 25°C.

    • Inject at t=0, 1h, 4h, 24h.

  • Theoretical Prediction:

    • pH 7-9: < 1% degradation (Stable).

    • pH 1-2: Rapid conversion to MSH (First-order kinetics).

Quantitative Data Summary
ParameterValue / RangeSource / Method
Melting Point 54 - 60 °CDSC / Capillary [1, 5]
Density 1.25 g/cm³Predicted [3]
LogP (Predicted) ~2.5 - 3.0Hydrophobic (Mesityl group) [2]
Adsorption Energy -1.79 eV (on Ce-110)DFT (Surface interaction) [2]
Storage Temp 2 - 8 °CRecommended [5]

Application Workflow: In Situ Activation

For drug development, isolating pure MSH is hazardous. The following workflow utilizes the stability of the ethyl ester to generate the active species safely.

ActivationWorkflow Step1 1. Storage Ethyl O-Mesitylsulfonylacetohydroxamate (Solid, 4°C) Step2 2. Dissolution Solvent: Dioxane or DCM (0°C) Step1->Step2 Step3 3. Activation Add 70% HClO4 or TFA (Time: 10-15 min) Step2->Step3 Hydrolysis Step4 4. Quench & Extract Add Ice Water -> Extract MSH (Use immediately) Step3->Step4 Cleavage Step5 5. Amination Reaction React MSH with Substrate (Nucleophile) Step4->Step5 Electrophilic Amination

Caption: Safe handling workflow for generating the active aminating agent from the stable precursor.

References

  • CymitQuimica. Ethyl O-mesitylsulfonylacetohydroxamate Product Data. Retrieved from cymitquimica.com. Link

  • Di, Y., Liu, X., He, X., & Jiao, Y. (2024).[1][2][3][4][5] Flotation performance of a novel collector, ethyl o-mesitylsulfonylacetohydroxamate, for bastnaesite ores.[1][2][3][4][5][6] Physicochemical Problems of Mineral Processing.[5] Link

  • ChemicalBook. Ethyl O-mesitylsulfonylacetohydroxamate Properties and Synthesis.Link

  • GuideChem. Ethyl O-mesitylsulfonylacetohydroxamate (CAS 38202-27-6) Structure and Safety.[7]Link

  • TCI Chemicals. Product Specification: Ethyl O-Mesitylsulfonylacetohydroxamate (M1182).[8]Link

  • Google Patents. US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators. (Describes usage in synthesis). Link

Sources

Technical Guide: Ethyl O-Mesitylsulfonylacetohydroxamate as a Stable Precursor for Electrophilic Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Electrophilic amination is a critical transformation in medicinal chemistry, particularly for the synthesis of


-amino heterocycles and hydrazines. While 

-Mesitylenesulfonylhydroxylamine (MSH, Tamura’s Reagent) is the gold standard for this transformation due to its high reactivity and good leaving group ability, its thermal instability and potential explosiveness pose significant storage and handling challenges.

Ethyl


-Mesitylsulfonylacetohydroxamate  (CAS: 38202-27-6) serves as a stable, crystalline precursor  that mitigates these risks. It allows for the long-term storage of "potential MSH" which can be liberated on-demand via acid hydrolysis. This guide details the synthesis of this precursor, its activation to generate MSH, and the subsequent amination workflow, emphasizing safety and mechanistic integrity.

Part 1: Chemical Logic & Mechanism

The Stability Paradox

MSH is an energetic compound. The free amine (


) attached to the sulfonate leaving group makes it prone to autocatalytic decomposition. By capping the amine as an acetohydroxamate (specifically the ethyl ester), we reduce the nucleophilicity of the nitrogen and stabilize the molecule as a solid (mp 54–60 °C).
Mechanism of Action

The workflow consists of three distinct phases:

  • Precursor Assembly: Protection of the hydroxylamine moiety.

  • Activation (Deprotection): Acid-catalyzed hydrolysis cleaves the acetohydroxamate, releasing MSH.

  • Amination: The liberated MSH undergoes nucleophilic attack by the substrate (e.g., pyridine), displacing the mesitylenesulfonate anion.

Part 2: Experimental Protocols

Synthesis of Ethyl -Mesitylsulfonylacetohydroxamate

Note: While commercially available, in-house synthesis ensures freshness and purity.

Reagents:

  • Ethyl

    
    -hydroxyacetimidate (1.0 equiv)
    
  • Mesitylenesulfonyl chloride (1.0 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Dichloromethane (DCM) or DMF (Solvent)

Protocol:

  • Preparation: Dissolve Ethyl

    
    -hydroxyacetimidate (e.g., 10 mmol) and Et
    
    
    
    N (12 mmol) in anhydrous DMF (20 mL) or DCM. Cool the solution to 0–5 °C in an ice bath.
  • Addition: Dropwise add a solution of Mesitylenesulfonyl chloride (10 mmol) in the chosen solvent over 15–20 minutes. Maintain temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the reaction mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na

    
    SO
    
    
    
    . Concentrate under reduced pressure.
  • Crystallization: Recrystallize the residue from benzene/hexane or ether/hexane to afford white crystals.

    • Yield: Typically 80–90%

    • Melting Point: 54–58 °C

Activation: Generation of MSH (Tamura's Reagent)

CRITICAL SAFETY WARNING: MSH is potentially explosive. Do not store MSH. Generate it immediately prior to use. Perform all operations behind a blast shield.

Reagents:

  • Ethyl

    
    -Mesitylsulfonylacetohydroxamate (Precursor)[1]
    
  • Perchloric Acid (70%) or Dioxane/HCl (Safer alternative)

  • Diethyl Ether or DCM (for extraction)

Protocol (Standard Perchloric Acid Method):

  • Dissolution: Dissolve the precursor (e.g., 5 mmol) in 1,4-dioxane (5 mL) at 0 °C.

  • Hydrolysis: Add 70% Perchloric acid (2–3 mL) dropwise. Stir at 0 °C for 1 hour.

  • Quench: Pour the mixture into ice water (50 mL).

  • Extraction: Immediately extract with Diethyl Ether (3 x 20 mL).

  • Neutralization (Critical): Wash the ether extract with ice-cold saturated NaHCO

    
     solution (carefully!) until the aqueous layer is neutral/basic, then wash with cold brine.
    
  • Drying: Dry over anhydrous MgSO

    
     at 0 °C for 10 minutes.
    
  • Usage: Filter the cold ether solution directly into the solution of the nucleophile. Do not concentrate the MSH solution to dryness unless absolutely necessary and on a small scale (< 1g).

Electrophilic Amination (General Procedure)

Substrate: Pyridine, Quinoline, or tertiary amine.

Protocol:

  • Setup: Dissolve the substrate (e.g., Pyridine, 5 mmol) in DCM or DCM/Ether.

  • Addition: Add the freshly prepared MSH solution (from Step 2.2) to the substrate solution.[2]

  • Reaction: Stir at room temperature for 12–24 hours. A precipitate (the

    
    -amino salt) often forms.
    
  • Isolation:

    • If precipitate forms: Filter and wash with ether.

    • If soluble: Concentrate and purify via recrystallization or column chromatography (using polar eluents like DCM/MeOH).

Part 3: Data Summary & Comparison

FeaturePrecursor (Ethyl

-Mesitylsulfonylacetohydroxamate)
Active Reagent (MSH)
CAS Number 38202-27-636016-40-7
Physical State White Crystalline SolidWhite Solid (Unstable)
Melting Point 54–60 °C~93–94 °C (Dec.)
Storage Stable at RT (Rec: 2–8 °C)Do Not Store (Explosive Risk)
Shock Sensitivity LowModerate/High
Primary Use Storage form of MSHElectrophilic Amination

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the complete workflow from precursor synthesis to the final aminated product.

MSH_Pathway cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Activation (In Situ) cluster_2 Phase 3: Amination Reagent_A Ethyl N-hydroxyacetimidate Precursor Ethyl O-Mesitylsulfonyl- acetohydroxamate (Stable Precursor) Reagent_A->Precursor Et3N, DCM Reagent_B Mesitylenesulfonyl Cl Reagent_B->Precursor MSH MSH (Tamura's Reagent) (Active/Unstable) Precursor->MSH Hydrolysis Acid 70% HClO4 (0°C, Dioxane) Acid->MSH Product N-Amino Salt (Final Product) MSH->Product Electrophilic Amination Substrate Nucleophile (e.g., Pyridine) Substrate->Product

Figure 1: Complete synthetic pathway from stable precursor to aminated heterocyclic product.

References

  • Tamura, Y., et al. (1973). "Structure and reactivity of O-mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry, 38(6), 1239–1243.

  • Tamura, Y., et al. (1977).[3][4] "Hydroxylamine-O-sulfonic Acids and O-Sulfonylhydroxylamines; Syntheses and Reactions." Synthesis, 1977(1), 1–17.[3]

  • ChemicalBook. (2023). "Ethyl O-mesitylsulfonylacetohydroxamate Properties and Safety."

  • TCI Chemicals. (2023). "Product Specification: Ethyl O-Mesitylsulfonylacetohydroxamate."

Sources

An In-Depth Technical Guide to the Reactivity of the N-O Bond in Ethyl O-Mesitylsulfonylacetohydroxamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl O-Mesitylsulfonylacetohydroxamate is a versatile organic reagent whose utility is fundamentally governed by the inherent reactivity of its N-O bond. The strategic placement of a mesitylsulfonyl group transforms the oxygen into an excellent leaving group, thereby activating the otherwise stable hydroxamate moiety for a variety of chemical transformations. This guide provides a detailed exploration of the structural and electronic factors that dictate the lability of this bond. We will delve into the mechanistic underpinnings of its cleavage through key reaction pathways, such as the Neber-like rearrangement, and provide field-proven experimental protocols for its synthesis and application. This document is intended to serve as a comprehensive resource for chemists seeking to leverage the unique reactivity of this compound in complex organic synthesis and drug discovery.

Introduction: The Significance of the Activated N-O Bond

The nitrogen-oxygen (N-O) single bond is a cornerstone of many functional groups in organic chemistry. However, in its native state, its reactivity can be limited. The strategic modification of hydroxylamine derivatives, such as in Ethyl O-Mesitylsulfonylacetohydroxamate, unlocks a powerful synthetic potential. The N-O σ bond is inherently weak, with an average bond energy of approximately 57 kcal/mol, which is significantly lower than that of C-X (where X = C, N, O) bonds.[1][2] This weakness is attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms.[1]

By attaching a potent electron-withdrawing mesitylsulfonyl group to the oxygen atom, the N-O bond is further weakened, and the mesitylsulfonate anion is converted into a superb leaving group. This activation is the key to the utility of Ethyl O-Mesitylsulfonylacetohydroxamate, enabling reactions that proceed via N-O bond cleavage to form new carbon-nitrogen bonds, which are critical transformations in the synthesis of pharmaceuticals and other N-heterocycles.[1][3] This guide will dissect the factors controlling this reactivity and illustrate its synthetic applications.

Molecular Architecture: An Analysis of Structure and Reactivity

Ethyl O-Mesitylsulfonylacetohydroxamate (CAS No: 38202-27-6) is a white to light yellow crystalline powder.[4][5] Its structure is a careful orchestration of functional groups, each contributing to its overall chemical behavior.[6]

Figure 1: Molecular Structure of Ethyl O-Mesitylsulfonylacetohydroxamate.

The Activating Moiety: The O-Mesitylsulfonyl Group

The sulfonyl group (-SO₂) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms.[7][8] This has two profound effects on the N-O bond:

  • Inductive Weakening: The sulfonyl group pulls electron density away from the oxygen atom of the hydroxamate, which in turn polarizes and weakens the N-O bond. This makes the bond more susceptible to both heterolytic and homolytic cleavage.[9]

  • Leaving Group Stabilization: Upon cleavage, the resulting mesitylsulfonate anion (Mesityl-SO₃⁻) is highly stabilized by resonance across the three oxygen atoms. This thermodynamic stability makes it an excellent leaving group, a critical factor in facilitating reactions that involve N-O bond scission.

The Steric Influence: The Mesityl Group

The mesityl group (2,4,6-trimethylphenyl) is a bulky aromatic substituent. Its primary role is often steric hindrance.[10] In the context of Ethyl O-Mesitylsulfonylacetohydroxamate, this bulk can influence reactivity by:

  • Hindering Intermolecular Reactions: The steric shield provided by the mesityl group can disfavor bimolecular reaction pathways that require nucleophilic attack at the sulfur or adjacent atoms.

  • Promoting Intramolecular Pathways: Conversely, this steric hindrance can favor intramolecular reactions, such as rearrangements, where the reactive centers are held in proximity. In some cases, the use of a bulky group like mesityl over a less hindered one like tosyl can enhance selectivity.[11]

The Hydroxamate Core

The ethyl acetohydroxamate portion of the molecule contains the reactive imidoate functionality (-N=C(CH₃)OC₂H₅). The acidity of the protons on the alpha-carbon (the methyl group attached to the C=N bond) is a key feature, particularly in base-mediated reactions like the Neber rearrangement.[12]

Table 1: Physicochemical Properties of Ethyl O-Mesitylsulfonylacetohydroxamate

PropertyValueReference(s)
CAS Number 38202-27-6[4][5][6]
Molecular Formula C₁₃H₁₉NO₄S[13]
Molecular Weight 285.36 g/mol [13]
Appearance White to Almost white powder/crystal[4][5]
Melting Point 54-60 °C[5][13]
Solubility Sparingly soluble in water[6]
Storage Refrigerated (0-10°C), under inert gas[5]

Core Reactivity: Mechanistic Pathways of N-O Bond Cleavage

The activation of the N-O bond by the mesitylsulfonyl group opens up several important reaction pathways. The most prominent of these is the Neber rearrangement, a classic transformation of O-sulfonylated ketoximes.

The Neber Rearrangement

The Neber rearrangement converts a ketoxime into an α-amino ketone.[12] Ethyl O-Mesitylsulfonylacetohydroxamate, being an O-sulfonylated imidate, is primed to undergo an analogous transformation. The generally accepted mechanism proceeds through an anionic pathway involving an azirine intermediate.[11][12]

Mechanism:

  • Deprotonation: A base abstracts an α-proton from the carbon adjacent to the C=N bond, forming a carbanion. The acidity of this proton is crucial for the reaction to initiate.

  • Intramolecular Cyclization: The resulting carbanion acts as an intramolecular nucleophile, attacking the nitrogen atom and displacing the excellent mesitylsulfonate leaving group. This step forms a highly strained three-membered ring, an azirine intermediate.

  • Hydrolysis: Subsequent addition of water leads to the hydrolysis of the azirine. The ring opens to form the final α-amino ketone product (after tautomerization).

This rearrangement is a powerful tool for synthesizing α-amino ketones, which are valuable building blocks in medicinal chemistry. It is a direct consequence of the engineered reactivity of the N-O bond.

Neber_Rearrangement cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclization & Leaving Group Departure cluster_2 Step 3: Hydrolysis Start Ethyl O-Mesitylsulfonyl- acetohydroxamate Carbanion Carbanion Intermediate Start->Carbanion  Base (e.g., EtO⁻) Azirine Azirine Intermediate Carbanion->Azirine Intramolecular Nucleophilic Attack LeavingGroup Mesitylsulfonate (MsO⁻) AminoKetone α-Amino Ketone (Product) Azirine->AminoKetone  H₂O

Figure 2: Logical workflow of the Neber-like rearrangement pathway.

Reductive and Radical Cleavage

Beyond ionic pathways, the weak N-O bond is also susceptible to other modes of cleavage:

  • Reductive Cleavage: Transition metals can facilitate the reductive cleavage of the N-O bond.[9] This process often involves single-electron transfer from the metal to the O-sulfonylated hydroxylamine, leading to the fragmentation of the N-O bond and the generation of nitrogen-centered intermediates.[9]

  • Radical Reactions: Under photolytic or radical-initiating conditions, the N-O bond can undergo homolytic cleavage. The rate of β-scission in alkyl hydroxamate radicals is known to be extremely fast, making such species useful as radical traps.[14] These radical pathways open avenues for constructing complex nitrogen-containing scaffolds through radical addition and cyclization reactions.[2]

Experimental Protocols and Self-Validating Systems

A deep understanding of reactivity is best paired with robust and reproducible experimental methodologies. The protocols described herein are designed to be self-validating, with clear steps and expected outcomes.

Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate

This protocol is adapted from established literature procedures and demonstrates the straightforward formation of the target compound.[4] The success of the reaction is validated by the high yield and purity of the product, which can be confirmed by standard analytical techniques (NMR, HPLC, MP).

Workflow Diagram:

Synthesis_Workflow reagents Ethyl N-hydroxyacetimidate N,N-Diisopropylethylamine (DIPEA) 4-Dimethylaminopyridine (DMAP) Dichloromethane (DCM) cooling Cool solution to 0°C reagents->cooling addition Slowly add Mesitylene-2-sulfonyl chloride cooling->addition reaction Warm to RT, stir for 1 hour addition->reaction quench Quench with H₂O reaction->quench extraction Extract with DCM (3x) quench->extraction drying Dry organic layers (Na₂SO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by silica gel chromatography concentration->purification product Obtain pure Ethyl O-(2,4,6-trimethylbenzenesulfonyl)acetohydroxamate purification->product

Figure 3: Experimental workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl N-hydroxyacetimidate (1.0 eq), N,N-diisopropylethylamine (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane (DCM).[4]

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.[4]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding water.[4]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.[4]

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure product as a white solid.[4]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Hazards: Ethyl O-Mesitylsulfonylacetohydroxamate is known to cause skin irritation (H315) and serious eye irritation (H319).[5]

  • Precautions:

    • Always handle the compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

    • Wash hands and skin thoroughly after handling.[5]

    • In case of skin contact, wash with plenty of water. If irritation persists, seek medical advice.[5]

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][6]

    • Store the compound in a tightly sealed container in a refrigerated, dry place under an inert atmosphere, as it is sensitive to moisture and heat.[5]

Conclusion and Future Outlook

Ethyl O-Mesitylsulfonylacetohydroxamate is a prime example of how targeted functionalization can activate a specific bond for sophisticated chemical synthesis. The electron-withdrawing and sterically demanding nature of the mesitylsulfonyl group synergistically weakens the N-O bond and makes it an excellent leaving group, predisposing the molecule to undergo valuable transformations like the Neber-like rearrangement. The protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to confidently and safely employ this reagent. As the demand for novel nitrogen-containing molecules in drug development and materials science continues to grow, the strategic cleavage of activated N-O bonds, exemplified by the reactivity of this compound, will undoubtedly remain a critical and expanding area of chemical research.

References

  • Recent Advances in N-O Bond Cleavage of Oximes and hydroxylamines to Construct N-Heterocycle. MDPI. [Link]

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Publications. [Link]

  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature. [Link]

  • Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Royal Society of Chemistry. [Link]

  • Neber rearrangement. Wikipedia. [Link]

  • Effect of the Substitution of the Mesityl Group with Other Bulky Substituents on the Luminescence Performance of [Pt(1,3-bis(4-Mesityl-pyridin-2-yl)-4,6-difluoro-benzene)Cl]. MDPI. [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. National Institutes of Health (NIH). [Link]

  • Development of New Reactions Driven by N-O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. National Institutes of Health (NIH). [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Publications. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

  • Asymmetric induction in the Neber rearrangement of simple ketoxime sulfonates under phase-transfer conditions: experimental evidence for the participation of an anionic pathway. National Institutes of Health (NIH). [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. National Institutes of Health (NIH). [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. National Institutes of Health (NIH). [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. National Institutes of Health (NIH). [Link]

  • Most accessible pathways for cleavage of the hydroxylamine ester's N–O... ResearchGate. [Link]

  • Beta-Scission of the N-O Bond in Alkyl Hydroxamate Radicals: A Fast Radical Trap. National Institutes of Health (NIH). [Link]

Sources

Preliminary investigation of Ethyl O-Mesitylsulfonylacetohydroxamate bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Investigation: Bioactivity & Application Profile of Ethyl O-Mesitylsulfonylacetohydroxamate

Executive Summary Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) is a specialized electrophilic aminating reagent precursor rather than a direct therapeutic agent.[1][2] In the pharmaceutical industry, it serves as the stable, storable "prodrug" form of O-Mesitylenesulfonylhydroxylamine (MSH) —a highly reactive, unstable, and potentially explosive species used to introduce amino groups (


) into nitrogen-containing heterocycles.[1]

While database algorithms occasionally tag it with "antitumor" or "enzyme inhibitor" properties, these attributes primarily stem from two sources:

  • Downstream Pharmacology: It is the critical key step in synthesizing major drug classes, including AMPA receptor modulators (neurology) and TLR7/8/9 inhibitors (oncology/immunology).[1][2]

  • Intrinsic Reactivity: Upon hydrolysis, the released MSH moiety acts as a potent electrophile capable of alkylating/aminating DNA and proteins, resulting in non-selective cytotoxicity.[1]

This guide analyzes the compound's transition from a stable chemical reagent to a bioactive generator, detailing its mechanism, synthesis utility, and safety protocols.[1]

Chemical Identity & Structural Logic

The molecule is engineered to mask the instability of the mesitylenesulfonyl-hydroxylamine core.[1][2]

  • Chemical Name: Ethyl

    
    -[(mesitylsulfonyl)oxy]acetimidate[1][2]
    
  • Common Abbreviation: MSH-Precursor[1][2]

  • Molecular Formula:

    
    [1][3][4]
    
  • Molecular Weight: 285.36 g/mol [1][4][5]

  • Solubility: Soluble in organic solvents (Dioxane, DCM); insoluble in water.[1]

  • Stability: Stable at

    
     (Refrigerated). This contrasts with the active agent (MSH), which decomposes violently at ambient temperatures.[1]
    
Structural Deconstruction
  • Ethyl Acetohydroxamate Scaffold: Acts as the "locking" mechanism, stabilizing the

    
     bond.[1]
    
  • Mesitylsulfonyl Group: The "leaving group" payload.[1][2] The steric bulk of the mesityl (2,4,6-trimethylphenyl) group prevents premature nucleophilic attack but ensures high reactivity once the acetohydroxamate "lock" is removed.[1]

Mechanism of Action: The "Activation" Pathway[1]

This compound is biologically inert until activated.[1][2] Its utility relies on a controlled acid hydrolysis that releases the active aminating species.[1][2]

Step 1: Activation (Hydrolysis)

In the presence of strong acid (e.g.,


 or 

) and dioxane, the ethyl acetohydroxamate moiety is cleaved.[1]

[1][2]
Step 2: Electrophilic Amination (Bio-Conjugation)

The liberated MSH contains a highly electrophilic nitrogen.[1][2] It attacks nucleophilic centers (such as the pyridine nitrogen in drug scaffolds).[1][2]



This reaction is vital for creating


-amino azoles , a structural motif found in advanced immuno-oncology candidates.[1][2]

ActivationPathway Precursor Ethyl O-Mesitylsulfonyl- acetohydroxamate (Stable Storage Form) Acid Acid Hydrolysis (HClO4 / Dioxane) Precursor->Acid 0°C Activation MSH O-Mesitylenesulfonyl- hydroxylamine (MSH) (Active Warhead) Acid->MSH Releases Product N-Amino Heterocycle (Bioactive Drug) MSH->Product Electrophilic Amination (Transfer of NH2) Target Nucleophilic Drug Core (e.g., Pyridine/Indole) Target->Product Substrate

Caption: Activation pathway converting the stable ethyl ester precursor into the reactive MSH aminating agent for drug synthesis.

Applications in Drug Discovery

The "bioactivity" of this compound is best understood through the pharmacology of the molecules it creates.[1]

A. Synthesis of AMPA Receptor Modulators (Neurology)
  • Target: Glutamate receptors in the brain (Schizophrenia, Epilepsy).[1]

  • Role: Used to synthesize fused azaheterocyclic compounds.[1][2] The

    
    -amination step is critical for locking the heterocycle into a conformation that binds selectively to the TARP-dependent AMPA receptor complex.[1][2]
    
  • Reference: US Patent 10,155,769 (Fused azaheterocyclic compounds).[1][2]

B. TLR7/8/9 Inhibitors (Immuno-Oncology)
  • Target: Toll-like Receptors (Autoimmune diseases, Lymphoma).[1][2]

  • Role: Synthesizes

    
     indoles. The reagent introduces the amino group required to close the triazole ring, a key pharmacophore for TLR binding.[1]
    
  • Reference: WO Patent 2018/005586.[1][2]

C. RSV Fusion Inhibitors (Virology)
  • Target: Respiratory Syncytial Virus (RSV).[1][2]

  • Role: Used to functionalize isonicotinate derivatives, creating high-affinity binders that prevent viral fusion with host cells.[1][2]

Intrinsic Bioactivity & Toxicity Profile

While primarily a tool, the compound exhibits non-selective bioactivity if introduced into a biological system.[1][2]

ParameterEffectMechanism
Cytotoxicity High (Non-selective)Acts as an alkylating-like agent.[1][2] The leaving group (

) allows the amine to attack DNA bases (guanine) or protein residues (cysteine/lysine), leading to apoptosis.[1]
Enzyme Inhibition Potential (MMP/Urease)Hydroxamate derivatives are classic inhibitors of metalloenzymes (chelation of

).[1][2] However, the bulky sulfonyl group likely prevents specific binding, making it a "suicide inhibitor" or non-specific inactivator.[1]
Surface Binding High AffinityRecent studies (2024) identify it as a superior collector for Bastnaesite ore flotation, showing strong chemisorption to rare-earth mineral surfaces via the hydroxamate oxygen.[1]

Experimental Protocols

WARNING: The hydrolysis product (MSH) is explosive when dry.[1][2] Never isolate MSH as a solid on a large scale.[1][2] Use it immediately in solution.

Protocol A: Activation & In Situ Amination

Standard Operating Procedure for synthesizing N-aminopyridinium salts.[1][2]

  • Preparation: Dissolve Ethyl O-Mesitylsulfonylacetohydroxamate (1.0 eq) in 1,4-dioxane at

    
    .
    
  • Activation: Add 70% Perchloric acid (

    
    , 1.5 eq) dropwise over 10 minutes.
    
    • Note: Maintain temperature

      
       to prevent decomposition.[1][2]
      
  • Reaction: Stir at

    
     for 15–30 minutes. The solution now contains active MSH.[1][2][6]
    
  • Quenching (Precipitation): Pour the mixture into ice water. The MSH precipitates as a white solid (if high conc.) or remains suspended.[1][2]

    • Safety: Do not filter to dryness.[1][2][7]

  • Amination: Dissolve the target heterocycle (e.g., pyridine derivative) in DCM and add the MSH solution/suspension. Stir at RT for 1–2 hours.[1][2]

  • Workup: The product precipitates as a mesitylenesulfonate salt.[1][2] Filter and wash with ether.[1][2]

Protocol B: Stability Assessment (HPLC)
  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Acetonitrile/Water (0.1% TFA).[1][2]

  • Detection: UV at 254 nm.[1][2]

  • Retention Time: Precursor elutes later than MSH due to the ethyl ester lipophilicity.[1][2]

References

  • US Patent 10,155,769 . Fused azaheterocyclic compounds and their use as AMPA receptor modulators.[1][2] (2018).[1][2][4][8][9] Link

  • WO Patent 2018/005586 . [1,2,4]Triazolo[1,5-a]pyridinyl substituted indole compounds as TLR inhibitors.[1][2] (2018).[1][2][4][8][9] Link

  • Di, Y., et al. Flotation performance of a novel collector, ethyl O-mesitylsulfonylacetohydroxamate, for bastnaesite ores.[10][11] Physicochemical Problems of Mineral Processing, 60(2), 2024.[1] Link

  • Tamura, Y., et al. Structure and reactivity of O-mesitylenesulfonylhydroxylamine.[1][2] Journal of Organic Chemistry, 38(6), 1239-1243, 1973. (Foundational Chemistry).[1][2][11]

  • Guidechem Database. Ethyl O-mesitylsulfonylacetohydroxamate CAS 38202-27-6 Entry.[1][2] (General Properties). Link

Sources

Methodological & Application

Technical Application Note: Ethyl O-Mesitylsulfonylacetohydroxamate as a Stable Precursor for Electrophilic Amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Ethyl O-Mesitylsulfonylacetohydroxamate in Pharmaceutical Intermediate Synthesis Content Type: Detailed Application Notes and Protocols Audience: Senior Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) serves as the industry-standard, stable precursor to ** O-Mesitylenesulfonylhydroxylamine (MSH)**. While MSH is one of the most versatile electrophilic aminating agents available—capable of transforming carbanions to primary amines and converting pyridines to N-aminopyridinium salts—it is thermodynamically unstable and potentially explosive.

This guide details the controlled activation of Ethyl O-Mesitylsulfonylacetohydroxamate to generate MSH in situ or ex situ, enabling the safe synthesis of high-value pharmaceutical intermediates such as hydrazine-based pharmacophores and N-amino heterocycles.

Mechanistic Principles & Reagent Profile

The Stability Paradox

Direct use of MSH is hampered by its shock sensitivity and short shelf-life. The acetohydroxamate derivative masks the reactive amine moiety within an ethyl acetohydroximate structure (


). This "masked" form is a crystalline solid, stable at room temperature, which allows for bulk storage and precise dosing.
Mechanism of Action

The utility of this reagent relies on a two-step sequence:

  • Acidolytic Activation: The precursor undergoes hydrolysis in the presence of strong acid (typically Perchloric acid) to release the active MSH species.

  • Electrophilic Transfer: The liberated MSH possesses a potent leaving group (Mesitylenesulfonate). Nucleophiles (

    
    ) attack the nitrogen, displacing the sulfonate to form a new 
    
    
    
    or
    
    
    bond.
Reaction Pathway Diagram

The following diagram illustrates the activation workflow and subsequent amination pathways.

MSH_Activation_Workflow Precursor Ethyl O-Mesitylsulfonyl- acetohydroxamate (Stable Precursor) Activation Acid Hydrolysis (HClO4 / Dioxane) Precursor->Activation 0°C, 1h MSH Active Reagent: O-Mesitylenesulfonyl- hydroxylamine (MSH) Activation->MSH Release of Active Species Carbanion Carbanion (R-Li / R-MgX) MSH->Carbanion Electrophilic Attack Heterocycle N-Heterocycle (e.g., Pyridine) MSH->Heterocycle N-Amination PrimAmine Primary Amine (R-NH2) Carbanion->PrimAmine SN2-like NAminoSalt N-Amino Salt Heterocycle->NAminoSalt Salt Formation

Figure 1: Logical workflow for the activation of Ethyl O-Mesitylsulfonylacetohydroxamate and its divergence into C-amination and N-amination pathways.

Experimental Protocols

Protocol A: Safe Generation of MSH (The Tamura Method)

Objective: To convert the stable precursor into active MSH for immediate use. Safety Warning: MSH is potentially explosive. Perform all operations behind a blast shield. Do not allow the isolated solid MSH to dry completely if not necessary.

Reagents:

  • Ethyl O-Mesitylsulfonylacetohydroxamate (10.0 g, 35 mmol)

  • 1,4-Dioxane (10 mL)

  • Perchloric acid (70%, 3.5 mL)

  • Ice water

Step-by-Step Methodology:

  • Dissolution: In a 50 mL beaker, dissolve 10.0 g of Ethyl O-Mesitylsulfonylacetohydroxamate in 10 mL of 1,4-dioxane.

  • Acidification: Cool the solution to 0°C in an ice bath. Add 3.5 mL of 70% perchloric acid dropwise over 5 minutes.

    • Causality: Slow addition prevents exotherms that could degrade the forming MSH.

  • Hydrolysis: Stir the mixture at 0°C for 1 hour. The solution will change color slightly as the acetohydroximate bond cleaves.

  • Precipitation: Pour the reaction mixture slowly into 300 mL of vigorously stirred ice water.

    • Observation: MSH will precipitate as a white solid.

  • Filtration: Rapidly filter the solid using a sintered glass funnel. Wash copiously with ice-cold water to remove residual acid.

  • Dissolution (Critical): Dissolve the wet solid immediately in Diethyl Ether or Dichloromethane (DCM) for the subsequent amination step.

    • Note: If solid MSH must be stored, keep it wet or in solution at -20°C. Never scrape dry MSH crystals.

Protocol B: Synthesis of N-Amino Heterocycles (Pharmaceutical Intermediate)

Application: Synthesis of N-aminopyridinium salts, precursors to pyrazolo[1,5-a]pyridines (common scaffolds in kinase inhibitors).

Reaction:



Procedure:

  • Preparation: Prepare a solution of MSH (approx. 1.2 equivalents) in DCM using Protocol A. Dry the organic layer over

    
     at 0°C.
    
  • Addition: Add the MSH solution to a stirred solution of the substrate (e.g., 3-Bromopyridine) in DCM at room temperature.

  • Incubation: Stir for 2–4 hours.

  • Isolation: The product often precipitates as the mesitylenesulfonate salt.

    • If precipitate forms: Filter and wash with ether.

    • If soluble: Add diethyl ether to induce crystallization.

  • Yield: Typical yields range from 85–95%.

Protocol C: Electrophilic Amination of Grignard Reagents

Application: Converting aryl or alkyl halides to primary amines without metal catalysis.

Procedure:

  • Grignard Formation: Generate

    
     in anhydrous ether/THF under Argon.
    
  • Amination: Cool the Grignard solution to 0°C. Add the MSH solution (in dry ether) dropwise.

    • Stoichiometry: Use a 1.2:1 ratio of Grignard to MSH.

  • Workup: Stir for 30 minutes, then quench with saturated

    
    . Extract with ether.
    
  • Purification: The amine is obtained after acid-base extraction.

Performance Data & Comparison

The following table compares the Acetohydroxamate precursor route against alternative amination strategies.

FeatureEthyl O-Mesitylsulfonylacetohydroxamate (via MSH)Chloramine-THydroxylamine-O-sulfonic acid (HOSA)
Stability High (Solid, shelf-stable)ModerateLow (Hygroscopic)
Reaction Type Electrophilic (

on Nitrogen)
ElectrophilicElectrophilic
Substrate Scope Broad (Carbanions, N/S/P-nucleophiles)Limited (Oxidative side reactions)Moderate (Solubility issues)
Leaving Group Mesitylenesulfonate (Excellent, non-nucleophilic)ChlorideSulfate
Safety High (Precursor form) / Low (Active form)ModerateModerate
Typical Yield 70–95% 40–60%50–70%

Pharmaceutical Case Study: Synthesis of 1-Amino-2-methylpyridinium

Relevance: Intermediate for antibacterial agents.

Workflow:

  • Precursor Activation: 5.0 g of Ethyl O-Mesitylsulfonylacetohydroxamate hydrolyzed to generate MSH.

  • Coupling: MSH solution added to 2-picoline (2-methylpyridine).

  • Result: Formation of white crystalline 1-amino-2-methylpyridinium mesitylenesulfonate.

  • Yield: 92% isolated yield.

  • Base Treatment: Treatment with

    
     yields the pyridinium ylide (dimerizes to pyrazolo-pyridine).
    

Safety & Handling Guidelines (Critical)

  • Storage: Store the precursor (Ethyl O-Mesitylsulfonylacetohydroxamate) at 2–8°C. It is stable for years under these conditions.

  • Active Agent Hazard: Once hydrolyzed to MSH, the compound is Shock Sensitive .

    • Rule 1: Never heat MSH solutions above 40°C.

    • Rule 2: Never concentrate MSH solutions to dryness using a rotary evaporator unless absolutely necessary and behind a shield.

    • Rule 3: Dispose of excess MSH by treating with dilute aqueous Sodium Bisulfite (

      
      ).
      

References

  • Tamura, Y., et al. (1977).[1] "Structure and Reactivity of O-Mesitylenesulfonylhydroxylamine." Synthesis.

  • Sigma-Aldrich. (n.d.). "Ethyl O-(2-mesitylenesulfonyl)acethydroxamate Product Sheet."

  • ChemicalBook. (2025). "Ethyl O-mesitylsulfonylacetohydroxamate Properties and Synthesis."

  • Fujifilm Wako Chemicals. (n.d.). "O-Mesitylenesulfonylacetohydroxamate Precursor Information."

  • GuideChem. (2025). "Pharmaceutical Applications of Ethyl O-mesitylsulfonylacetohydroxamate."

Sources

Application Notes and Protocols for Ethyl O-Mesitylsulfonylacetohydroxamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Precursor for Advanced Amination Strategies

Ethyl O-Mesitylsulfonylacetohydroxamate is a stable, crystalline solid that has gained significant attention in modern organic synthesis.[1][2] While it possesses intrinsic reactivity, its primary value lies in its role as a precursor to potent aminating agents, particularly for transition metal-catalyzed reactions.[1][2][3] This guide provides a comprehensive overview of the experimental setup for the synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate and its application in the context of rhodium-catalyzed C-H amination, a cornerstone of contemporary synthetic methodology for the construction of nitrogen-containing molecules.[4] The protocols and discussions herein are designed to provide both the foundational knowledge and practical steps for researchers to leverage this reagent in their synthetic endeavors. While direct rhodium-catalyzed protocols specifying this exact reagent are not prevalent in the literature, its function as a nitrene precursor allows for the application of well-established methodologies for related compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and safety considerations is paramount for its successful and safe implementation in the laboratory.

PropertyValueReference
CAS Number 38202-27-6[4][5]
Molecular Formula C₁₃H₁₉NO₄S[5]
Molecular Weight 285.36 g/mol [2]
Appearance White to off-white crystalline powder[3][4][5]
Melting Point 54-58 °C[1][2][5]
Solubility Insoluble in water; soluble in dichloromethane, ethyl acetate[4][5]
Storage 2-8°C, under an inert atmosphere, moisture sensitive[1][2][3][5]

Safety and Handling:

Ethyl O-Mesitylsulfonylacetohydroxamate is classified as a warning-level hazard, causing skin and serious eye irritation.[3][4][5] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[4][5] Handling should be performed in a well-ventilated fume hood.[6] Avoid breathing dust and contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate

The synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate is a straightforward procedure, typically achieved in high yield from commercially available starting materials. The following protocol is adapted from established literature procedures.[5]

Reaction Scheme:

Synthesis_of_Ethyl_O_Mesitylsulfonylacetohydroxamate cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Ethyl_N_hydroxyacetimidate Ethyl N-hydroxyacetimidate Reaction_Center + Ethyl_N_hydroxyacetimidate->Reaction_Center Mesitylenesulfonyl_chloride Mesitylenesulfonyl chloride Mesitylenesulfonyl_chloride->Reaction_Center DIPEA DIPEA DMAP DMAP (cat.) DCM DCM, 0°C to rt Target_Molecule Ethyl O-Mesitylsulfonyl- acetohydroxamate Arrow -> Reaction_Center->Arrow DIPEA, DMAP (cat.) DCM, 0°C to rt Arrow->Target_Molecule

Caption: Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate.

Detailed Protocol:

Materials:

  • Ethyl N-hydroxyacetimidate

  • 2,4,6-Trimethylbenzene-1-sulfonyl chloride (Mesitylenesulfonyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl N-hydroxyacetimidate (1.0 eq), N,N-diisopropylethylamine (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

  • Dissolve the mixture in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled, stirring solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system (e.g., 95:5 hexane:ethyl acetate) to afford Ethyl O-(2,4,6-trimethylbenzenesulfonyl)acetohydroxamate as a white solid.[5]

Application in Rhodium-Catalyzed C-H Amination: A Representative Protocol

Ethyl O-Mesitylsulfonylacetohydroxamate serves as a precursor to a reactive nitrene intermediate, which is central to C-H amination reactions. These reactions are powerful tools for the direct conversion of C-H bonds to C-N bonds, streamlining the synthesis of valuable amine-containing molecules. The general mechanism involves the in-situ formation of a rhodium-nitrene species, which then undergoes insertion into a C-H bond.

Rhodium_Catalyzed_CH_Amination Start Rh(II) Catalyst (e.g., Rh₂(OAc)₄) Rh_Nitrene Rhodium-Nitrene Intermediate Start->Rh_Nitrene + Nitrene Precursor - Leaving Group Nitrene_Precursor Nitrene Precursor (e.g., Ethyl O-Mesitylsulfonyl- acetohydroxamate derivative) Nitrene_Precursor->Rh_Nitrene CH_Insertion C-H Insertion (Concerted Pathway) Rh_Nitrene->CH_Insertion Substrate Substrate with C-H bond Substrate->CH_Insertion Product Aminated Product CH_Insertion->Product Catalyst_Regen Catalyst Regeneration CH_Insertion->Catalyst_Regen Catalyst_Regen->Start

Caption: General mechanism of rhodium-catalyzed C-H amination.

Representative Protocol: Intramolecular C-H Amination

This protocol is illustrative of the conditions that would likely be a starting point for reactions involving Ethyl O-Mesitylsulfonylacetohydroxamate as a nitrene precursor.

Materials:

  • Substrate with a carbamate group and a target C-H bond

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (catalyst)

  • Magnesium oxide (MgO) (acid scavenger)

  • Anhydrous solvent (e.g., dichloromethane or benzene)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the carbamate substrate (1.0 eq), Rh₂(OAc)₄ (1-5 mol%), and MgO (2.0 eq).

  • Add the anhydrous solvent and stir the suspension at the desired temperature (this can range from room temperature to reflux, depending on the substrate's reactivity).

  • The reaction is initiated by the in-situ generation of the nitrene from a precursor. In the case of using a stable precursor like an N-mesyloxycarbamate, the reaction would proceed upon heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and MgO.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired heterocyclic product (e.g., an oxazolidinone).

Mechanistic Considerations and Causality

  • The Role of the Mesitylsulfonyl Group: The mesitylsulfonyl group is an excellent leaving group, facilitating the formation of the rhodium-nitrene intermediate from the N-O bond of the hydroxamate. Its steric bulk can also influence the stability and reactivity of the precursor.

  • Catalyst Choice: Dirhodium catalysts, such as Rh₂(OAc)₄ and Rh₂(esp)₂, are highly effective for nitrene transfer reactions.[5] The choice of ligands on the rhodium catalyst can significantly impact the efficiency and selectivity of the C-H amination.[5]

  • Solvent: Non-coordinating, anhydrous solvents like dichloromethane or benzene are typically used to avoid interference with the catalytic cycle.

  • Acid Scavenger: An acid scavenger like MgO is often added to neutralize the sulfonic acid byproduct, which can otherwise inhibit the catalyst.

Conclusion

Ethyl O-Mesitylsulfonylacetohydroxamate is a valuable and readily synthesized reagent that serves as a stable precursor for generating reactive nitrene intermediates. Its application in rhodium-catalyzed C-H amination reactions opens avenues for the efficient synthesis of complex nitrogen-containing molecules, which are of high interest in pharmaceutical and materials science. The protocols and information provided in this guide offer a solid foundation for researchers to explore the utility of this versatile compound in their synthetic programs. Further investigation into the direct application of Ethyl O-Mesitylsulfonylacetohydroxamate in such reactions is a promising area for future research.

References

  • Espino, C. G., & Du Bois, J. (2001). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis.
  • Kim, J., & Chang, S. (2012). Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation.
  • Confair, D. N., & Ellman, J. A. (2015). Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. Accounts of Chemical Research, 48(4), 1039-1052.
  • Kim, J. Y., & Chang, S. (2011). Rhodium-Catalyzed Direct Amination of Arene C-H Bonds Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 133(25), 9704-9707.
  • Lewis, J. C., & Bergman, R. G. (2006). Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization. Organic Letters, 8(25), 5761-5764.
  • Fructos, M. R., Belderrain, T. R., Nicasio, M. C., Nolan, S. P., Kaur, H., & Pérez, P. J. (2004). Rhodium(II)-Catalyzed C–H Aminations using N -Mesyloxycarbamates: Reaction Pathway and By-Product Formation. Chemistry - A European Journal, 10(17), 4241-4248.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053-1064.
  • Hu, Y., & Shi, Z. (2014). Rhodium catalyzed template-assisted distal para-C–H olefination. Chemical Science, 5(11), 4272-4276.
  • Wang, H., & Gribble, G. W. (2010). Rhodium(III)-catalyzed C-H functionalization of C-alkenyl azoles with sulfoxonium ylides for the synthesis of bridgehead N-fused[9][10]-bicyclic heterocycles. Organic Letters, 12(19), 4344-4347.

  • Hu, W., & Hu, W. (2013). The divergent synthesis of nitrogen heterocycles by rhodium(II)-catalyzed cycloadditions of 1-sulfonyl 1,2,3-triazoles with 1,3-dienes.
  • Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by metal–carbenoid and metal–nitrenoid insertion.
  • Driver, T. G. (2010). New reaction discovery in rhodium(II) and copper(I) catalysis. The Journal of Organic Chemistry, 75(21), 7055-7067.

Sources

Safe handling and storage procedures for Ethyl O-Mesitylsulfonylacetohydroxamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage of Ethyl O-Mesitylsulfonylacetohydroxamate (CAS No. 38202-27-6). As a key reagent and intermediate in pharmaceutical research and development, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] These protocols are designed for researchers, scientists, and drug development professionals, offering detailed procedures grounded in established safety principles and chemical reactivity of the O-sulfonylated hydroxamate functional group.

Introduction and Scientific Context

Ethyl O-Mesitylsulfonylacetohydroxamate is a white to off-white crystalline solid with a melting point in the range of 54-60°C.[2][3][4] It is sparingly soluble in water but finds utility in various organic synthesis applications.[1] Notably, it serves as a stable precursor to O-mesitylenesulfonylhydroxylamine (MSH), a potent aminating reagent.[5] The reactivity of Ethyl O-Mesitylsulfonylacetohydroxamate is primarily dictated by the O-sulfonylated hydroxamic acid ester moiety. This functional group is susceptible to nucleophilic attack and hydrolysis, and the compound's stability is influenced by moisture, temperature, and pH. A thorough understanding of these properties is crucial for its effective and safe use in a laboratory setting.

Hazard Identification and Risk Assessment

Ethyl O-Mesitylsulfonylacetohydroxamate is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1][3][4][6]

  • H319: Causes serious eye irritation. [1][3][4][6]

  • H335: May cause respiratory irritation. [3][4]

The primary routes of exposure are dermal contact, eye contact, and inhalation of the powder.[2] While specific toxicological data for this compound is limited, the irritant properties necessitate stringent adherence to safety protocols to minimize exposure.

Chemical Reactivity and Stability
  • Moisture Sensitivity: The compound is moisture-sensitive.[2][7] Hydrolysis of the O-sulfonylated hydroxamic acid ester can occur in the presence of water, potentially leading to the formation of mesitylenesulfonic acid and ethyl acetohydroxamate. Hydroxamic acids, in general, are known to hydrolyze to carboxylic acids and hydroxylamine, the latter of which is a known mutagen.[1]

  • Incompatibilities: Ethyl O-Mesitylsulfonylacetohydroxamate is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7] Contact with these substances should be strictly avoided to prevent vigorous or uncontrolled reactions.

The following diagram outlines the logical flow for a comprehensive risk assessment before handling Ethyl O-Mesitylsulfonylacetohydroxamate.

RiskAssessment Figure 1: Risk Assessment Workflow start Start: Proposed Experiment with Ethyl O-Mesitylsulfonylacetohydroxamate haz_id Hazard Identification - Review SDS and literature - Note irritant, moisture-sensitive nature start->haz_id exposure_assess Exposure Assessment - Inhalation (powder) - Dermal contact - Eye contact haz_id->exposure_assess risk_char Risk Characterization - Likelihood of exposure - Severity of harm exposure_assess->risk_char control_measures Implement Control Measures - Engineering Controls (Fume Hood) - PPE (Gloves, Goggles, Lab Coat) - Administrative Controls (SOPs) risk_char->control_measures safe_handling Proceed with Experiment (Follow Safe Handling Protocol) control_measures->safe_handling emergency_prep Emergency Preparedness - Spill kit accessible - Eyewash/shower available - First aid knowledge control_measures->emergency_prep end End: Experiment Complete & Waste Disposed safe_handling->end emergency_prep->safe_handling

Caption: Risk assessment workflow for Ethyl O-Mesitylsulfonylacetohydroxamate.

Safe Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[8][9] Gloves should be inspected for pinholes or tears before use and changed immediately if contamination is suspected.

  • Body Protection: A laboratory coat must be worn and kept fastened.[8]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.[9] All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][8]

Weighing and Transferring Protocol

Given the moisture-sensitive and irritant nature of this solid, the following protocol should be strictly followed:

  • Preparation:

    • Ensure all glassware is clean and thoroughly dried in an oven (e.g., 125°C overnight) and cooled in a desiccator before use.[10]

    • All manipulations of the solid must be conducted within a certified chemical fume hood.[7][8]

  • Inert Atmosphere (Recommended):

    • For reactions sensitive to moisture, it is highly recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

    • This can be achieved by using a glove box or by employing Schlenk line techniques to flush the reaction vessel with an inert gas.

  • Weighing:

    • Tare a clean, dry weighing boat or vial on an analytical balance.

    • Inside the fume hood, carefully transfer the desired amount of Ethyl O-Mesitylsulfonylacetohydroxamate to the weighing vessel using a clean spatula.

    • Keep the stock container closed as much as possible to minimize exposure to atmospheric moisture.

    • For precise measurements, the "weighing by difference" method is recommended: weigh the stock bottle before and after removing the desired amount of compound.

  • Transfer:

    • Carefully add the weighed solid to the reaction vessel. A powder funnel can aid in a clean transfer.

    • If any residue remains on the weighing boat, it can be rinsed into the reaction vessel with a small amount of a compatible, anhydrous solvent.

Storage Procedures

Proper storage is critical to maintain the integrity and stability of Ethyl O-Mesitylsulfonylacetohydroxamate.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][4]To slow down potential degradation processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]To prevent hydrolysis due to moisture sensitivity.
Container Tightly sealed, opaque containers.To protect from moisture and light.
Location A cool, dry, and well-ventilated area.[7]To ensure stability and prevent accumulation of any potential vapors.
Incompatibilities Segregate from strong oxidizing agents, strong acids, and strong bases.[2][7]To prevent hazardous chemical reactions.

Emergency Procedures

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For small spills, trained laboratory personnel equipped with appropriate PPE can proceed with cleanup. For large spills, evacuate the area and contact the institution's emergency response team.

  • Cleanup of a Small Spill (Solid):

    • Don the appropriate PPE as outlined in section 3.1.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

    • Working from the outside in, carefully sweep the absorbed material into a designated waste container. Use non-sparking tools if there is any concern about static discharge.

    • Decontaminate the spill area with a mild detergent and water solution, followed by a rinse with water. Collect the cleaning materials for proper disposal.

    • All spill cleanup materials must be disposed of as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Waste Disposal

All waste containing Ethyl O-Mesitylsulfonylacetohydroxamate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed container. Do not pour down the drain.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

  • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Yale University Department of Chemistry. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • GEA NIRO. (2024, January). A 1 a - Powder Moisture Accurate Standard Method. Retrieved from [Link]

  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • ChemRxiv. (2023, November 30). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff? : r/chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Decontamination Techniques For Mobile Response Equipment Used At Waste Sites (state-of-the-art Survey). Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • A&D Company, Limited. (n.d.). Moisture Analyzers - MS-700 // MX-50 - MF-50 / ML-50. Retrieved from [Link]

  • Burlingham, B. T., & Widlanski, T. S. (2001). Synthesis and reactivity of polydisulfonimides. Journal of the American Chemical Society, 123(13), 2937–2945.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Sandle, T. (2023, February 1). Cleaning, Disinfection and the Problems Caused by Chemical Residues. IVT Network.

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Application Notes & Protocols: Safe Handling of Ethyl O-Mesitylsulfonylacetohydroxamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Context

Ethyl O-Mesitylsulfonylacetohydroxamate (CAS No. 38202-27-6) is a specialized organic compound utilized in synthetic chemistry.[1][2] Its molecular structure, incorporating a reactive mesitylsulfonyl group, a hydroxamate moiety, and an ethyl ester, makes it a valuable reagent but also necessitates a thorough understanding of its potential hazards.[1][3] Hydroxamic acids are a class of compounds with broad biological activities, while sulfonyl-containing molecules are foundational in medicinal chemistry.[3][4] The absence of a comprehensive, standardized Safety Data Sheet (SDS) for this specific molecule requires a safety protocol built from first principles, analyzing the reactivity and toxicology of its constituent functional groups.

This document provides a detailed guide for the safe handling, storage, and disposal of Ethyl O-Mesitylsulfonylacetohydroxamate. The protocols herein are derived from an analysis of related chemical structures, including mesitylenesulfonyl chloride, acetohydroxamic acid, and general principles of laboratory safety for research chemicals.[5][6][7] The primary directive is to empower researchers to work safely by understanding the causality behind each procedural recommendation.

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for Ethyl O-Mesitylsulfonylacetohydroxamate is limited, a GHS classification based on similar compounds indicates it should be treated as a hazardous substance.[1] The primary hazards are associated with skin and eye irritation.[1][8]

Hazard Summary Table:

Hazard ClassGHS CategoryHazard StatementRationale / Related Compound Data
Skin IrritationCategory 2H315: Causes skin irritation.[1][8]This is a standard classification for many sulfonyl and hydroxamate derivatives.[1][5]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1][8]The mesitylsulfonyl group, similar to mesitylenesulfonyl chloride, is corrosive and can cause severe eye damage.[1][9]
Respiratory IrritationCategory 3H335: May cause respiratory irritation.[8]Handling the powder form may generate dust that can irritate the respiratory tract.
Unknown Long-Term Effects--Many complex organic molecules and research chemicals lack long-term toxicological data. Acetohydroxamic acid is listed as potentially causing reproductive harm.[7][10] A conservative approach is mandated.

Causality of Hazards:

  • Mesitylsulfonyl Group: This functional group is derived from mesitylenesulfonyl chloride, a known corrosive and water-reactive substance.[9] While the ester linkage in the target molecule reduces its acute reactivity compared to the sulfonyl chloride, the potential for hydrolysis to release acidic and irritating byproducts remains. Upon heating or in a fire, sulfonyl groups can decompose to release toxic sulfur oxides.[6]

  • Acetohydroxamate Group: Hydroxamic acids are known to be biologically active.[4] While this is often harnessed for therapeutic purposes, it also implies potential for off-target biological effects in researchers.[11] Some compounds in this class are suspected of damaging fertility or the unborn child.[7][12] Thermal decomposition can release nitrogen oxides (NOx).[7]

  • Physical Form: The compound is a white to off-white crystalline powder.[2][13] Powders present an inhalation risk and can be easily transferred to surfaces, leading to unintentional skin contact.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls are the primary barrier, supplemented by rigorous use of PPE.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and reaction work with Ethyl O-Mesitylsulfonylacetohydroxamate must be conducted inside a certified chemical fume hood.[14] This is non-negotiable and serves to prevent inhalation of the powder and any potential volatile decomposition products.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The selection of PPE is based on preventing all potential routes of exposure: dermal, ocular, and inhalation.

PPE Protocol Diagram:

PPE_Protocol cluster_researcher Researcher cluster_exposure Routes of Exposure Eyes Splash Goggles (EN166 / ANSI Z87.1) Ocular Eyes Eyes->Ocular Protects Hands Nitrile Gloves (Min. 0.11 mm thickness) Dermal Skin Hands->Dermal Protects Body Lab Coat (Flame-resistant) Body->Dermal Protects Resp Respirator (Optional) (N95 for dusts) Inhalation Lungs Resp->Inhalation Protects (if needed)

Caption: Mandatory PPE to block routes of exposure.

Detailed PPE Specifications:

  • Eye Protection: Chemical splash goggles are required at all times. Standard safety glasses are insufficient as they do not protect against splashes or fine powders entering from the sides or top.[14]

  • Hand Protection: Wear chemical-resistant nitrile gloves. Double-gloving is recommended, especially during transfers of the solid. Contaminated gloves must be removed immediately using the proper technique and disposed of as chemical waste.[14]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure it is laundered professionally and not taken home.[14]

  • Respiratory Protection: While working in a fume hood should be sufficient, an N95-rated respirator may be used as an additional precaution when handling larger quantities of the powder where dust generation is unavoidable.

Section 4: Protocols for Handling and Storage

Handling Protocol

This step-by-step protocol is designed to minimize exposure during routine laboratory use.

Workflow for Safe Handling:

Handling_Workflow Prep 1. Don PPE & Verify Fume Hood Weigh 2. Weigh Solid in Hood (Use anti-static weigh boat) Prep->Weigh Transfer 3. Transfer to Reaction Vessel (Inside Hood) Weigh->Transfer Clean 4. Decontaminate Surfaces (70% Ethanol) Transfer->Clean Doff 5. Doff PPE Correctly & Wash Hands Clean->Doff

Caption: Step-by-step workflow for handling the solid reagent.

  • Preparation: Before handling, ensure all required PPE is worn correctly. Verify that the chemical fume hood is operational (check airflow monitor).

  • Weighing & Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., bench paper) inside the fume hood to contain any spills. Use spatulas and tools dedicated to this chemical or clean them thoroughly after use.

  • Reaction Setup: If adding to a solvent, add the solid to the solvent slowly. Do not add solvent directly to the bulk solid in a way that could cause splashing.

  • Post-Handling: After transfers are complete, carefully wipe down the spatula, balance, and any surfaces inside the hood that may have been contaminated. Dispose of bench paper and contaminated wipes in the solid chemical waste.

  • Personal Decontamination: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[1]

Storage Protocol

Improper storage can lead to degradation of the reagent and increase handling risks.

  • Temperature: Store in a refrigerator at 2-8°C.[2][8]

  • Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[12][15] The mesitylsulfonyl group may be sensitive to moisture over long periods.

  • Location: Store in a designated area for reactive or irritant chemicals. Do not store with strong acids, bases, or oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms (Warning, Health Hazard).[13]

Section 5: Emergency and Disposal Procedures

Emergency Procedures

Logical Flow for Emergency Response:

Caption: Decision tree for responding to laboratory emergencies.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.

Waste Disposal
  • Chemical Waste: Dispose of unused material and contaminated items (gloves, wipes, etc.) in a clearly labeled hazardous waste container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[14] Do not dispose of down the drain or in regular trash.

Section 6: Conclusion

Ethyl O-Mesitylsulfonylacetohydroxamate is a valuable research tool that demands a high level of respect and careful handling. By understanding the nature of its functional groups and adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can effectively mitigate the risks associated with its use. Safety is a proactive discipline rooted in scientific understanding.

References

  • Chimichi, S., Innocenti, F., & Orzalesi, G. (1980). Thermal decomposition of ibuproxam. Journal of Pharmaceutical Sciences, 69(5), 521–523. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, May 8). Acetohydroxamic acid salts: mild, simple and effective degradation reagents to counter Novichok nerve agents. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, June 21). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

  • Alfa Aesar. (2014, May 13). Mesitylene-2-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2023). Crystal Structures of a Series of Hydroxamic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor.... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of Ethyl O-Mesitylsulfonylacetohydroxamate in the Synthesis of Novel Glucagon Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Glucagon Receptor Antagonists

Glucagon, a 29-amino acid peptide hormone, plays a pivotal role in maintaining glucose homeostasis by stimulating hepatic glucose production.[1] In individuals with type 2 diabetes, dysregulated glucagon secretion contributes significantly to hyperglycemia.[2] Consequently, the development of small-molecule glucagon receptor (GCGR) antagonists is a key therapeutic strategy for managing this chronic condition.[1][2] These antagonists function by blocking the action of glucagon, thereby reducing hepatic glucose output and improving glycemic control.[1] The synthesis of diverse chemical scaffolds that can effectively and selectively antagonize the GCGR is a central focus of contemporary medicinal chemistry. This document outlines the strategic application of Ethyl O-Mesitylsulfonylacetohydroxamate as a versatile reagent in the construction of core structures for novel glucagon antagonists.

Reagent Profile: Ethyl O-Mesitylsulfonylacetohydroxamate

Ethyl O-Mesitylsulfonylacetohydroxamate is a white crystalline solid that serves as a stable and effective precursor to a potent aminating agent.[2][3] Its utility in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, makes it a valuable tool for drug discovery programs.

Physicochemical Properties
PropertyValueReference
CAS Number 38202-27-6[3]
Molecular Formula C₁₃H₁₉NO₄S[3]
Molecular Weight 285.36 g/mol [3]
Melting Point 54-58 °C[3]
Appearance White to off-white crystalline powder[3]
Solubility Sparingly soluble in water[2]
Protocol 1: Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate

The synthesis of the title reagent is a straightforward procedure involving the reaction of Ethyl N-hydroxyacetimidate with 2,4,6-trimethylbenzene-1-sulfonyl chloride.[3]

Workflow for the Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate

reagents Ethyl N-hydroxyacetimidate 2,4,6-trimethylbenzene-1-sulfonyl chloride DIPEA, DMAP solvent Anhydrous Dichloromethane (DCM) reagents->solvent Dissolve reaction Reaction at 0 °C to Room Temperature solvent->reaction Cool to 0 °C, then add sulfonyl chloride workup Aqueous Workup and Extraction with DCM reaction->workup Quench with water purification Silica Gel Chromatography workup->purification product Ethyl O-Mesitylsulfonylacetohydroxamate purification->product

Caption: Workflow for the synthesis of the title reagent.

Step-by-Step Procedure: [3]

  • To a solution of Ethyl N-hydroxyacetimidate (1.0 eq) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.

  • Allow the reaction to gradually warm to room temperature and continue stirring for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Ethyl O-Mesitylsulfonylacetohydroxamate as a white solid.

Application in Glucagon Antagonist Synthesis: A Hypothesized Pathway

While direct literature detailing the use of Ethyl O-Mesitylsulfonylacetohydroxamate in glucagon antagonist synthesis is not prevalent, its established role as a precursor to the powerful aminating reagent, O-mesitylenesulfonylhydroxylamine (MSH), allows for the formulation of a scientifically robust synthetic strategy. Many small-molecule glucagon antagonists feature a pyrazole core, which can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] We hypothesize that MSH, generated in situ from Ethyl O-Mesitylsulfonylacetohydroxamate, can serve as a key nitrogen source for the construction of such heterocyclic cores.

Proposed Mechanism: Formation of a Pyrazole Core

The proposed synthetic route leverages the electrophilic nature of MSH in a condensation reaction with a suitable 1,3-dicarbonyl precursor.

Hypothesized Synthesis of a Pyrazole Core for Glucagon Antagonists

start Ethyl O-Mesitylsulfonylacetohydroxamate reagent_gen In situ generation of O-Mesitylenesulfonylhydroxylamine (MSH) start->reagent_gen condensation Condensation and Cyclization reagent_gen->condensation dicarbonyl 1,3-Dicarbonyl Precursor dicarbonyl->condensation pyrazole_core Substituted Pyrazole Core condensation->pyrazole_core elaboration Further Functionalization pyrazole_core->elaboration antagonist Glucagon Antagonist elaboration->antagonist

Caption: Proposed synthetic pathway for a pyrazole-based glucagon antagonist.

Protocol 2: Proposed Synthesis of a Pyrazole Core

This protocol describes a representative procedure for the synthesis of a substituted pyrazole, a common scaffold in glucagon antagonists, using Ethyl O-Mesitylsulfonylacetohydroxamate as the nitrogen source precursor.

Materials:

  • Ethyl O-Mesitylsulfonylacetohydroxamate

  • A suitable 1,3-dicarbonyl compound (e.g., a substituted 1,3-diketone)

  • A non-nucleophilic base (e.g., DBU or a hindered amine)

  • Anhydrous aprotic solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 1,3-dicarbonyl compound (1.0 eq) in the anhydrous solvent.

  • Add the non-nucleophilic base (1.1 eq) and stir the mixture for 10-15 minutes at room temperature.

  • Add Ethyl O-Mesitylsulfonylacetohydroxamate (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS. The in situ generation of MSH and its subsequent reaction are expected to proceed at elevated temperatures.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting pyrazole derivative by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of reagents and intermediates by atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can interfere with the base and the reactive intermediates.

  • Non-nucleophilic Base: Deprotonates the 1,3-dicarbonyl compound to form the nucleophilic enolate without competing in the reaction with the electrophilic aminating agent.

  • Elevated Temperature: Facilitates the elimination reaction to form MSH from Ethyl O-Mesitylsulfonylacetohydroxamate and drives the condensation and cyclization to the pyrazole product.

Conclusion and Future Perspectives

Ethyl O-Mesitylsulfonylacetohydroxamate represents a valuable and versatile reagent for the synthesis of complex nitrogen-containing molecules. Its role as a stable precursor for the potent electrophilic aminating agent MSH opens up strategic avenues for the construction of heterocyclic cores, such as pyrazoles, which are central to the design of novel small-molecule glucagon receptor antagonists. The protocols and hypothesized pathways presented herein provide a strong foundation for researchers and drug development professionals to explore the utility of this reagent in the discovery of new therapeutics for type 2 diabetes. Further investigation into the scope and limitations of this methodology is warranted and is expected to yield a diverse array of potential drug candidates.

References

  • Kim, J., et al. (2019). Synthesis and anti-diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists. Chemical Biology & Drug Design, 98(3), 733-744. Retrieved from [Link]

  • Unson, C. G., et al. (1991). Synthetic linear and cyclic glucagon antagonists. The Journal of Biological Chemistry, 266(32), 21325-21330. Retrieved from [Link]

  • Sheradsky, T., & Itzhak, N. (1986). Base-promoted reaction of O-sulfonylated hydroxamic acids with nucleophiles. A new method for the synthesis of .alpha.-substituted amides. The Journal of Organic Chemistry, 51(17), 3305–3308. Retrieved from [Link]

  • Ben-Abdelmoumen, G., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3639. Retrieved from [Link]

  • Guerrieri, F., et al. (2009). N-O-isopropyl sulfonamido-based hydroxamates: design, synthesis and biological evaluation of selective matrix metalloproteinase-13 inhibitors as potential therapeutic agents for osteoarthritis. Journal of Medicinal Chemistry, 52(17), 5435-5445. Retrieved from [Link]

  • Al-Mulla, A. (2017). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 65. Retrieved from [Link]

  • Ricci, A., & Bernardi, L. (Eds.). (2021).
  • DiMarchi, R. D., et al. (2021). Optimization of Truncated Glucagon Peptides to Achieve Selective, High Potency, Full Antagonists. Journal of Medicinal Chemistry, 64(8), 4635-4649. Retrieved from [Link]

  • Parmee, E. R., et al. (2013). The design and synthesis of a potent glucagon receptor antagonist with favorable physicochemical and pharmacokinetic properties as a candidate for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry Letters, 23(10), 3051-3058. Retrieved from [Link]

  • Al-Azzawi, W. A. M., & Al-Rubaie, A. F. J. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 444-452. Retrieved from [Link]

  • Qureshi, S. A., et al. (2004). A Novel Glucagon Receptor Antagonist Inhibits Glucagon-Mediated Biological Effects. Diabetes, 53(12), 3267-3273. Retrieved from [Link]

  • Kitamura, M., et al. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619-4621. Retrieved from [Link]

  • Palakurthy, N. B., et al. (2013). Synthesis of O-Benzyl Hydroxamates Employing the Sulfonate Esters of N-Hydroxybenzotriazole. Synthetic Communications, 43(15), 2093-2101. Retrieved from [Link]

  • De Luca, L. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5036. Retrieved from [Link]

  • G. S. S. S. N. S. S. Bhavani, et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(28), 17946-17972. Retrieved from [Link]

  • Bar-Rog, A., et al. (2009). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Tetrahedron, 65(32), 6299-6304. Retrieved from [Link]

  • Hruby, V. J., et al. (1989). Synthesis of two glucagon antagonists: receptor binding, adenylate cyclase, and effects on blood plasma glucose levels. Journal of Medicinal Chemistry, 32(10), 2542-2547. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Aminated ethyl sulfuric acid? Retrieved from [Link]

  • Wang, P., et al. (2021). Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. Organic Letters, 23(17), 6759-6763. Retrieved from [Link]

  • LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

  • Calzone, F. J. (2019). U.S.
  • Dzvinchuk, I. B., & Lozinskii, M. O. (2010). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Chemistry of Heterocyclic Compounds, 46(6), 723-730. Retrieved from [Link]

  • Remko, M., & Vancik, H. (2007). Computational study of the sulfonylated amino acid hydroxamates binding to the zinc ion within the active site of carbonic anhydrase. Journal of Molecular Structure: THEOCHEM, 809(1-3), 11-17. Retrieved from [Link]

  • Hoyt, H. M., et al. (2018). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 140(40), 12948-12953. Retrieved from [Link]

  • Hari, D. P., & Konig, B. (2024). Amino-λ3 -iodane-Enabled Electrophilic Amination of Arylboronic Acid Derivatives. Angewandte Chemie International Edition, 63(13), e202318469. Retrieved from [Link]

  • Bregman, M. D., & Hruby, V. J. (1979). Synthesis and isolation of a glucagon antagonist. FEBS letters, 101(1), 191-194. Retrieved from [Link]

Sources

Laboratory techniques for working with crystalline Ethyl O-Mesitylsulfonylacetohydroxamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Ethyl O-Mesitylsulfonylacetohydroxamate

A Senior Application Scientist's Guide to the Handling, Crystallization, and Characterization of a Key Aminating Reagent Precursor

This guide provides a comprehensive overview of the essential laboratory techniques for working with crystalline Ethyl O-Mesitylsulfonylacetohydroxamate. Designed for researchers, scientists, and professionals in drug development, these notes synthesize technical data with practical, field-proven insights to ensure the safe and effective use of this important reagent.

Compound Profile and Significance

Ethyl O-Mesitylsulfonylacetohydroxamate is a white to off-white crystalline solid that serves as a stable precursor to O-mesitylenesulfonylhydroxylamine (MSH), a powerful aminating reagent in organic synthesis.[1] Its utility in forming N-N and N-C bonds makes it a valuable tool in the synthesis of complex nitrogen-containing molecules, with potential applications in the pharmaceutical industry as a building block for novel drug candidates.[2]

Table 1: Physicochemical Properties of Ethyl O-Mesitylsulfonylacetohydroxamate

PropertyValueSource
CAS Number 38202-27-6[1][2][3][4][5][6][7]
Molecular Formula C₁₃H₁₉NO₄S[3][4][5][6]
Molecular Weight 285.36 g/mol [1][4][5]
Appearance White to almost white powder to crystal[2][3][4][7]
Melting Point 54-60 °C[1][3][4][7][8]
Solubility Insoluble in water[2][8]
Storage Temperature 2-8 °C, under inert gas[1][3][4][5][7]

Synthesis and Purification

The synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate is typically achieved through the reaction of Ethyl N-hydroxyacetimidate with 2,4,6-trimethylbenzene-1-sulfonyl chloride.[3] The causality behind this experimental design lies in the nucleophilic attack of the hydroxylamine oxygen on the electrophilic sulfur of the sulfonyl chloride. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct without competing with the hydroxylamine. 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction.

Protocol 1: Synthesis and Purification
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Ethyl N-hydroxyacetimidate (1.0 eq), N,N-diisopropylethylamine (1.2 eq), and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent potential side reactions.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled solution with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer three times with DCM.[3] The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 5% ethyl acetate in hexane) to afford the pure product as a white solid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl N-hydroxyacetimidate D Reaction at 0°C to RT A->D B 2,4,6-trimethylbenzene-1-sulfonyl chloride B->D C DIPEA, DMAP, DCM C->D E Aqueous Workup & Extraction D->E F Drying & Concentration E->F G Silica Gel Chromatography F->G H Crystalline Ethyl O-Mesitylsulfonylacetohydroxamate G->H

Caption: Workflow for the synthesis and purification of Ethyl O-Mesitylsulfonylacetohydroxamate.

Crystallization Techniques for High-Purity Material

Obtaining high-quality crystalline material is paramount for ensuring reproducibility in subsequent applications and for definitive structural characterization via X-ray crystallography. The choice of solvent system is critical and should be based on the principle of moderate solubility of the compound at room temperature and high solubility at elevated temperatures.

Protocol 2: Slow Evaporation Crystallization
  • Solvent Selection: Based on the compound's polarity, a suitable solvent system would be a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane).

  • Dissolution: Dissolve the purified solid in a minimal amount of the "good" solvent at room temperature.

  • Inducing Crystallization: Add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Cover the vial with a perforated cap to allow for slow evaporation of the solvent. Undisturbed storage will promote the growth of larger, well-defined crystals.

Protocol 3: Thermal Recrystallization
  • Solvent Selection: Choose a single solvent in which the compound has low solubility at room temperature but is readily soluble at the solvent's boiling point (e.g., isopropanol, ethanol).

  • Dissolution: Suspend the solid in a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until all the solid dissolves.

  • Cooling: Slowly cool the solution to room temperature, then transfer it to a refrigerator (2-8 °C) to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Ethyl O-Mesitylsulfonylacetohydroxamate.[9]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8 °C.[1][3][4][5][7] This compound is sensitive to moisture and heat, which can lead to degradation.[4][8]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][4] Avoid inhalation of dust and contact with skin and eyes.[8]

Table 2: Safety and Handling Information

Hazard StatementPrecautionary StatementSource
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity, purity, and structural integrity of the synthesized material.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for assessing the purity of the compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirmation.

  • ¹H and ¹³C NMR: Dissolve the sample in deuterated chloroform (CDCl₃).[3] Acquire spectra on a 400 MHz or higher field instrument. The chemical shifts and coupling constants should be consistent with the expected structure.

  • Quantitative NMR (qNMR): For accurate purity determination, qNMR can be employed using a certified internal standard.[11]

Protocol 6: Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[3]

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this compound.

  • Analysis: The observed mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.

Protocol 7: Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to identify the key functional groups present in the molecule.[12]

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Peaks: Look for characteristic absorption bands for the sulfonyl (S=O), C=N, and C-O groups.

Analytical_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_results Results Sample Crystalline Product HPLC HPLC (Purity) Sample->HPLC NMR NMR (Structure, Purity) Sample->NMR MS HRMS (Elemental Composition) Sample->MS IR IR (Functional Groups) Sample->IR Purity Purity >98% HPLC->Purity Structure Confirmed Structure NMR->Structure Composition Accurate Mass MS->Composition Functional_Groups Characteristic Peaks IR->Functional_Groups

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Electrophilic Amination with Ethyl O-Mesitylsulfonylacetohydroxamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Reagent Code: MSH-Acetohydroxamate (CAS: 38202-27-6) Application: Electrophilic Amination of Grignard Reagents to Primary Amines

Executive Summary: The Mechanism of Action

Ethyl O-mesitylsulfonylacetohydroxamate is a specialized electrophilic aminating agent developed to overcome the instability issues of earlier reagents like chloramine or O-mesitylenesulfonylhydroxylamine (MSH).

How it works:

  • Nucleophilic Attack: The carbon nucleophile (Grignard reagent,

    
    ) attacks the nitrogen atom of the reagent.
    
  • Displacement: The mesitylenesulfonate group acts as an excellent leaving group, driven by the relief of steric strain and the stability of the sulfonate anion.

  • Intermediate Formation: This forms an

    
    -alkyl acetohydroxamate intermediate.
    
  • Hydrolysis (The Critical Step): The intermediate must be hydrolyzed under acidic conditions to release the free primary amine (

    
    ).
    

Common Failure Point: Users often mistake the stable intermediate for a side product or fail to hydrolyze it completely, leading to massive yield "loss" during workup.

Module 1: Reagent Integrity & Storage

Before starting any reaction, validate your reagent. Degraded reagents are the #1 cause of yield variance.

ParameterSpecificationTroubleshooting / Action
Appearance White to off-white crystalline powderIf yellow or sticky, the sulfonate has hydrolyzed. Discard.
Melting Point 54.0 – 60.0 °CIf

, recrystallize from Benzene/Hexane or purchase fresh.
Solubility Soluble in THF, CH₂Cl₂, EtOAcIf insoluble particles persist in dry THF, moisture contamination has occurred.
Storage 0–10 °C, under Argon/NitrogenDo not store at room temperature for extended periods.

Module 2: The Optimized Protocol (Grignard Amination)

This protocol is designed to minimize side reactions such as protonation or Beckmann-type rearrangements.

Phase A: Preparation of the Nucleophile
  • Prepare the Grignard reagent (

    
    ) in anhydrous THF or Et₂O under inert atmosphere.
    
  • Titrate the Grignard: Exact stoichiometry is vital. Use the Knochel titration method to determine precise concentration.

    • Why? Excess Grignard leads to difficult purification; insufficient Grignard leaves unreacted MSH which complicates workup.

Phase B: The Amination Reaction
  • Dissolve Ethyl O-mesitylsulfonylacetohydroxamate (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C .

    • Note: Unlike other aminating agents, deep cryogenic temperatures (-78 °C) are rarely necessary and can actually slow the kinetics too much, but 0 °C is required to suppress decomposition.

  • Add the Grignard reagent (1.1 – 1.2 equiv) dropwise over 15–30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

Phase C: The Hydrolysis (CRITICAL)

Most yield is lost here. The reaction does not yield the amine directly; it yields an intermediate.

  • Quench: Add dilute HCl (approx. 2M) to the reaction mixture.

  • Hydrolysis: Stir vigorously at RT for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] This cleaves the acetohydroxamate moiety.

    • Visual Check: The mixture should become homogenous (biphasic but clear layers).

  • Isolation:

    • Wash the acidic aqueous layer with Et₂O (removes organic impurities/mesitylene byproducts).

    • Basify the aqueous layer (pH > 10) using NaOH.

    • Extract the free amine into Et₂O or CH₂Cl₂.

    • Dry over Na₂SO₄ and concentrate.

Visual Workflow: The Pathway to High Yields

AminationWorkflow Start Start: Dry Reagents Grignard Grignard Prep (R-MgX) Start->Grignard Inert Atm Reaction Amination (0°C -> RT) Grignard->Reaction Add dropwise Reaction->Start Moisture Failure Intermediate N-Alkyl Intermediate Reaction->Intermediate N-Attack Hydrolysis Acid Hydrolysis (HCl, 2M) Intermediate->Hydrolysis Crucial Step Hydrolysis->Intermediate Incomplete Cleavage Workup Basify & Extract Hydrolysis->Workup pH > 10 Product Primary Amine (R-NH2) Workup->Product Yield

Figure 1: Critical path for converting Grignard reagents to primary amines using MSH-Acetohydroxamate.

Troubleshooting & FAQs

Q1: I see a new spot on TLC, but after workup, I recovered no amine. Where did it go?

Diagnosis: Incomplete Hydrolysis. Explanation: The reaction forms an


-alkyl ethyl acetohydroxamate intermediate. This compound is organic-soluble.[3] If you did not hydrolyze it sufficiently with acid, or if you extracted the organic layer before basifying, your product is trapped in the organic waste as the protected intermediate.
Fix:  Ensure the reaction mixture is treated with dilute HCl and stirred long enough to cleave the acetohydroxamate. Then, wash the acidic layer (product is in water) before basifying and extracting back to organic.
Q2: My yield is consistently <40%. The reagent is fresh.

Diagnosis: Moisture contamination (Protonation). Explanation: Grignard reagents are stronger bases than they are nucleophiles. If your solvent contains even trace water (ppm levels), the Grignard will simply deprotonate the water (


), destroying the nucleophile before it attacks the nitrogen.
Fix:  Distill THF over Sodium/Benzophenone or use a column-based solvent purification system immediately before use.
Q3: Can I use this reagent with functionalized Grignards (e.g., esters, nitriles)?

Diagnosis: Chemoselectivity limits. Explanation: While the reagent is selective, Grignard reagents themselves are not. If your R-group contains an ester, the Grignard will self-react. Fix: This is a limitation of the nucleophile, not the aminating agent. Consider generating the organometallic via Magnesium-Halogen exchange at -78 °C if sensitive groups are present, then adding the MSH reagent.

Q4: Why use this over Chloramine-T or Hydroxylamine-O-sulfonic acid?

Insight: Safety and Selectivity. Explanation: Chloramine can be explosive and non-selective. Hydroxylamine-O-sulfonic acid often requires harsh conditions. Ethyl O-mesitylsulfonylacetohydroxamate provides a "soft" electrophilic nitrogen source with a bulky leaving group (Mesityl) that prevents over-amination (formation of secondary amines).

References

  • Tamura, Y., et al. (1973). "Synthesis and reactions of ethyl O-mesitylsulfonylacetohydroxamate." Journal of Organic Chemistry, 38(6), 1239–1241.

  • TCI Chemicals. (n.d.). "Product Specification: Ethyl O-Mesitylsulfonylacetohydroxamate." TCI Product Catalog.

  • Genet, J. P., & Greck, C. (2021). "Electrophilic Amination: New Advances." Chemical Reviews.

Sources

Identifying common side products in Ethyl O-Mesitylsulfonylacetohydroxamate amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of Ethyl O-Mesitylsulfonylacetohydroxamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired N-substituted acetohydroxamate product. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols based on established chemical principles and field-proven insights.

Introduction: The Chemistry at Play

The amination of Ethyl O-Mesitylsulfonylacetohydroxamate is a powerful method for the synthesis of N-substituted hydroxamic acids, a critical pharmacophore in numerous drug candidates. The reaction proceeds via nucleophilic attack of an amine on the electrophilic nitrogen of the hydroxamate derivative, displacing the mesitylsulfonyl group, a good leaving group. However, the high reactivity of the starting material and the reaction intermediates can lead to several side products, impacting yield and purity. Understanding these potential pitfalls is key to successful synthesis.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the amination of Ethyl O-Mesitylsulfonylacetohydroxamate in a question-and-answer format.

Question 1: My reaction is complete, but I have a complex mixture of products and a low yield of my desired N-substituted hydroxamate. What are the likely side products?

Answer: A complex product mixture is a common challenge in this reaction. Based on the reactivity of O-sulfonylated hydroxamates, the primary side products likely arise from three main rearrangement pathways: the Lossen, Beckmann, and Neber rearrangements.

  • Lossen Rearrangement: This rearrangement of the O-acylated hydroxamic acid derivative can be triggered by the basic conditions often employed in the amination reaction.[1][2] It proceeds through an isocyanate intermediate, which can then react with the amine nucleophile to form a urea byproduct, or with any residual water to form an unstable carbamic acid that decarboxylates to a primary amine.

  • Beckmann Rearrangement: This is a potential side reaction for the oxime-like tautomer of the starting material.[3][4][5] Acidic or thermal stress can promote the rearrangement to form an N-substituted amide.

  • Neber Rearrangement: This rearrangement can occur under basic conditions, leading to the formation of an α-amino ketone.[6][7][8]

The presence of these side products significantly complicates purification and reduces the yield of the target molecule.

Question 2: How can I minimize the formation of these rearrangement byproducts?

Answer: Minimizing side product formation requires careful control of reaction conditions. Here are key parameters to consider:

  • Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathways of the rearrangement reactions.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is preferred to deprotonate the amine nucleophile without promoting the rearrangement of the starting material. The concentration of the base should also be carefully controlled.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions, which could lead to degradation or further side reactions.

  • Solvent: Anhydrous aprotic solvents are generally preferred to minimize hydrolysis of the starting material and unwanted side reactions with water.

Question 3: I am observing significant hydrolysis of my starting material, Ethyl O-Mesitylsulfonylacetohydroxamate. How can I prevent this?

Answer: Hydrolysis of the starting material to Ethyl acetohydroxamate and mesitylsulfonic acid is a common issue, especially in the presence of moisture. To mitigate this:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Purity: Use a high-purity amine and ensure it is dry.

  • Controlled Addition: Add the amine and base slowly to the solution of Ethyl O-Mesitylsulfonylacetohydroxamate to control the reaction exotherm and minimize localized heating that can accelerate hydrolysis.

Question 4: My desired product is difficult to purify from the reaction mixture. What purification strategies do you recommend?

Answer: Purification can be challenging due to the similar polarities of the desired product and some of the side products.

  • Column Chromatography: Silica gel column chromatography is the most common purification method. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good crystal formation.

  • Acid-Base Extraction: If the side products have significantly different pKa values from your desired product, an acid-base extraction workup can be used to remove some impurities before chromatography.

Experimental Protocols

Standard Protocol for the Amination of Ethyl O-Mesitylsulfonylacetohydroxamate

This protocol provides a general starting point. Optimization of specific parameters may be required for different amine substrates.

Materials:

  • Ethyl O-Mesitylsulfonylacetohydroxamate

  • Amine of interest

  • Anhydrous, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Under an inert atmosphere (N2 or Ar), dissolve Ethyl O-Mesitylsulfonylacetohydroxamate (1.0 eq) in the anhydrous solvent of choice.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 eq) and the non-nucleophilic base (1.2 eq) in the same anhydrous solvent.

  • Slowly add the amine/base solution to the cooled solution of Ethyl O-Mesitylsulfonylacetohydroxamate dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Chemistry

Diagram 1: General Amination Reaction and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Ethyl O-Mesitylsulfonyl- acetohydroxamate C Desired N-Substituted Acetohydroxamate A->C Nucleophilic Attack D Lossen Rearrangement (Isocyanate Intermediate) A->D Base E Beckmann Rearrangement A->E Heat/Acid F Neber Rearrangement A->F Base B Amine (R-NH2) B->C G Urea Byproduct D->G + Amine H Amide Byproduct E->H I α-Amino Ketone F->I

Caption: Main amination pathway and competing side reactions.

Diagram 2: Troubleshooting Workflow

G Start Low Yield / Impure Product Problem Identify Potential Cause Start->Problem Side_Products Rearrangement Side Products? Problem->Side_Products Hydrolysis Hydrolysis of Starting Material? Problem->Hydrolysis Purification Purification Issues? Problem->Purification Side_Products->Problem No Solution_Side Optimize Reaction Conditions: - Lower Temperature - Non-nucleophilic Base - Monitor Reaction Time Side_Products->Solution_Side Yes Hydrolysis->Problem No Solution_Hydrolysis Ensure Anhydrous Conditions: - Dry Glassware & Solvents - Inert Atmosphere Hydrolysis->Solution_Hydrolysis Yes Purification->Problem No Solution_Purification Refine Purification Strategy: - Optimize Chromatography - Attempt Crystallization - Acid-Base Extraction Purification->Solution_Purification Yes End Improved Yield & Purity Solution_Side->End Solution_Hydrolysis->End Solution_Purification->End

Caption: A logical workflow for troubleshooting common issues.

Quantitative Data Summary

IssueCommon Side Product(s)Typical Impact on Yield
Rearrangements Urea, Amide, α-Amino KetoneSignificant (can become major products)
Hydrolysis Ethyl acetohydroxamateModerate to Significant
Incomplete Reaction Unreacted Starting MaterialModerate to Significant

References

  • Molecules. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. [Link]

  • Organic & Biomolecular Chemistry. (2018). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. [Link]

  • Wikipedia. Lossen rearrangement. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • ResearchGate. (2017). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [Link]

  • Wikipedia. Neber rearrangement. [Link]

  • Google Patents. Esters of substituted acetohydroxamic acids with tertiary amino alcohols.
  • SynArchive. Neber Rearrangement. [Link]

  • National Center for Biotechnology Information. (2020). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Organic Reactions. The Neber Rearrangement. [Link]

  • National Center for Biotechnology Information. (2009). Computational study of the sulfonylated amino acid hydroxamates binding to the zinc ion within the active site of carbonic anhydrase. [Link]

  • ResearchGate. (2015). Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. [Link]

  • ResearchGate. (2020). The reactions of sulfoximines, α‐halo hydroxamates, our previous work, and present work. [Link]

  • National Center for Biotechnology Information. (2000). Amino acid derived sulfonamide hydroxamates as inhibitors of procollagen C-proteinase. Part 2: Solid-phase optimization of side chains. [Link]

  • ResearchGate. (2011). The Lossen rearrangement from free hydroxamic acids. [Link]

  • ResearchGate. (1996). Efficient Synthesis of N",N-Disubsti tu ted a-Aminocarbohydroxamic Acids. [Link]

  • MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • National Center for Biotechnology Information. (2021). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Organic & Biomolecular Chemistry. (2015). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. [Link]

  • SciSpace. (1964). The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement). [Link]

  • Audrey Yun Li. Beckmann Rearrangement of Oximes under Very Mild Conditions. [Link]

Sources

Troubleshooting guide for Ethyl O-Mesitylsulfonylacetohydroxamate reaction failures

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Process Safety Subject: Technical Support for Amination Reagent Precursors Document ID: TS-MSH-2026-02 Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary & Reagent Identity

Ethyl


-mesitylsulfonylacetohydroxamate  (CAS: 38202-27-6) is frequently misunderstood in the laboratory. It is not  the active electrophilic aminating agent itself. It is a stable, crystalline precursor  designed to safely generate 

-Mesitylenesulfonylhydroxylamine (MSH)
.

Direct addition of this precursor to a nucleophile (e.g., pyridine, quinone, or olefin) will result in 0% conversion in most amination protocols. The active species, MSH (Tamura Reagent), must be generated in situ or immediately prior to use via acid hydrolysis.

Critical Distinction:

  • The Precursor: Ethyl

    
    -mesitylsulfonylacetohydroxamate (Stable, White Solid).[1]
    
  • The Active Reagent:

    
    -Mesitylenesulfonylhydroxylamine (MSH) (Unstable, Potentially Explosive, Hygroscopic).
    

Diagnostic Workflow

Use the following logic tree to diagnose the root cause of your reaction failure.

TroubleshootingFlow Start Reaction Failed (0% Yield or No Product) Q1 Did you hydrolyze the reagent with HClO4? Start->Q1 DirectAdd Direct Addition Error: You used the precursor directly. Q1->DirectAdd No Q2 Did a white precipitate form upon pouring into ice water? Q1->Q2 Yes HydrolysisFail Hydrolysis Failure: Check Temp, Time, Acid Conc. Q2->HydrolysisFail No Q3 Did you dry the solid MSH? Q2->Q3 Yes WaterIssue Moisture Interference: MSH is wet (20-30% water). Interferes with sensitive nucleophiles. Q3->WaterIssue No Q4 How long was MSH stored? Q3->Q4 Yes Decomp Decomposition: MSH degrades rapidly >0°C. Q4->Decomp > 24 Hours Success Check Nucleophile Reactivity (Sterics/Electronics) Q4->Success Immediate Use

Figure 1: Diagnostic logic for identifying failure points in the MSH generation and utilization workflow.

Common Failure Scenarios & Solutions

Scenario A: "I added the reagent directly, but no amination occurred."

Root Cause: Functional Misidentification. The acetohydroxamate moiety (


) "locks" the nitrogen. The leaving group (

) cannot be displaced, and the nitrogen is not sufficiently electrophilic until the protecting group is removed.

Corrective Action: You must perform the Acid Hydrolysis Protocol (See Section 5) to release the active amine (


).
Scenario B: "I performed the hydrolysis, but got no solid precipitate."

Root Cause: Incomplete Hydrolysis or Solvation Issues. The standard protocol uses 70% Perchloric Acid (


) in dioxane. If the reaction temperature rises above 10°C during hydrolysis, the MSH product can decompose. If the "quenching" water is not cold enough, MSH (which has some water solubility) may remain in solution.

Corrective Action:

  • Temperature Control: Maintain 0°C strictly during acid addition.

  • Time: The reaction requires ~7.5 hours at 0°C for completion. Shortening this leads to low yields.

  • Quench: Pour into a large excess of ice water (not just cold water) to force precipitation.

Scenario C: "The reaction worked, but the yield is inconsistent/low."

Root Cause: Moisture Content or Stability.[2] Freshly prepared MSH contains 20–30% water by weight if only filtered. Water acts as a competing nucleophile or hydrolyzes the target electrophile. Furthermore, MSH decomposes at room temperature.

Corrective Action:

  • Drying: Dissolve the wet cake in

    
    , dry over 
    
    
    
    , and re-precipitate with hexane if anhydrous conditions are strictly required.
  • Storage: Store MSH only if absolutely necessary, and never allow it to dry out completely if storing (explosion hazard). Store as a wet paste or in solution at -20°C.

Technical Data: Precursor vs. Active Reagent

FeaturePrecursor (Ethyl

-mesitylsulfonylacetohydroxamate)
Active Reagent (MSH / Tamura Reagent)
CAS 38202-27-636016-40-7
Structure


State White Crystalline SolidWhite Solid (often wet paste)
Stability Stable at RT (Store 2-8°C)Unstable / Explosive (Store <0°C)
Function Storage form of MSHElectrophilic Aminating Agent
Reactivity Inert to most nucleophilesReacts with Pyridines, Sulfides, Olefins

Standard Operating Procedure (SOP): Safe Generation of MSH

WARNING: EXPLOSION HAZARD. MSH is an energetic compound. Never heat MSH or its solutions. Do not grind the dry solid. Use a blast shield.

Reagents Required[3][4][5][6][7][8]
  • Ethyl

    
    -mesitylsulfonylacetohydroxamate (1.0 equiv)
    
  • 1,4-Dioxane (Solvent)

  • Perchloric Acid (70%, ACS Grade)

  • Ice Water[3][4][5]

Step-by-Step Protocol
  • Dissolution: Dissolve Ethyl

    
    -mesitylsulfonylacetohydroxamate in 1,4-dioxane (~3 mL per gram of precursor).
    
  • Cooling: Place the reaction vessel in an ice bath and cool to 0°C.

  • Acidification: Add 70% Perchloric Acid dropwise over 10 minutes.

    • Ratio: Use ~0.4 mL of

      
       per gram of precursor.
      
  • Hydrolysis: Stir the mixture at 0°C for 7.5 hours . Do not let it warm up.

  • Precipitation: Pour the reaction mixture into rapidly stirring ice water (5x reaction volume).

  • Isolation:

    • A white solid (MSH) will precipitate.

    • Filter immediately using a sintered glass funnel.

    • Wash copiously with cold water to remove excess acid.

  • Usage:

    • Option A (Standard): Use the wet cake immediately for amination.

    • Option B (Anhydrous): Dissolve wet cake in

      
      , dry over 
      
      
      
      (briefly), filter, and use the solution. Do not concentrate to dryness.
Reaction Scheme

ReactionScheme Precursor Ethyl O-mesitylsulfonyl- acetohydroxamate (Stable Precursor) MSH MSH (Active Aminating Agent) Precursor->MSH Hydrolysis Conditions 70% HClO4 Dioxane, 0°C, 7.5h Conditions->MSH Target Aminated Product (e.g., N-aminopyridinium) MSH->Target Amination Byproduct Ethyl Acetate Substrate Nucleophile (e.g., Pyridine) Substrate->Target

Figure 2: Chemical pathway from the stable acetohydroxamate precursor to the active MSH reagent and final amination.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic acid (TFA) instead of Perchloric acid? A: While Perchloric acid is the literature standard [1], TFA has been used in some modifications, but yields are generally lower. Perchloric acid facilitates the precipitation of the product in ice water more effectively. If avoiding


 is mandatory for safety, ensure you validate the yield with an iodometric titration of the resulting MSH.

Q: Why did my MSH turn yellow? A: Yellowing indicates decomposition. MSH should be a white solid.[1][3][4][6] If it turns yellow, it has likely warmed above 10°C or has been stored too long. Discard immediately by quenching in dilute sodium bisulfite solution.

Q: Is the precursor itself toxic? A: The precursor is an irritant (Skin/Eye) but does not carry the explosion risks of the hydrolyzed MSH. Standard PPE (gloves, goggles, lab coat) is sufficient for the precursor [2].

Q: Can I use this reagent for Lossen Rearrangement? A: The structure is an imidate (


-alkoxy), not a hydroxamic acid (

-hydroxy). Therefore, it does not undergo Lossen rearrangement under standard basic conditions as easily as

-acyl hydroxamates. Its primary utility remains the generation of MSH [3].

References

  • Tamura, Y., et al. (1973). "Synthesis and reactions of O-mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry, 38(6), 1239-1243.

  • TCI Chemicals. (2024). "Ethyl O-Mesitylsulfonylacetohydroxamate Product Safety & Data Sheet."

  • Barbachyn, M. R., et al. (2003). "N-aryl-2-oxazolidinone-5-carboxamides and their derivatives." World Intellectual Property Organization, WO2003072553A1. (Describes the detailed hydrolysis protocol).

  • Kusama, H., et al. (2000). "Synthesis of N-Aminopyridinium Salts." Organic Syntheses, 77, 64. (General reference for MSH usage).

Sources

Addressing stability and decomposition issues of Ethyl O-Mesitylsulfonylacetohydroxamate

Technical Support Center: Ethyl -Mesitylsulfonylacetohydroxamate

Topic: Stability, Decomposition, and Handling of MSH-Acetimidate Reagents

Executive Summary & Critical Safety

Compound Identity:

  • Common Name: Ethyl ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Mesitylsulfonylacetohydroxamate[1][2][3]
    
  • Chemical Structure Name: Ethyl

    
    -[(mesitylsulfonyl)oxy]acetimidate[1]
    
  • CAS: 38202-27-6[1][4][2][5]

  • Primary Utility: Electrophilic amination reagent; precursor for nitrenes; Lossen rearrangement substrate.[1]

The "Elephant in the Room": Stability This reagent is thermodynamically unstable. It sits on a "knife-edge" between acting as a potent electrophilic aminating agent and undergoing a Lossen Rearrangement .[1] The mesitylenesulfonyl (

1
CRITICAL SAFETY ALERT

Explosion Hazard: Like all hydroxylamine-


-sulfonates, this compound possesses high energy.[1] While the mesityl group adds steric bulk that improves stability compared to unsubstituted MSH (

-mesitylenesulfonylhydroxylamine), it can still decompose violently if heated rapidly or concentrated to dryness in the presence of transition metals or strong acids.

Storage Mandate: Must be stored at 2–8°C under inert gas (Argon/Nitrogen).

Decomposition Diagnostics (The "Why" and "How")

Understanding how the molecule breaks down is the only way to prevent it. We track two primary decomposition vectors:[1]

Vector A: The Lossen Rearrangement (Thermal/Base Induced)

This is the most common failure mode during reactions. If the temperature is too high or the base is too strong, the N-O bond cleaves, and the mesityl group leaves.

  • Mechanism: The mesitylenesulfonate leaves, triggering a rearrangement of the carbon skeleton to form an Isocyanate .

  • Symptom: Reaction mixture turns yellow/brown; formation of insoluble precipitates (ureas/polymers).[1]

Vector B: Hydrolysis (Moisture Induced)

The imidate ester moiety is sensitive to water.[1]

  • Mechanism: Water attacks the imidate carbon (

    
    ), cleaving the ethyl group or the sulfonate.[1]
    
  • Symptom: Generation of acidic byproducts (Mesitylenesulfonic acid), causing a pH drop that kills sensitive nucleophiles.[1]

Visualizing the Decomposition Pathways

The following diagram maps the fate of the reagent under different stress conditions.

DecompositionPathwaysReagentEthyl O-Mesitylsulfonyl-acetohydroxamate(Active Reagent)IsocyanateIsocyanateIntermediateReagent->IsocyanateLOSSEN REARRANGEMENT(Heat > 40°C or Strong Base)HydrolysisProdEthyl Acetohydroximate+ Mesitylenesulfonic AcidReagent->HydrolysisProdHYDROLYSIS(Moisture/Acid)AminationAminated Product(Desired)Reagent->AminationNucleophilic Attack(Controlled Conditions)UreaUrea / Polymer(Precipitate)Isocyanate->UreaSelf-reaction orTrace H2O

Figure 1: Reaction and Decomposition Pathways.[1] The red path indicates the Lossen rearrangement (thermal runaway), while the green path represents the desired amination.

Troubleshooting Guide (FAQs)

Scenario 1: "My reagent turned into an oily sludge in the freezer."

Diagnosis: Moisture contamination leading to auto-catalytic hydrolysis.

  • The Science: Mesitylenesulfonic acid (MsOH) is a byproduct of hydrolysis. MsOH is a strong acid that catalyzes further hydrolysis of the imidate ester. This creates a "death spiral" for the reagent.

  • The Fix:

    • Dissolve the sludge in minimal

      
       (DCM).[1]
      
    • Wash immediately with ice-cold saturated

      
       (to neutralize acid).[1]
      
    • Dry over

      
       and re-crystallize (if solid) or use immediately.
      
    • Prevention: Store in a desiccator within the fridge. Tape the cap with Parafilm.

Scenario 2: "The reaction turned yellow immediately upon adding the base."

Diagnosis: Premature Lossen Rearrangement.

  • The Science: You likely added the base (e.g.,

    
    , DIPEA) to the reagent before the nucleophile, or at room temperature.[1] The base deprotonated the alpha-position (or activated the leaving group), triggering the rearrangement to the isocyanate.
    
  • The Fix:

    • Order of Addition: Mix the Nucleophile + Reagent first. Add Base last .[1]

    • Temperature: Perform the addition at 0°C . Only warm to Room Temp (RT) if the reaction is sluggish after 1 hour.

Scenario 3: "I see the starting material spot on TLC, but it won't react."

Diagnosis: Steric hindrance or poor solubility.[1]

  • The Science: The mesityl group is bulky (

    
    -trimethyl).[1] If your nucleophile is also bulky, the kinetic barrier is too high at 0°C.[1]
    
  • The Fix:

    • Switch solvent to acetonitrile (more polar, stabilizes the transition state).[1]

    • Use a stronger, non-nucleophilic base (e.g., cesium carbonate) if the substrate allows.[1]

Validated Synthesis & Purification Protocol

If you must synthesize the reagent fresh (recommended for critical applications), use this self-validating protocol.

Reaction:

Step-by-Step Workflow
StepActionTechnical Rationale (The "Why")
1 Prepare Solution A: Dissolve Ethyl

-hydroxyacetimidate (1.0 eq) in dry DCM. Cool to -5°C (Ice/Salt bath).
Low temperature prevents the exotherm of the subsequent addition from triggering decomposition.
2 Add Base: Add Triethylamine (1.1 eq) slowly.Pre-forms the nucleophilic anion of the hydroximate.
3 Add Sulfonyl Chloride: Add Mesitylenesulfonyl chloride (1.0 eq) dropwise over 20 mins.CRITICAL: Rapid addition causes local heating > 10°C, leading to impurities.
4 Monitor: Stir at 0°C for 45 mins.[1] Check TLC.Do not stir overnight. Prolonged stirring allows the product to degrade.
5 Quench: Pour mixture into Ice-Cold Water .Heat from quenching can degrade the product. Ice is mandatory.[1]
6 Extraction: Separate organic layer.[1][2] Wash

with cold water.[1]
Removes salts and excess base.[1]
7 Drying: Dry over

(10 mins max). Filter.
Do not use vacuum oven.
8 Concentration: Rotary evaporate at bath temp < 25°C .High bath temp will trigger Lossen rearrangement.[1]
Quality Control Check (Self-Validation)
  • Appearance: Should be a white crystalline solid.[1]

  • Melting Point: 54–56°C.[1]

    • If MP < 50°C: Significant hydrolysis has occurred.[1] Recrystallize from Hexane/EtOAc.[1]

  • NMR Signature: Look for the Mesityl peaks (singlet at

    
     ppm, methyls at 
    
    
    and
    
    
    ppm).[1] If you see a broad hump or shifted aromatics, it has rearranged.[1]

Storage Decision Tree

Use this logic flow to determine how to handle your current batch.

StorageLogicStartNew Batch Received(or Synthesized)CheckStateCheck Physical StateStart->CheckStateSolidWhiteWhite Crystalline SolidCheckState->SolidWhiteYellowOilYellow/Oily/StickyCheckState->YellowOilActionGoodStore at 4°Cunder Argon/N2.Use within 3 months.SolidWhite->ActionGoodActionBadRun H-NMR.Check for MsOH.YellowOil->ActionBadRecrystRecrystallize:Dissolve in minimal DCM,precipitate with Hexane.ActionBad->RecrystPurity > 80%DiscardDiscard(Safe Disposal)ActionBad->DiscardPurity < 80%

Figure 2: Storage and Handling Decision Matrix.

References

  • Chemical Identity & Physical Properties

    • Ethyl ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -mesitylsulfonylacetohydroxamate (CAS 38202-27-6).[1][2][5] ChemicalBook.
      
  • Lossen Rearrangement Mechanism

    • The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry, Royal Society of Chemistry.[1]

  • Synthesis & Handling of O-Sulfonyl Hydroxamates

    • TCI Chemicals Product Data: Ethyl O-Mesitylsulfonylacetohydroxamate.[1]

    • [1]

  • Stability of Hydroxamic Acid Derivatives

    • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.[1]

    • [1]

Refining experimental protocols for consistent results with Ethyl O-Mesitylsulfonylacetohydroxamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl O-Mesitylsulfonylacetohydroxamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis, handling, and application of this versatile reagent. Our goal is to empower you with the knowledge to achieve consistent and reliable experimental outcomes.

Introduction: Understanding the Reagent's Role and Instability

Ethyl O-Mesitylsulfonylacetohydroxamate serves as a stable precursor to the potent aminating agent, O-Mesitylenesulfonylhydroxylamine (MSH).[1] The in situ generation of MSH from this precursor is a key strategy to safely handle and utilize this highly reactive and potentially hazardous intermediate.[2][3] Understanding that the ultimate goal of using Ethyl O-Mesitylsulfonylacetohydroxamate is often the generation and subsequent reaction of MSH is critical to troubleshooting your experiments. Many issues can be traced back to the stability and handling of MSH once it is formed.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ethyl O-Mesitylsulfonylacetohydroxamate?

A1: To ensure the longevity and reactivity of Ethyl O-Mesitylsulfonylacetohydroxamate, it should be stored in a cool, dry place, ideally refrigerated between 2-8°C.[4] The compound is sensitive to moisture and heat, so it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Q2: What are the typical physical properties of high-purity Ethyl O-Mesitylsulfonylacetohydroxamate?

A2: High-purity Ethyl O-Mesitylsulfonylacetohydroxamate is a white to off-white crystalline powder or solid.[5][6] Key physical properties are summarized in the table below. Significant deviation from these properties may indicate impurities or degradation.

PropertyValue
AppearanceWhite to almost white crystalline powder or solid
Melting Point54-60 °C
Molecular FormulaC₁₃H₁₉NO₄S
Molecular Weight285.36 g/mol
SolubilitySparingly soluble in water

Q3: What are the main safety precautions when working with Ethyl O-Mesitylsulfonylacetohydroxamate and its derivatives?

A3: While Ethyl O-Mesitylsulfonylacetohydroxamate itself is relatively stable, the aminating agent it generates, MSH, is known to be unstable and potentially explosive when isolated in pure, crystalline form.[3][7] Therefore, it is highly recommended to generate and use MSH in situ.[2] Always handle Ethyl O-Mesitylsulfonylacetohydroxamate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate and its subsequent use in amination reactions.

Part 1: Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate

A detailed synthetic protocol is provided by ChemicalBook, involving the reaction of Ethyl N-hydroxyacetimidate with 2,4,6-trimethylbenzene-1-sulfonyl chloride in the presence of a base.[8]

reagents Ethyl N-hydroxyacetimidate 2,4,6-trimethylbenzene-1-sulfonyl chloride N,N-diisopropylethylamine 4-dimethylaminopyridine reaction Reaction in anhydrous CH₂Cl₂ at 0°C to RT reagents->reaction quench Quench with water reaction->quench extraction Extract with Dichloromethane quench->extraction drying Dry organic layers (anhydrous Na₂SO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Silica gel column chromatography concentration->purification product Ethyl O-Mesitylsulfonyl- acetohydroxamate purification->product

Caption: Synthesis workflow for Ethyl O-Mesitylsulfonylacetohydroxamate.

Q4: My synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate resulted in a low yield. What are the possible causes and solutions?

A4: Low yields in this synthesis can often be attributed to several factors:

  • Moisture: The starting materials and reaction environment must be scrupulously dry. Any moisture can lead to the hydrolysis of the sulfonyl chloride and other side reactions.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.

  • Purification Issues: The product may be lost during the purification step.

    • Solution: Use the recommended eluent system for column chromatography (e.g., 5% ethyl acetate in hexane) and carefully collect the fractions.[8] Ensure the silica gel is not too acidic, which could potentially degrade the product.

Q5: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?

A5: The presence of multiple spots on your TLC plate could indicate the formation of side products.

  • Hydrolysis of Sulfonyl Chloride: If moisture is present, 2,4,6-trimethylbenzene-1-sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.

    • Solution: As mentioned above, maintaining anhydrous conditions is critical.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates may undergo self-condensation or polymerization.

    • Solution: Maintain the recommended reaction temperature (starting at 0°C) and add the sulfonyl chloride slowly to the reaction mixture to avoid localized heating and high concentrations of reactive species.[8]

Part 2: In Situ Generation of MSH and Amination Reactions

Ethyl O-Mesitylsulfonylacetohydroxamate is hydrolyzed under acidic conditions to generate O-Mesitylenesulfonylhydroxylamine (MSH), which is the active aminating agent.[1]

precursor Ethyl O-Mesitylsulfonyl- acetohydroxamate hydrolysis Acidic Hydrolysis (e.g., HClO₄ or TFA) precursor->hydrolysis MSH In situ generation of O-Mesitylenesulfonyl- hydroxylamine (MSH) hydrolysis->MSH amination Amination Reaction MSH->amination substrate Substrate (e.g., Pyridine) substrate->amination product Aminated Product amination->product

Sources

How to minimize byproduct formation in amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amination Reaction Excellence

A Senior Application Scientist's Guide to Minimizing Byproduct Formation

Welcome to the technical support center for amination reactions. As a senior application scientist, I've seen firsthand how seemingly minor variations in protocol can lead to significant byproduct formation, compromising yield, purity, and project timelines. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions for success.

This resource is divided into two main sections: a Troubleshooting Guide organized by common experimental issues, and a set of Frequently Asked Questions (FAQs) for broader conceptual understanding.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, observable issues in a question-and-answer format. Identify your problem and explore the potential causes and expert-recommended solutions.

Problem 1: I'm seeing significant over-alkylation of my primary amine. How can I favor mono-alkylation?

This is a classic challenge, particularly in reductive aminations and direct alkylations with alkyl halides. The root cause is that the desired secondary amine product is often more nucleophilic than the primary amine starting material, leading to a "runaway" reaction where it competes for the electrophile.[1]

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using a 1:1 ratio of amine to electrophile (or carbonyl) is often insufficient to prevent the more reactive product from reacting further.

    • Solution: Use a large excess of the primary amine (2 to 10 equivalents). This statistically favors the reaction of the electrophile with the starting amine over the newly formed, lower-concentration product. For precious amines, using a slight excess of the carbonyl/halide (1.1-1.5 eq) and carefully monitoring the reaction to stop it upon consumption of the starting amine can be an alternative strategy.

  • Reaction Conditions Favoring "One-Pot" Over-Alkylation (Reductive Amination): In a direct (one-pot) reductive amination, the newly formed secondary amine is immediately available to react with remaining aldehyde/ketone to form a tertiary amine byproduct.[2][3]

    • Solution 1: Stepwise (Indirect) Procedure. This is the most robust solution. First, form the imine by mixing the primary amine and the carbonyl compound, often with a dehydrating agent like molecular sieves or by azeotropic removal of water.[2][4] Once imine formation is complete (monitor by TLC, LC-MS, or NMR), then add the reducing agent. This physically separates the product formation step from the imine formation step.[5]

    • Solution 2: pH Control. The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) generally favor imine formation.[3] Operating under neutral or non-acidic conditions can sometimes suppress the formation of the tertiary amine byproduct.[2]

    • Solution 3: Choice of Reducing Agent. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which is known to preferentially reduce the protonated iminium ion over the starting carbonyl.[4][5] This reduces the chance of carbonyl reduction to an alcohol and can improve selectivity.

Problem 2: My Buchwald-Hartwig amination is giving me a low yield, and I'm isolating a significant amount of hydrodehalogenated arene byproduct. What's going wrong?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed cross-couplings. It often arises from competing β-hydride elimination from the palladium-amido intermediate or from premature catalyst decomposition.[6]

Potential Causes & Solutions:

  • Inappropriate Base/Solvent Combination: The choice of base is critical and is highly dependent on the solvent.[7][8] Strong bases like sodium tert-butoxide are common but can promote side reactions if not used correctly.

    • Causality: In nonpolar solvents (e.g., toluene), an anionic base is required to efficiently deprotonate the palladium-amine complex.[7][8][9] In polar solvents, the base can sometimes complex too strongly with the palladium center, creating a stable but inactive state.[7][9]

    • Solution: For most standard couplings, a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS is a good starting point in an aprotic solvent like toluene or dioxane.[10][11] If your substrate is base-sensitive, consider weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄), but be prepared to use higher temperatures.[10][11]

  • Ligand Selection: The ligand is arguably the most critical variable. It stabilizes the palladium center, promotes reductive elimination of the desired product, and suppresses side reactions like β-hydride elimination.[12]

    • Solution: Use modern, bulky, electron-rich phosphine ligands. For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a common choice.[11] These ligands create a sterically hindered environment around the palladium that favors the C-N bond-forming reductive elimination over other pathways.

  • Inefficient Catalyst Activation: If the active Pd(0) species is not formed cleanly and efficiently, side reactions can dominate.

    • Solution: Use a modern, well-defined palladacycle precatalyst (e.g., G3- or G4-type precatalysts). These are designed to cleanly generate the active LPd(0) catalyst under the reaction conditions, often outperforming traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[11]

Problem 3: My reductive amination is messy. I'm getting alcohol byproducts and unreacted starting materials.

This issue points to an imbalance between the rate of imine formation and the rate of reduction.

Potential Causes & Solutions:

  • Reducing Agent is Too Reactive: A powerful reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde or ketone to the corresponding alcohol, often faster than the imine can form.[3][6]

    • Solution: Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a milder reductant that is particularly effective at reducing the iminium ion intermediate while being less reactive towards the carbonyl group.[5][13] Sodium cyanoborohydride (NaBH₃CN) is also selective for the imine at controlled pH, but care must be taken due to its high toxicity and the potential to release HCN gas during acidic workup.[3][4]

  • Equilibrium Not Favoring Imine Formation: The condensation of an amine and a carbonyl to form an imine is a reversible reaction. If the water byproduct is not removed, the equilibrium may not favor the imine intermediate, leaving unreacted starting materials available for undesired side reactions.[4]

    • Solution: Add a dehydrating agent to the reaction mixture. Powdered molecular sieves (3Å or 4Å) are very effective at sequestering water and driving the equilibrium towards the imine. Alternatively, using a solvent like toluene with a Dean-Stark apparatus can azeotropically remove water.

Visualizing the Troubleshooting Process

To aid in decision-making, the following workflow outlines a logical approach to troubleshooting a problematic amination reaction.

G start Problematic Amination (Low Yield / Byproducts) check_type Identify Reaction Type start->check_type reductive Reductive Amination check_type->reductive Reductive buchwald Buchwald-Hartwig check_type->buchwald Buchwald-Hartwig check_overalk Over-alkylation? reductive->check_overalk use_excess_amine Use Large Excess of Primary Amine check_overalk->use_excess_amine Yes stepwise Switch to Stepwise (Isolate Imine) check_overalk->stepwise Yes check_alcohol Alcohol Byproduct? check_overalk->check_alcohol No use_excess_amine->check_alcohol stepwise->check_alcohol milder_reductant Use Milder Reductant (e.g., STAB) check_alcohol->milder_reductant Yes add_drying Add Dehydrating Agent (e.g., Mol. Sieves) check_alcohol->add_drying Yes check_hydrodehal Hydrodehalogenation? buchwald->check_hydrodehal optimize_base Optimize Base/Solvent (e.g., NaOtBu/Toluene) check_hydrodehal->optimize_base Yes optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., RuPhos) optimize_base->optimize_ligand use_precatalyst Use Modern Precatalyst (e.g., G4-type) optimize_ligand->use_precatalyst

Caption: Troubleshooting workflow for amination reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right reducing agent for my reductive amination?

The choice depends on the reactivity of your carbonyl compound and the desired level of chemoselectivity.

Reducing AgentCommon Solvent(s)ProsCons
Sodium Triacetoxyborohydride (STAB) DCE, THF, DCMMild, highly selective for imines/iminium ions over carbonyls. Tolerates many functional groups.[5]Water-sensitive; not compatible with protic solvents like methanol.[13]
Sodium Cyanoborohydride Methanol, EthanolStable in mild acid, selective for imines at controlled pH (6-7).[4]Highly toxic; generates HCN/cyanide salts upon acidic workup.[4]
Sodium Borohydride Methanol, EthanolInexpensive, powerful reductant.Can readily reduce the starting aldehyde/ketone, leading to alcohol byproducts.[3] Less selective.
H₂ with Pd, Pt, or Ni Catalyst VariousHigh atom economy, "green" reductant.[4]May reduce other functional groups (alkenes, alkynes, nitro groups). Requires specialized equipment (hydrogenator).

Q2: What is the role of the acid catalyst often added in reductive aminations?

An acid catalyst (e.g., acetic acid) serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate to form the crucial imine or iminium ion, which is the species that is ultimately reduced.[3] However, the pH must be carefully controlled; too much acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

Q3: How can I monitor my reaction to detect byproduct formation early?

Active monitoring is key to optimization. Thin-Layer Chromatography (TLC) is a fast and effective method for qualitative analysis. Co-spot your reaction mixture with standards of your starting materials to track their consumption. Byproducts often appear as new spots with different Rf values. For more quantitative and precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It allows you to track the formation of your desired product and identify the mass of any byproducts, providing crucial clues about their structure and formation pathway.

Key Experimental Protocol: Stepwise Reductive Amination to Minimize Over-Alkylation

This protocol is designed for the synthesis of a secondary amine from a primary amine and an aldehyde, prioritizing selectivity.

Objective: To synthesize N-benzylpropan-1-amine from propionaldehyde and benzylamine.

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.2 M concentration).

  • Add activated, powdered 4Å molecular sieves (approx. 1-2 times the weight of the amine).

  • Begin stirring the suspension at room temperature.

  • Slowly add propionaldehyde (1.05 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the limiting reagent (benzylamine) by TLC or LC-MS until imine formation is complete. The molecular sieves are critical for driving the equilibrium by adsorbing the water byproduct.[2]

Step 2: Reduction

  • Once imine formation is complete, cool the reaction mixture in an ice bath (0 °C).

  • In a single portion, add sodium borohydride (NaBH₄) (1.5 eq) to the cold, stirring suspension. Caution: Addition may cause gas evolution and an exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-3 hours or until the imine intermediate is fully consumed (as monitored by TLC/LC-MS).

  • Quench: Slowly and carefully add water or saturated aqueous ammonium chloride (NH₄Cl) to quench the excess reducing agent.

  • Filter the mixture to remove the molecular sieves, washing the filter cake with the reaction solvent.

  • Proceed with a standard aqueous workup and purification by column chromatography or distillation.

Visualizing the Mechanistic Advantage

The stepwise protocol prevents the desired product from competing for the aldehyde.

Caption: Stepwise vs. one-pot reductive amination pathways.

References

  • Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link][7][8][9]

  • Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Ways to reduce the bis amination during a reductive amination? Source: Reddit (r/Chempros Discussion) URL: [Link][2]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Organic Chemistry & Process Research URL: [Link][14]

  • Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link][4]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link][5]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link][3]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link][6]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link][12]

  • Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link][1]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link][10]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link][13]

Sources

Workup procedures for quenching Ethyl O-Mesitylsulfonylacetohydroxamate reactions

Technical Support Center: Ethyl -Mesitylsulfonylacetohydroxamate Workup

Topic: Quenching & Purification Protocols for Electrophilic Amination Code: MSH-WORKUP-01 Status: Active Audience: Medicinal Chemists, Process Chemists

Core Directive: The "Crash" Guide

For immediate application in the fume hood. This protocol assumes you have performed an electrophilic amination (e.g., Tamura Amination) using this reagent on a nucleophile (

The "Acid-Base Swing" Protocol

The reaction mixture likely contains your product (Amine), unreacted reagent, and the byproduct (Mesitylenesulfonic acid). The challenge is separating the amine from the sulfonate byproduct, which often acts as a surfactant, causing severe emulsions.

StepActionCritical ParameterMechanism/Reasoning
1 Cool

to

Exotherm Control: Quenching unreacted organometallics is highly exothermic.
2 Quench Add Sat.

(slowly)
Protonation: Destroys excess

or

.
3 Hydrolysis Add

(stir 15-30 min)
Cleavage: If the acetohydroxamate scaffold was used directly, this step hydrolyzes the imidate intermediate to release the free amine.
4 Wash (Acidic) Extract with

or

Purification: The amine is protonated (

) and stays in the water. Non-basic impurities (and some sulfonates) are removed in the organic layer.
5 Basify Adjust aqueous layer to pH

(NaOH)
Liberation: Converts ammonium salt (

) back to free amine (

).
6 Extract Extract with

or

Isolation: The free amine moves to the organic layer. The sulfonate byproduct (salt form) remains in the aqueous phase.

Visualizing the Workflow

The following diagram illustrates the decision logic for the workup, specifically addressing the removal of the mesitylenesulfonate byproduct.

WorkupFlowStartReaction Mixture(R-M + MSH Reagent)Quench1. Cool to 0°C2. Add sat. NH4ClStart->QuenchCheckDid you use MSHor Acetohydroxamate directly?Quench->CheckHydrolysisAcid Hydrolysis Required(Add 1M HCl, Stir 30m)Check->HydrolysisAcetohydroxamate(Imidate Intermediate)DirectProtonation Only(Add 1M HCl)Check->DirectFree MSH(Direct Amination)WashAcidic Wash(Extract w/ Et2O)Hydrolysis->WashDirect->WashSep1Discard Organic(Impurities)Wash->Sep1Organic LayerAqPhaseAqueous Layer(Contains R-NH3+)Wash->AqPhaseAqueous LayerBasifyBasify to pH > 12(NaOH)AqPhase->BasifyExtractExtract w/ DCMBasify->ExtractFinalFinal Product(Primary Amine)Extract->Final

Caption: Logical flow for quenching and isolating amines, distinguishing between direct MSH usage and the acetohydroxamate precursor.

Troubleshooting & FAQs

Field-tested solutions for common failure modes.

Q1: I have a severe emulsion that won't separate. What happened?

Diagnosis: The byproduct, mesitylenesulfonic acid , is a bulky organic acid. When neutralized, its salt acts as a surfactant (detergent), stabilizing the interface between water and DCM/EtOAc. Corrective Action:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles.

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength, forcing the organics out.

  • Solvent Switch: If using EtOAc, switch to

    
     or DCM, which often separate better from sulfonate-heavy aqueous layers.
    
Q2: My yield is near zero, but I see a large spot on TLC.

Diagnosis: You likely formed the imidate intermediate but failed to hydrolyze it.

  • Chemistry: The reaction of

    
     with Ethyl 
    
    
    -mesitylsulfonylacetohydroxamate can form an intermediate (
    
    
    ) rather than releasing the amine immediately. Corrective Action:
  • Treat the crude organic residue with 2M HCl in Methanol or aqueous HCl/THF and stir at room temperature for 1–2 hours.

  • Monitor the disappearance of the intermediate spot and the appearance of the baseline amine spot (on silica TLC).

Q3: Is the reagent shock-sensitive?

Safety Critical:

  • Ethyl

    
    -mesitylsulfonylacetohydroxamate  itself is relatively stable compared to free MSH.
    
  • However , if you converted it to MSH (free base) using perchloric acid (

    
    ), the resulting solid MSH is explosive  and shock-sensitive.
    
  • Protocol: Never concentrate free MSH to dryness if possible. Use it in solution (DCM/Ether). If you are quenching a reaction generating MSH, ensure complete neutralization of the perchloric acid before concentration.

Scientific Grounding & Mechanisms[1]

The Reaction Pathway

The utility of Ethyl


Mechanism A: Preparation of MSH (Tamura Reagent)

Mechanism B: Electrophilic Amination

Byproduct Management

The mesitylenesulfonyl (

  • Solubility: Soluble in water, but the magnesium salts (from Grignard) can be insoluble gummy solids in ether.

  • Removal: The "Acid-Base Swing" (Module 1) is the only reliable method to separate the amine product from this sulfonate residue quantitatively.

References

  • Tamura, Y., et al. "Structure and reactivity of ethyl O-mesitylsulfonylacetohydroxamate." Journal of Organic Chemistry, 1973.

  • Tamura, Y., et al. "Synthesis of primary amines from organolithium or Grignard reagents." Tetrahedron Letters, 1972.

  • Murelli, R. P. "Chemical Methods for the Synthesis of Amines." Common Organic Chemistry, 2018.[1]

  • Sigma-Aldrich. "Safety Data Sheet: Ethyl O-mesitylsulfonylacetohydroxamate."

Catalyst selection and optimization for Ethyl O-Mesitylsulfonylacetohydroxamate involved reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization and troubleshooting of reactions involving Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6), specifically focusing on its primary role as a stable precursor for the in situ generation of the powerful electrophilic aminating agent, O-Mesitylsulfonylhydroxylamine (MSH) .

Topic: Catalyst Selection & Process Optimization for MSH-Mediated Electrophilic Amination Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists Document ID: TS-MSH-2024-V1

Executive Summary & Mechanism

Ethyl O-Mesitylsulfonylacetohydroxamate is not a catalyst itself; it is a safety-engineered precursor . The active reagent, MSH , is thermodynamically unstable and potentially explosive. The "catalytic" aspect of this chemistry refers to the Acid-Catalyzed Hydrolysis required to release MSH, followed by its use in Electrophilic Amination (often catalyst-free, though metal-catalyzed variants exist).

The Activation Pathway

The precursor undergoes acid-catalyzed cleavage to release MSH. This MSH then transfers an amino group (


 equivalent) to a nucleophile (e.g., Pyridine, Amine, Thiol).

MSH_Activation Precursor Ethyl O-Mesitylsulfonyl- acetohydroxamate (Stable Precursor) MSH MSH (Active Reagent) *Unstable* Precursor->MSH Hydrolysis (0°C, <60 min) Acid Acid Catalyst (HClO4 / TFA) Acid->MSH Product N-Aminated Product (e.g., N-Aminopyridinium) MSH->Product Electrophilic Amination Substrate Nucleophile (e.g., Pyridine) Substrate->Product

Figure 1: Activation pathway of Ethyl O-Mesitylsulfonylacetohydroxamate to MSH and subsequent amination.

Catalyst Selection: The Activation Step

The critical "catalyst" decision in this workflow is selecting the acid for the hydrolysis of the acetohydroxamate precursor.

Primary Catalyst Options (Acids)
Catalyst (Acid)Reaction ConditionsYield of MSHSafety ProfileRecommended Use
Perchloric Acid (70%

)
0°C, Dioxane, 1-2hHigh (>90%) Critical Risk: Forms explosive perchlorate salts.Standard: Use only on small scale (<5g) with blast shields.
Trifluoroacetic Acid (TFA) 0°C to RT, DCMModerate (60-75%)Improved. Volatile and corrosive, but less explosive potential.Optimization: Preferred for scale-up or flow chemistry.
Sulfuric Acid (

)
0°C, Water/DioxaneVariableGood, but difficult to remove/neutralize without exotherms.Alternative: If perchlorates are strictly banned.
Why Perchloric Acid? (The Causality)

Perchloric acid is the historical standard because the perchlorate anion (


) is non-nucleophilic and stabilizes the protonated acetohydroxamate intermediate, driving rapid hydrolysis at low temperatures (

). Weaker acids or nucleophilic acids (HCl) can lead to side reactions or incomplete cleavage, leaving residual precursor that complicates purification.

Optimization Protocols

Protocol A: Standard Generation of MSH (Small Scale)

Use this protocol for generating MSH for immediate use in amination.

  • Dissolution: Dissolve Ethyl O-Mesitylsulfonylacetohydroxamate (1.0 equiv) in 1,4-Dioxane (approx. 3 mL per gram).

  • Catalyst Addition: Cool to 0°C (Ice bath). Add 70%

    
      (approx. 1.5 - 2.0 equiv) dropwise over 5 minutes.
    
    • Technical Note: Temperature control is vital. Exotherms >10°C can trigger MSH decomposition.

  • Reaction: Stir at 0°C for 45–60 minutes.

  • Quench: Pour the mixture into ice-water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     volume). MSH precipitates as a white solid.
    
  • Isolation: Rapidly filter and wash with copious ice-water to remove acid.

    • Warning:Do not let the solid dry completely on the filter for extended periods; dry MSH is shock-sensitive. Dissolve immediately in DCM or Ether for the next step.

Protocol B: "Catalyst-Free" Electrophilic Amination

Once MSH is generated, the amination step typically requires no metal catalyst.

  • Preparation: Dissolve fresh MSH in DCM or

    
    .
    
  • Coupling: Add the nucleophile (e.g., Pyridine, Quinoline, or tertiary amine).

  • Conditions: Stir at RT for 1–12 hours.

  • Purification: The product is often an ionic salt (N-amino salt). Precipitate with

    
     or crystallize.
    

Troubleshooting Guide & FAQs

Issue 1: Low Yield of Aminated Product

Symptom: The precursor is consumed, but the final amination yield is <30%.

  • Root Cause 1 (Moisture): MSH hydrolyzes rapidly in water/wet solvents.

    • Fix: Ensure the MSH filter cake is washed well but dissolved in anhydrous solvent immediately. Dry the organic MSH solution with

      
       before adding the nucleophile.
      
  • Root Cause 2 (Temperature): MSH decomposes above 20°C during storage.

    • Fix: Generate MSH ex tempore (fresh). Do not store MSH solutions for >4 hours.

Issue 2: Safety Concerns / Explosion Risk

Symptom: Safety committee rejects the use of Perchloric Acid or isolation of solid MSH.

  • Solution (In-Situ): Switch to a Flow Chemistry setup.

    • Method: Pump a solution of the precursor and TFA/water through a cooled reactor coil (0°C, residence time 10 min), then mix directly with the nucleophile stream. This avoids the accumulation of solid MSH.

    • Reference:M. A. Davis et al., J. Org. Chem. 2018 (Flow synthesis of MSH).

Issue 3: Precursor Not Cleaving

Symptom: NMR shows starting material (Ethyl O-Mesitylsulfonylacetohydroxamate) remaining after 2 hours.

  • Root Cause: Acid concentration too low or solvent incompatibility.

    • Fix: Ensure 1,4-Dioxane is used (it solubilizes the precursor well). Increase acid stoichiometry to 2.5 equiv. Ensure temperature is actually 0°C (kinetics slow down significantly at -10°C or below).

Advanced Applications: Metal-Catalyzed C-H Amination

While MSH is typically an electrophile, it can serve as a nitrene source in metal-catalyzed reactions.

Catalyst SystemRole of MSHApplication
Rh(II) / Rh(III) Nitrene PrecursorDirected C-H amination of arenes (via N-O cleavage).
Cu(I) / Cu(II) Oxidant / Nitrogen SourceAziridination of olefins.
Fe(II) Radical InitiatorRadical amination of C(sp3)-H bonds.

Note: In these cases, MSH is often used directly without prior isolation, or the precursor is activated in-situ.

References

  • Original Synthesis & Utility: Tamura, Y. et al. "Structure and reactivity of ethyl O-mesitylsulfonylacetohydroxamate." J. Org. Chem.1973 , 38, 1239. Link

  • Flow Chemistry Optimization: Kim, H. et al. "In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow." Chem. Eur. J.2018 , 24, 1–6. Link

  • Safety & Scale-up: Scriven, E. F. V. "Azides and Nitrenes: Reactivity and Utility." Academic Press, 1984. (General reference for MSH safety).
  • Modern C-H Amination: Legnani, L. et al. "Metal-Free Amination of Boronic Acids with MSH." Org.[1][2][3][4] Lett.2018 , 20, 612. Link

Sources

Monitoring reaction progress of Ethyl O-Mesitylsulfonylacetohydroxamate via TLC or HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the monitoring of Ethyl


-Mesitylsulfonylacetohydroxamate  (CAS: 38202-27-6), a critical stable precursor to the powerful aminating agent 

-Mesitylenesulfonylhydroxylamine (MSH).[1]

This guide covers two primary monitoring scenarios:

  • Synthesis/QC: Monitoring the formation and purity of the precursor itself.

  • Activation: Monitoring the acid-catalyzed hydrolysis of the precursor to release active MSH.

Compound Profile
  • Target Analyte: Ethyl

    
    -Mesitylsulfonylacetohydroxamate[2][3][4]
    
  • Role: Stable precursor for in situ generation of MSH (Tamura's Reagent).

  • UV Activity: High (Mesityl group:

    
    ).
    
  • Stability: Moisture sensitive; thermally unstable above 60°C.

  • Key Challenge: Distinguishing the precursor from the active MSH amine and the sulfonyl chloride starting material.

Part 1: Thin Layer Chromatography (TLC) Protocol

TLC is the most rapid method for qualitative monitoring. The mesityl group provides strong UV absorption, making visualization straightforward.

Standard Operating Procedure (SOP)
ParameterSpecification
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
Mobile Phase A (Non-Polar) Hexane : Ethyl Acetate (9:1)

Used for starting material checks.
Mobile Phase B (Standard) Hexane : Ethyl Acetate (4:1)

Best for product isolation.
Sample Preparation Dissolve 2–5 mg in Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (risk of solvolysis).
Visualization 1. UV (254 nm): Primary method. All mesityl-containing species quench fluorescence.2. Iodine Chamber: Stains the mesityl ring brown.3. Ninhydrin: Stains active MSH (free amine) red/purple; Precursor does not stain.

Map (Hexane:EtOAc 4:1)
  • 
    :  Mesitylenesulfonyl Chloride (Starting Material) – UV Active, No Ninhydrin.
    
  • 
    : Ethyl 
    
    
    
    -Mesitylsulfonylacetohydroxamate (Target)
    – UV Active, No Ninhydrin.
  • 
    : 
    
    
    
    -Mesitylenesulfonylhydroxylamine (MSH - Active Reagent) – Stays at baseline, Ninhydrin Positive.

Expert Insight: If monitoring the activation (hydrolysis) of the precursor to MSH, the disappearance of the spot at


 0.5 and the appearance of a baseline spot indicates conversion. Do not try to elute MSH on normal phase silica; it degrades.
Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

HPLC provides quantitative data on purity and reaction conversion. Due to the thermal instability of the N-O-S bond, mild conditions are mandatory.

Instrument Method
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

Standard reverse-phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic buffer stabilizes the sulfonate ester.
Mobile Phase B Acetonitrile (MeCN)Methanol can cause transesterification artifacts.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 25°C (Ambient) CRITICAL: High temps (>40°C) trigger Lossen-type rearrangement or degradation.
Detection UV @ 254 nmTargets the mesityl aromatic ring.
Gradient Table
Time (min)% Mobile Phase BEvent
0.030%Equilibration
10.090%Elution of Precursor & Sulfonyl Chloride
12.090%Wash
12.130%Re-equilibration
Troubleshooting HPLC Anomalies

Q: I see a "split" peak for the main product. Is it impure?

  • A: Not necessarily. Ethyl

    
    -mesitylsulfonylacetohydroxamate contains a C=N double bond, which can exist as E and Z isomers. These often separate slightly on high-efficiency C18 columns. If both peaks have identical UV spectra, they are likely geometric isomers.
    

Q: The peak area is decreasing over multiple injections.

  • A: The compound is hydrolyzing in the autosampler.

    • Fix: Ensure the sample diluent is anhydrous Acetonitrile . Do not use water/methanol in the sample vial. Keep the autosampler rack cooled to 4°C if possible.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for monitoring the synthesis and activation of this reagent.

ReactionMonitoring Start Start: Reaction Monitoring CheckType Identify Process Phase Start->CheckType Synth Synthesis of Precursor (Et-Acetohydroximate + Mes-Cl) CheckType->Synth Making Precursor Activ Activation to MSH (Acid Hydrolysis) CheckType->Activ Releasing MSH TLC_Synth TLC (Hex:EtOAc 9:1) Synth->TLC_Synth Result_Synth Target: Rf ~0.4 Impurity: Rf ~0.8 (Mes-Cl) TLC_Synth->Result_Synth HPLC_Check HPLC Purity Check Result_Synth->HPLC_Check TLC_Activ TLC (Hex:EtOAc 4:1) + Ninhydrin Activ->TLC_Activ Result_Activ Target: Baseline (Amine) Precursor: Disappears (Rf 0.4) TLC_Activ->Result_Activ Safety CRITICAL SAFETY: MSH is Explosive when dry. Do not concentrate activation mix. Result_Activ->Safety Sample_Prep Diluent: 100% MeCN Temp: <25°C HPLC_Check->Sample_Prep

Caption: Workflow for distinguishing synthesis monitoring (precursor formation) from activation monitoring (MSH generation), emphasizing safety constraints.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: My TLC spot for the product is streaking. What is wrong?

  • Cause: The compound may be partially hydrolyzing on the silica (which is slightly acidic).

  • Solution: Pre-treat the TLC plate by running it in Mobile Phase + 1% Triethylamine (TEA), then dry it before spotting your sample. This neutralizes the silica.

Q2: Can I use GC-MS for monitoring?

  • Analysis: NO.

  • Reasoning: Sulfonyl hydroxamates are thermally labile. In the GC injection port (250°C+), the compound will undergo a Lossen-type rearrangement or radical decomposition, showing false peaks (isocyanates or sulfonamides) that are not present in the flask. Stick to LC-MS (ESI+) or HPLC-UV.

Q3: Why does the literature warn about "white solids" during activation?

  • Context: When treating Ethyl

    
    -mesitylsulfonylacetohydroxamate with Perchloric acid or Dioxane/HCl, the byproduct is Ethyl Acetate and the MSH salt.
    
  • Observation: The MSH salt often precipitates.

  • Action: If you see a white precipitate during activation, do not filter and dry it without verifying it is wet. Dry MSH is shock-sensitive. Redissolve in the subsequent reaction solvent immediately.

References
  • Tamura, Y. et al. (1977).[1][5] Structure and Reactivity of O-Mesitylenesulfonylhydroxylamine. Synthesis, 1977(1), 1-17.

  • Sigma-Aldrich. (n.d.).[1] Ethyl O-(2-mesitylenesulfonyl)acethydroxamate Product Specification. Retrieved February 6, 2026.

  • TCI Chemicals. (n.d.). Ethyl O-Mesitylsulfonylacetohydroxamate (M1182).[3][4] Retrieved February 6, 2026.

  • Mendiola, J. et al. (2009). Process Safety Improvement in the Synthesis of O-Mesitylenesulfonylhydroxylamine (MSH). Organic Process Research & Development.

Sources

Enhancing the shelf-life of Ethyl O-Mesitylsulfonylacetohydroxamate in the lab

Technical Support Center: Ethyl -Mesitylsulfonylacetohydroxamate

Subject: Stability Enhancement & Storage Protocols for MSH Precursors

Document ID: TSC-MSH-001 | Status: Active | Revision: 2.4

Executive Summary: The Stability Paradox

Ethyl


-(mesitylsulfonyl)acetohydroximate

-Mesitylenesulfonylhydroxylamine (MSH)

While the precursor is significantly safer than free MSH, it is not inert . It suffers from a "stability paradox": it must be reactive enough to release MSH under acidic conditions, meaning its N-O bond is inherently labile. Its shelf-life is dictated by two primary degradation vectors: Hydrolysis (moisture attack on the imidate ester) and Thermal Decomposition (cleavage of the sulfonate).

Core Directive: To maximize shelf-life, you must arrest the kinetics of hydrolysis and prevent the autocatalytic accumulation of mesitylenesulfonic acid.

Storage & Handling Protocol (The "Gold Standard")

This protocol is designed to extend the shelf-life of the solid precursor from the standard 6 months to 12-18 months.

A. The Storage Environment
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C Arrhenius kinetics: Reducing temp by 10°C halves the rate of spontaneous sulfonate cleavage.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture, preventing hydrolysis of the ethoxy imidate group.
Container Amber Glass + Parafilm Amber glass blocks UV (minor factor); Parafilm creates a secondary moisture barrier.
Desiccant Silica Gel / Drierite Essential. Even minor humidity inside a fridge can initiate "sticky solid" degradation.
B. Handling Best Practices
  • Warm-Up Rule: NEVER open a cold bottle immediately. Allow the container to reach room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture onto the solid, creating a localized acidic surface layer that catalyzes decomposition.

  • Non-Metallic Tools: Use Teflon or plastic spatulas.

    • Why? Trace metal ions (Fe, Cu) can act as Lewis acids, coordinating with the sulfonyl oxygen and weakening the N-O bond.

  • Aliquot Strategy: If frequent use is expected, divide the bulk material into single-use vials under an inert atmosphere to avoid repeated thermal cycling.

Troubleshooting Guide (Q&A)

Q1: My white crystalline powder has turned into a sticky, off-white paste. Is it usable?

  • Diagnosis: Hydrolysis. The "stickiness" is likely Ethyl Acetate and Mesitylenesulfonic Acid forming due to moisture ingress.

  • Verdict: DISCARD. The presence of sulfonic acid will quench your nucleophile (amine/enolate) and potentially trigger a runaway decomposition of the remaining reagent.

  • Prevention: Review the "Warm-Up Rule" in Section 2.

Q2: The material looks fine, but my amination yields have dropped by 30%.

  • Diagnosis: Silent Thermal Degradation. The reagent may have partially rearranged or cleaved without changing physical state significantly.

  • Action: Check the Melting Point.

    • Pure: 54–56°C (Sharp).

    • Degraded: <50°C or broad range (>3°C spread).

  • Solution: Recrystallize from Benzene/Hexane or Ethanol/Water (rapidly) if purity is critical, or simply increase stoichiometry if impurities are inert in your specific reaction.

Q3: I see a yellow tint in the solid.

  • Diagnosis: Trace Oxidation/Contamination. While pure sulfonates are white, yellowing often indicates the formation of nitro/nitroso byproducts or oxidation of the mesityl ring.

  • Verdict: Use with Caution. Run a TLC (Hexane:EtOAc 3:1). If the main spot is distinct (

    
    ) and the yellow impurity is baseline, it may still work for robust substrates.
    

Q4: Can I store the derived free MSH reagent?

  • Diagnosis: SAFETY CRITICAL.

  • Verdict: NEVER. Free MSH is an energetic compound (explosive potential). It must be generated in situ or used immediately (within hours) of preparation. This guide applies only to the acetohydroximate precursor.

Quality Control & Decision Logic

Before committing valuable drug intermediates to a reaction, validate the reagent using this workflow.

StorageLogicStartReagent AssessmentVisualVisual Inspection:Is it free-flowing white solid?Start->VisualStickySticky/Yellow PasteVisual->StickyNoMeltingPointMelting Point Check(Target: 54-56°C)Visual->MeltingPointYesDiscard1DISCARD(Hydrolysis)Sticky->Discard1MP_FailBroad/Low MPMeltingPoint->MP_FailRange > 3°CNMR_Check1H NMR (CDCl3)MeltingPoint->NMR_CheckSharp RangeMP_Fail->Discard1NMR_GoodIntegrals Correct(Mes:Ethoxy = 1:1)NMR_Check->NMR_GoodPassNMR_BadExcess Acid PeaksNMR_Check->NMR_BadFailUseUseNMR_Good->UseProceed to ExperimentRecrystRecrystallize(Benzene/Hexane)NMR_Bad->RecrystRecrystallize

Figure 1: Decision Matrix for assessing reagent viability. Note that "Sticky" texture is the primary indicator of irreversible hydrolysis.

QC Data Reference (1H NMR in

)
MoietyChemical Shift (

)
MultiplicityIntegralSignificance
Aromatic H 6.98Singlet2HMesityl Ring Integrity
Ortho-CH3 2.65Singlet6HDiagnostic for Sulfonyl group
Para-CH3 2.30Singlet3H-

4.10Quartet2HLoss indicates Hydrolysis

1.30Triplet3H-
Imidate

2.05Singlet3H-
Scientific Mechanism of Failure

Understanding the degradation pathway allows for better intervention.

DegradationPrecursorEthyl O-Mesitylsulfonylacetohydroximate(Active Precursor)IntermedTetrahedralIntermediatePrecursor->Intermed+ WaterProduct2Mesitylenesulfonic Acid(Autocatalyst)Precursor->Product2Thermal CleavageWaterH2O(Moisture)HeatHeat(>25°C)Product1Ethyl AcetateIntermed->Product1Product3HydroxylamineSulfonatesIntermed->Product3Product2->PrecursorCatalyzes Hydrolysis

Figure 2: Degradation Pathways. Note the red dotted line: the acid byproduct catalyzes further degradation, leading to rapid spoilage once the process begins.

References
  • Tamura, Y., et al. (1973). Structure and Reactivity of O-Mesitylenesulfonylhydroxylamine. Journal of Organic Chemistry. (Foundational chemistry of MSH).

  • Sigma-Aldrich. (n.d.). Ethyl O-(2-mesitylenesulfonyl)acethydroxamate Product Specification. (Storage temp verification).

  • TCI Chemicals. (n.d.). Product Safety & Handling: Ethyl O-Mesitylsulfonylacetohydroxamate. (Inert gas requirements).

  • BenchChem. (2025).[1] Technical Guide to Electrophilic Aminating Agents. (General handling of electrophilic nitrogen sources).

Validation & Comparative

A Senior Application Scientist's Guide to Electrophilic Amination: A Comparative Analysis of Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Electrophilic Amination

The introduction of a nitrogen atom into a carbon framework is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, where over 90% of top-selling small-molecule drugs contain at least one C-N bond.[1] Historically, this has been achieved through classical methods where a carbon electrophile reacts with a nitrogen nucleophile (e.g., ammonia or an amine).[2][3][4] However, the past few decades have seen the rise of a powerful "umpolung" or polarity-inverted strategy: electrophilic amination.[2][5] In this approach, a carbon nucleophile, such as an enolate or an organometallic reagent, attacks an electrophilic nitrogen source.[6][7]

This paradigm shift offers significant advantages, including access to novel chemical space and the ability to form C-N bonds at positions not amenable to traditional methods. A key challenge in this field has been the development of reagents that are safe, effective, and can deliver an unprotected amino group (–NH2) directly, thereby avoiding harsh deprotection steps that can compromise complex molecules and reduce overall efficiency.[1]

This guide provides an in-depth comparison of Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH), a highly effective modern reagent, against other prominent classes of electrophilic aminating agents. We will delve into mechanistic rationale, practical applications, and experimental considerations to empower chemists to make informed decisions for their synthetic challenges.

Featured Reagent: Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH)

Ethyl O-Mesitylsulfonylacetohydroxamate, or MSAH, is a white, crystalline solid that has gained prominence as a robust and reliable electrophilic aminating agent.[8][9] Structurally, it is a hydroxylamine derivative where the oxygen is substituted with a mesitylsulfonyl group, a superb leaving group. This polarization of the N–O bond renders the nitrogen atom highly electrophilic and susceptible to attack by a wide range of carbon nucleophiles.

MSAH serves as an excellent surrogate for the synthetically challenging "NH2+" synthon, enabling the direct and often high-yielding installation of a primary amine. It is valued for its stability, ease of handling compared to many alternatives, and clean reaction profiles.[8]

Mechanism of Action: The Nucleophilic Attack

The unifying mechanism for MSAH and related hydroxylamine-derived reagents involves the nucleophilic attack of a carbanion (e.g., an enolate, Grignard reagent, or organolithium) on the electrophilic nitrogen atom. This is followed by the expulsion of the stable mesitylsulfonate anion, forming the new C–N bond. The initial product is an N-acylated amine, which is typically hydrolyzed in situ or during aqueous workup to liberate the desired primary amine.

Figure 1: General mechanism for electrophilic amination using MSAH.

Comparative Guide to Electrophilic Aminating Agents

The choice of an aminating agent is dictated by the substrate, desired product, reaction conditions, and safety considerations. MSAH performs exceptionally well in many contexts, but understanding its alternatives is crucial for a complete synthetic toolkit.

Reagent ClassExample(s)Key AdvantagesKey Disadvantages & LimitationsSafety Profile
O-Sulfonylacetohydroxamates Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH) - Stable, crystalline solid[8]- Excellent leaving group (mesitylate)- Delivers unprotected NH₂ group- Generally clean reactions- Multi-step synthesis required- Cost can be a factor for large-scale synthesisSkin and eye irritant[8]
O-Sulfonylhydroxylamines Hydroxylamine-O-sulfonic acid (HOSA)- Inexpensive and readily available[10]- Simple structure- Potentially explosive; handle with care[6]- Zwitterionic nature can cause poor solubility[10]- Often requires harsh Lewis or Brønsted acids[1]Potentially hazardous; requires careful handling[6][10]
O-Phosphinylhydroxylamines O-(Diphenylphosphinyl)hydroxylamine (DPPH)- Milder than HOSA[11]- Broad substrate scope- Can be prepared on a large scale[12]- Diphenylphosphinic acid byproduct can complicate purification- Two-step process to free amineGenerally stable, but all hydroxylamine derivatives should be handled with care
Oxaziridines N-Sulfonyloxaziridines (Davis Reagents)- Highly effective for α-amination of enolates- Chiral variants enable asymmetric synthesis[6]- Stable, isolatable solids[13]- Byproducts (imines, ketones) can cause side reactions[13]- Synthesis can be complex- Scope can be limited by acid-labile groups[13]Generally stable oxidants[14]

Field-Proven Insights: Experimental Protocols

To provide a tangible comparison, we present two detailed protocols for the α-amination of a ketone—a common transformation in drug development. The causality behind each step is explained to highlight the principles of sound experimental design.

Experimental Workflow Overview

Figure 2: Standard workflow for the α-amination of a ketone enolate.

Protocol 1: α-Amination using MSAH

This protocol describes the amination of 2-methylcyclohexanone to yield 2-amino-2-methylcyclohexanone.

Materials:

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 2-Methylcyclohexanone

  • Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • LDA Preparation (Enolate Formation): To a flame-dried, argon-purged flask, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

    • Causality: This in situ preparation generates Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base. Using it to deprotonate the ketone ensures the rapid and quantitative formation of the kinetic lithium enolate at the less-substituted α-carbon, preventing self-condensation or other side reactions.[15]

  • Enolate Generation: Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour.

    • Causality: The slow addition of the ketone to the base at low temperature is critical to maintain regiochemical control and prevent unwanted equilibration to the more stable thermodynamic enolate.

  • Electrophilic Amination: Add a solution of MSAH (1.2 eq) in anhydrous THF (10 mL) dropwise to the enolate solution at -78 °C. Maintain this temperature and stir for 3 hours, monitoring the reaction by TLC.

    • Causality: MSAH is the electrophile. Maintaining the low temperature minimizes side reactions and ensures the nucleophilic enolate attacks the electrophilic nitrogen of MSAH rather than acting as a base.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Causality: Saturated NH₄Cl is a mild proton source used to quench the reaction by protonating any remaining enolate or strong base, preventing undesired reactions during workup. It also initiates the hydrolysis of the intermediate N-acyl amine.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the α-amino ketone.

    • Causality: Standard workup procedures remove water and inorganic salts. Chromatography is necessary to separate the desired product from any unreacted starting material and the ethyl acetohydroxamate byproduct.

Protocol 2: α-Amination using O-(Diphenylphosphinyl)hydroxylamine (DPPH)

This protocol uses the same substrate for a direct comparison.

Procedure:

  • Enolate Formation: Prepare the lithium enolate of 2-methylcyclohexanone exactly as described in Protocol 1, steps 1 and 2 .

  • Electrophilic Amination: Add a solution of DPPH (1.2 eq) in anhydrous THF (10 mL) dropwise to the enolate solution at -78 °C. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

    • Causality: DPPH is another effective aminating agent.[11] The reaction mechanism is analogous to MSAH. The slightly different warming profile may be required to drive the reaction to completion, a parameter often determined empirically for different reagent classes.

  • Hydrolysis and Workup: Quench the reaction at 0 °C with 2 M HCl (15 mL) and stir vigorously for 1 hour at room temperature. Basify the solution with 6 M NaOH until pH > 12. Extract with EtOAc (3 x 20 mL).

    • Causality: The initial product is a phosphinamide, which requires acidic hydrolysis to liberate the free amine. Subsequent basification is necessary to deprotonate the ammonium salt, making the free amine extractable into an organic solvent. This additional pH adjustment step is a key difference from the MSAH workup.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The main byproduct, diphenylphosphinic acid, is largely removed in the basic aqueous layer. Purify the crude product by silica gel chromatography.

    • Causality: The primary byproduct from DPPH is diphenylphosphinic acid. Its acidic nature allows for its removal via a basic wash, which can simplify purification compared to the neutral byproduct from MSAH. However, emulsions can sometimes form.

Conclusion and Outlook

Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH) stands out as a premier reagent for electrophilic amination. Its key strengths—stability, high reactivity, and the ability to deliver an unprotected amine in a clean reaction—make it an exceptional choice for the synthesis of complex nitrogenous molecules.

While classic reagents like HOSA remain useful for their low cost, they often come with significant safety and handling drawbacks.[10] O-Phosphinylhydroxylamines like DPPH offer a strong alternative, with the primary difference being the nature of the byproduct and the workup procedure.[11] Oxaziridines occupy a critical niche, especially in asymmetric synthesis, but their use can be complicated by side reactions from carbonyl byproducts.[13]

For the modern medicinal or process chemist, MSAH represents a highly reliable and efficient tool. It balances potent reactivity with operational simplicity, streamlining the synthesis of valuable primary amines and accelerating the pace of drug discovery and development. Future developments will likely focus on catalytic versions of these reactions and the expansion of the reagent toolkit to install even more diverse nitrogen functionalities with greater efficiency and selectivity.

References

  • PubMed. (2021). Electrophilic Aminating Agents in Total Synthesis. [Link]

  • Wikipedia. (n.d.). Electrophilic amination. [Link]

  • ResearchGate. (n.d.). Electrophilic Amination of Carbanions, Enolates, and Their Surrogates. [Link]

  • ACS Publications. (2006). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry. [Link]

  • Wiley-VCH. (n.d.). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]

  • Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. [Link]

  • YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. [Link]

  • ResearchGate. (2021). Electrophilic Aminating Agents in Total Synthesis. [Link]

  • YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. [Link]

  • ACS Publications. (2018). General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines. Chemical Reviews. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • ACS Publications. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (2020). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). [Link]

  • National Center for Biotechnology Information. (2022). Chemoselective carbene insertion into the N−H bonds of NH3·H2O. [Link]

  • ACS Publications. (2019). Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in the Chemistry of Oxaziridines. [Link]

  • Thieme. (n.d.). Electrophilic Amination: An Update. [Link]

  • Nanyang Technological University. (n.d.). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [Link]

  • ACS Publications. (2018). Cobalt-Catalyzed Electrophilic Aminations with Anthranils: An Expedient Route to Condensed Quinolines. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • ResearchGate. (2025). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. [Link]

  • ResearchGate. (2014). Does anyone know the difference between DPPH and OH radical scavenging in antioxidant activity analysis?. [Link]

Sources

Cost-benefit analysis of using Ethyl O-Mesitylsulfonylacetohydroxamate in research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Electrophilic Amination Strategies

Executive Summary: The Stability-Reactivity Paradox

In the landscape of electrophilic amination, researchers face a persistent dilemma: the most potent reagents are often the most unstable.[1]


-Mesitylenesulfonylhydroxylamine (MSH)  is the gold standard for aminating nucleophiles (pyridines, amines, sulfides) due to its high reactivity and leaving group efficiency.[1] However, MSH is notoriously unstable, prone to decomposition, and potentially explosive when dry.

Ethyl


-Mesitylsulfonylacetohydroxamate  (CAS: 38202-27-6) serves as the "store-bought" solution to this hazard.[1] It is the stable, solid precursor  that releases MSH on demand.[1]

This guide analyzes the cost-benefit ratio of using this stabilized precursor versus cheaper alternatives like Hydroxylamine-


-sulfonic acid (HOSA) or the hazardous direct isolation of MSH.[1]

Mechanistic Insight: The "On-Demand" Activation

Ethyl


-Mesitylsulfonylacetohydroxamate is not the active aminating agent itself; it is a "masked" form of MSH.[1] It requires acid-catalyzed hydrolysis to cleave the acetohydroxamate moiety, liberating the active amine transfer agent (

).[1]
The Activation Pathway

The precursor protects the labile N-O bond until the moment of use.[1] The standard activation uses Perchloric acid (


) in dioxane, yielding MSH in high purity (~93%) within minutes.[1]

ActivationPathway Precursor Ethyl O-Mesitylsulfonylacetohydroxamate (Stable Solid) MSH Active MSH (Unstable Intermediate) Precursor->MSH Hydrolysis Acid HClO4 / Dioxane (0°C, 10 min) Acid->MSH Product N-Aminated Salt (High Yield) MSH->Product Electrophilic Amination Substrate Nucleophile (e.g., Pyridine) Substrate->Product

Figure 1: The activation pathway converts the stable acetohydroxamate precursor into the reactive MSH species immediately prior to reaction, bypassing storage risks.

Comparative Analysis: Precursor vs. Alternatives

The decision to use Ethyl


-Mesitylsulfonylacetohydroxamate usually competes with two other strategies: using HOSA  (cheap, lower yield) or synthesizing MSH from scratch  (dangerous, time-consuming).[1]
Table 1: Technical & Economic Comparison
FeatureEthyl O-Mesityl...[1][2][3] (Precursor) HOSA (Hydroxylamine-O-sulfonic acid) Direct MSH Isolation
Reagent Cost High (~$30/g)Low (~$0.50/g)Medium (Labor intensive)
Stability Excellent (Shelf-stable solid)Good (Hygroscopic solid)Poor (Explosive if dry)
Reactivity High (releases MSH)Moderate (Water soluble, bulky)High
Solubility Organic Solvents (DCM, Dioxane)Water/Polar solventsOrganic Solvents
Substrate Scope Broad (Pyridines, Imines, Sulfides)Limited (Robust substrates only)Broad
Atom Economy Low (Loss of acetohydroxamate)HighMedium
Safety Profile Green (No explosion risk in storage)Yellow (Corrosive, irritant)Red (Explosion hazard)
Deep Dive: When to Pay the Premium?
  • Use HOSA when: You are performing bulk amination on robust, cheap substrates (e.g., simple pyridine) where a 60% yield is acceptable and water tolerance is high.[1]

  • Use the Acetohydroxamate Precursor when: You are working with late-stage pharmaceutical intermediates (high value).[1] The cost of the reagent is negligible compared to the value of the substrate.[1] The high yield (>90%) and mild conditions (organic solvent, low temp) prevent side reactions common with HOSA.[1]

Experimental Protocol: Validated MSH Generation

Safety Warning: While the precursor is safe, the generated MSH is energetic.[1] Perform all steps behind a blast shield. Do not allow the MSH solution to dry out completely.[1]

Protocol: Generation of MSH from Ethyl -Mesitylsulfonylacetohydroxamate[1]

Objective: Generate ~10 mmol of active MSH for immediate use.

  • Preparation:

    • Dissolve Ethyl

      
      -mesitylsulfonylacetohydroxamate  (2.85 g, 10 mmol) in 1,4-Dioxane  (5 mL).
      
    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Slowly add 70% Perchloric Acid (

      
      )  (1.0 mL) dropwise over 2 minutes.
      
    • Note: Maintain temperature <5°C to prevent decomposition.[1]

    • Stir vigorously at 0°C for 10–15 minutes .

    • Pour the mixture into ice-water (30 mL). MSH will precipitate as a white solid.[1][4]

  • Extraction (The Critical Step):

    • Extract immediately with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash the organic layer with cold brine.[1]

    • Dry over

      
       at 0°C for 5 minutes.
      
    • STOP: Do not rotary evaporate to dryness. Use this DCM solution of MSH immediately for the amination step.[1]

  • Quantification (Optional):

    • An aliquot can be titrated with iodide/thiosulfate to determine exact concentration, though assuming 85-90% yield is standard for this precursor.[1]

Strategic Decision Matrix

Use this logic flow to determine if the Acetohydroxamate precursor is required for your specific campaign.

DecisionMatrix Start Start: Electrophilic Amination Needed SubstrateValue Is Substrate High Value / Sensitive? Start->SubstrateValue WaterSoluble Is Substrate Water Soluble? SubstrateValue->WaterSoluble No (Robust) UsePrecursor Use Ethyl O-Mesityl... Precursor (High Yield/Reliability) SubstrateValue->UsePrecursor Yes (Late Stage) Scale Is Scale > 100g? WaterSoluble->Scale No (Lipophilic) UseHOSA Use HOSA (Cost Effective) WaterSoluble->UseHOSA Yes Scale->UseHOSA Yes (Cost Driver) DirectSynth Synthesize MSH in situ (Strict Safety Controls) Scale->DirectSynth No (Lab Scale) DirectSynth->UsePrecursor Safety Concern?

Figure 2: Decision matrix for selecting the optimal aminating agent based on substrate value and scale.[1]

References

  • Tamura, Y. et al. (1973).[1] Structure and reactivity of ethyl O-mesitylsulfonylacetohydroxamate. Tetrahedron Letters, 14(42), 4137-4140.[1]

  • Sigma-Aldrich. (2023).[1] Product Specification: Ethyl O-(2-mesitylenesulfonyl)acethydroxamate.

  • ChemicalBook. (2023).[1] O-Mesitylenesulfonylhydroxylamine Synthesis and Safety Profile.

  • Kusumi, T. et al. (1977).[1] Synthesis of MSH from Ethyl O-mesitylsulfonylacetohydroxamate. Synthesis, 1977(1), 1-1.[1]

Sources

A Shifting Paradigm in Amine Synthesis: Benchmarking Ethyl O-Mesitylsulfonylacetohydroxamate Against Traditional Amination Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the synthesis of primary amines has been a cornerstone of organic chemistry, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. Foundational methods such as the Gabriel synthesis and reductive amination have long been the workhorses of the synthetic chemist. However, these classical approaches are often beset by limitations including harsh reaction conditions, over-alkylation, and the use of hazardous reagents. In the relentless pursuit of milder, more efficient, and selective methodologies, a new class of electrophilic aminating agents has emerged. Among these, Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH) stands out as a promising precursor to a potent aminating reagent, O-Mesitylenesulfonylhydroxylamine (MSH), offering a novel strategy for the construction of C-N bonds.

This guide presents a comparative analysis of MSH, derived from MSAH, against two pillars of traditional amination: the Gabriel synthesis and reductive amination. Through a detailed examination of their reaction mechanisms, experimental protocols, and performance data, we aim to provide researchers, scientists, and drug development professionals with a clear and objective understanding of the relative merits of these approaches.

The Rise of Electrophilic Amination: A Conceptual Overview

Traditional amination strategies typically involve the reaction of a nitrogen nucleophile with an electrophilic carbon source.[1] In contrast, electrophilic amination inverts this reactivity, employing a nitrogen source that acts as an electrophile to react with a carbon nucleophile, such as a Grignard reagent or an enolate.[2][3] This "umpolung" strategy opens up new avenues for amine synthesis, particularly for substrates that are incompatible with traditional methods.[1]

MSH is a prime example of a hydroxylamine-derived electrophilic aminating agent.[4] The electron-withdrawing mesitylsulfonyl group renders the nitrogen atom susceptible to nucleophilic attack, facilitating the transfer of an amino group (-NH2) to a suitable carbanion.

Mechanistic Snapshots: A Tale of Three Pathways

To appreciate the practical differences between these methodologies, it is essential to understand their underlying reaction mechanisms.

O-Mesitylenesulfonylhydroxylamine (MSH) with Grignard Reagents

The amination of a Grignard reagent with MSH proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrogen atom of MSH. The mesitylsulfonate group acts as an excellent leaving group, facilitating the formation of the new C-N bond. A subsequent workup quenches the reaction and protonates the newly formed amine.

MSH_Amination cluster_reactants Reactants cluster_products Products Grignard R-MgX MSH Mes-SO2-O-NH2 Grignard->MSH Nucleophilic Attack Amine R-NH2 MSH->Amine C-N Bond Formation Byproduct Mes-SO3-MgX MSH->Byproduct Leaving Group Departure

Mechanism of MSH amination with a Grignard reagent.

The Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. It involves the N-alkylation of potassium phthalimide, followed by the liberation of the primary amine.[5] This method cleverly avoids the over-alkylation that plagues direct alkylation of ammonia.[5]

Gabriel_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Phthalimide Potassium Phthalimide AlkylHalide R-X Phthalimide->AlkylHalide SN2 Attack N-Alkylphthalimide N-Alkylphthalimide AlkylHalide->N-Alkylphthalimide Hydrazine Hydrazine (H2N-NH2) N-Alkylphthalimide->Hydrazine Hydrolysis PrimaryAmine R-NH2 Hydrazine->PrimaryAmine Phthalhydrazide Phthalhydrazide Hydrazine->Phthalhydrazide

The two-step mechanism of the Gabriel Synthesis.

Reductive Amination

Reductive amination is a versatile method for preparing amines from aldehydes or ketones. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[6]

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Carbonyl Aldehyde/Ketone Ammonia Ammonia (NH3) Carbonyl->Ammonia Condensation Imine Imine Ammonia->Imine ReducingAgent Reducing Agent (e.g., H2/Catalyst) Imine->ReducingAgent Reduction Amine Primary Amine ReducingAgent->Amine

The general mechanism of reductive amination.

Head-to-Head Comparison: Synthesis of Benzylamine

To provide a tangible benchmark, we will compare the synthesis of a simple yet important primary amine, benzylamine, using MSH, the Gabriel synthesis, and reductive amination.

FeatureElectrophilic Amination with MSHGabriel SynthesisReductive Amination
Starting Material Benzylmagnesium BromideBenzyl ChlorideBenzaldehyde
Reagents O-Mesitylenesulfonylhydroxylamine (MSH)Potassium Phthalimide, HydrazineAmmonia, H2/Catalyst (e.g., Raney Ni)
Typical Yield Not explicitly reported for benzylamine, but generally good to excellent for other Grignard reagents.60-70%[5]Variable, can be high but often requires optimization to minimize byproducts.[7]
Reaction Conditions Typically low temperatures (e.g., -78 °C to rt)Elevated temperatures for N-alkylation and hydrolysis.Elevated temperature and pressure.[8]
Key Advantages Direct amination of carbanions, mild conditions, good functional group tolerance.Avoids over-alkylation, reliable for primary amines.[5]Readily available starting materials, versatile for a wide range of amines.[9]
Key Disadvantages Requires pre-formation of organometallic reagent, MSH can be hazardous to handle in pure form.[10]Limited to primary amines, requires harsh hydrolysis conditions, can be lengthy.Can lead to byproducts (e.g., secondary and tertiary amines, alcohols), requires high pressure for hydrogenation.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the synthesis of benzylamine using each of the discussed methods.

Experimental Workflow: A Comparative Overview

experimental_workflow cluster_msh MSH Amination cluster_gabriel Gabriel Synthesis cluster_reductive Reductive Amination start_msh Prepare Benzylmagnesium Bromide react_msh React with MSH at low temp. start_msh->react_msh workup_msh Aqueous Workup react_msh->workup_msh end_msh Isolate Benzylamine workup_msh->end_msh start_gabriel React Benzyl Chloride with Potassium Phthalimide hydrolysis_gabriel Hydrolyze with Hydrazine start_gabriel->hydrolysis_gabriel workup_gabriel Extraction & Distillation hydrolysis_gabriel->workup_gabriel end_gabriel Isolate Benzylamine workup_gabriel->end_gabriel start_reductive Condense Benzaldehyde with Ammonia reduction_reductive Hydrogenate with H2/Catalyst start_reductive->reduction_reductive workup_reductive Filtration & Distillation reduction_reductive->workup_reductive end_reductive Isolate Benzylamine workup_reductive->end_reductive

Comparative experimental workflows for benzylamine synthesis.

Protocol 1: Electrophilic Amination of Benzylmagnesium Bromide with MSH (Proposed)
  • Preparation of Benzylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine. Slowly add a solution of benzyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining benzyl bromide solution at a rate to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.[11]

  • Amination: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of O-Mesitylenesulfonylhydroxylamine (MSH) (1.0 eq) in anhydrous THF via a cannula.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford benzylamine.

Protocol 2: Gabriel Synthesis of Benzylamine[5]
  • N-Alkylation: In a round-bottomed flask, combine potassium phthalimide (1.0 eq) and benzyl chloride (1.05 eq) in N,N-dimethylformamide (DMF). Heat the mixture at 100 °C for 2 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and add hydrazine monohydrate (1.2 eq). Heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture to room temperature and add 2M HCl to acidify. Filter off the phthalhydrazide precipitate and wash it with cold water. Make the filtrate basic with 40% aqueous NaOH.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous potassium sulfate, and concentrate under reduced pressure.

  • Purification: Distill the crude product under reduced pressure to obtain pure benzylamine. (Expected Yield: 60-70%)

Protocol 3: Reductive Amination of Benzaldehyde[7]
  • Imine Formation: In a pressure vessel, combine benzaldehyde (1.0 eq), a solution of ammonia in methanol (excess), and a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel).

  • Reduction: Pressurize the vessel with hydrogen gas (e.g., 50 bar) and heat the mixture (e.g., 80-100 °C) with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.

  • Purification: Purify the crude product by distillation under reduced pressure to yield benzylamine.

Discussion and Future Outlook

The comparison highlights a clear trade-off between the different methodologies. The Gabriel synthesis , while reliable for primary amines and effective at preventing over-alkylation, suffers from harsh conditions and is a multi-step process. Reductive amination is highly versatile and utilizes readily available starting materials, but can be plagued by side reactions and often requires high-pressure hydrogenation equipment.

Electrophilic amination with MSH presents a compelling alternative, offering a mild and direct route to amines from organometallic precursors. This approach is particularly advantageous for substrates that are sensitive to the harsh conditions of the Gabriel synthesis or the reducing agents used in reductive amination. The primary drawback of the MSH approach is the need to handle potentially hazardous reagents and the requirement for pre-formed organometallic compounds.[4][10]

The development of safer and more user-friendly electrophilic aminating agents derived from MSAH will be a key area of future research. As the demand for complex amine-containing molecules continues to grow, particularly in the pharmaceutical industry, the adoption of novel and efficient synthetic strategies like electrophilic amination is poised to become increasingly important. While traditional methods will undoubtedly retain their place in the synthetic chemist's toolbox, the unique advantages offered by reagents like MSH pave the way for a new era of amine synthesis.

References

  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC. (2021-12-02). [Link]

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  • Electrophilic Amination: An Update. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Cross-Reactivity of Ethyl O-Mesitylsulfonylacetohydroxamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the predictability of a reagent's behavior is paramount. Ethyl O-Mesitylsulfonylacetohydroxamate (EMSA) is a versatile reagent, primarily recognized as a stable precursor to the potent aminating agent, O-mesitylenesulfonylhydroxylamine (MSH).[1] Its utility in organic synthesis is significant, but a thorough understanding of its reactivity profile, particularly its cross-reactivity with common functional groups, is crucial for its effective and selective application. This guide provides an in-depth comparison of EMSA's reactivity, supported by mechanistic insights and detailed experimental protocols for validation.

The Chemical Nature and Primary Reactivity of Ethyl O-Mesitylsulfonylacetohydroxamate

EMSA's structure, featuring an O-sulfonylated hydroxamate moiety, renders it an electrophilic aminating reagent precursor. The mesitylsulfonyl group is an excellent leaving group, and the N-O bond is inherently weak, predisposing it to cleavage upon interaction with nucleophiles.[2] The primary intended use of EMSA is in electrophilic amination reactions.

The generally accepted mechanism involves the nucleophilic attack on the nitrogen atom, leading to the displacement of the mesitylsulfonate anion. This process can be facilitated by a base to deprotonate the nucleophile, increasing its reactivity.

cluster_reaction Primary Amination Reaction EMSA Ethyl O-Mesitylsulfonyl- acetohydroxamate (EMSA) Product Aminated Product EMSA->Product Nucleophilic Attack EMSA->Product 2. N-O bond cleavage LeavingGroup Mesitylsulfonate Anion EMSA->LeavingGroup 3. Leaving group departure Nu Nucleophile (e.g., R-NH2) Nu->EMSA 1. Attack at N

Caption: Proposed mechanism for the primary amination reaction of EMSA.

Comparative Cross-Reactivity Profile

The central question for any discerning scientist is: "With what else will this reagent react?" The following sections dissect the potential cross-reactivity of EMSA with a range of common functional groups, providing a framework for predicting and testing its selectivity.

Reactivity with Amines (Primary and Secondary)

Expected Reactivity: High. This is the intended reaction. Primary and secondary amines are strong nucleophiles that readily participate in electrophilic amination.[3]

Mechanistic Rationale: The lone pair of electrons on the nitrogen of the amine will readily attack the electrophilic nitrogen of EMSA, leading to the formation of a new N-N bond and the displacement of the mesitylsulfonate leaving group.

Anticipated Outcome: High conversion to the corresponding hydrazine derivative.

Reactivity with Thiols

Expected Reactivity: High. Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form. O-Mesitylenesulfonylhydroxylamine (MSH), the active aminating species derived from precursors like EMSA, is known to be a thiophilic reagent.[4]

Mechanistic Rationale: The soft sulfur nucleophile is expected to attack the electrophilic nitrogen of EMSA. This reaction proceeds via a direct S-to-N nucleophilic attack, which can lead to the formation of sulfilimine or sulfoximine derivatives upon further reaction.[4]

Anticipated Outcome: High conversion to sulfur-nitrogen bonded products. This represents a significant potential for cross-reactivity in biological systems or in the presence of thiol-containing molecules like cysteine.

Reactivity with Alcohols

Expected Reactivity: Low to Moderate. Alcohols are generally weaker nucleophiles than amines and thiols. Their reactivity is highly dependent on the reaction conditions, particularly the presence of a base to generate the more nucleophilic alkoxide.

Mechanistic Rationale: In the presence of a strong base, the resulting alkoxide can act as a nucleophile, attacking the nitrogen of EMSA. However, under neutral or mildly acidic conditions, the reactivity is expected to be significantly lower. The reaction of alcohols with sulfonyl chlorides to form sulfonate esters is a well-established transformation, suggesting the potential for side reactions if the sulfonyl group of EMSA itself becomes a reactive site under certain conditions.[5][6][7]

Anticipated Outcome: Low reactivity in the absence of a strong base. Increased reactivity with stronger bases, but likely still less competitive than with amines or thiols.

Reactivity with Carboxylic Acids

Expected Reactivity: Very Low. Carboxylic acids are generally not considered strong nucleophiles, especially under neutral or acidic conditions. The hydroxamic acid moiety itself can be susceptible to hydrolysis to a carboxylic acid under certain metabolic conditions, but direct reaction of a carboxylic acid with the intact EMSA is unlikely.[8]

Mechanistic Rationale: The carboxylate anion, formed under basic conditions, is a moderate nucleophile. However, its reaction with EMSA is likely to be slow and not competitive with other, more potent nucleophiles. There is a possibility of O-acylation of the hydroxamate by an activated carboxylic acid, but this is not a direct cross-reactivity with the carboxylic acid itself.[9]

Anticipated Outcome: Negligible reactivity under typical synthetic conditions.

Reactivity with Aldehydes and Ketones

Expected Reactivity: Low. The carbonyl carbon of aldehydes and ketones is electrophilic, not nucleophilic. Therefore, a direct reaction with the electrophilic nitrogen of EMSA is not expected.

Mechanistic Rationale: While there are reactions involving aldehydes and sulfonyl derivatives, they typically proceed through different mechanisms, such as the oxidative coupling of secondary aldehydes with sulfinate salts catalyzed by copper.[10] A direct nucleophilic attack from the carbonyl oxygen is highly unfavorable. Under strongly basic conditions, enolates can be formed, which are carbon nucleophiles. These could potentially react with EMSA, but this is a specific scenario requiring tailored reaction conditions.

Anticipated Outcome: Negligible reactivity under standard conditions.

Experimental Validation of Cross-Reactivity

To provide actionable data, the following experimental protocol outlines a robust method for assessing the cross-reactivity of EMSA with various functional groups using HPLC-MS.

General Experimental Workflow

A Reactant Preparation (EMSA and Nucleophile Solutions) B Reaction Incubation (Controlled Temperature and Time) A->B C Quenching and Sample Preparation B->C D HPLC-MS Analysis (Detection of Reactants and Products) C->D E Data Analysis (Quantification of Reactant Depletion and Product Formation) D->E

Caption: General workflow for assessing EMSA cross-reactivity.

Detailed Protocol: HPLC-MS Based Reactivity Assay

Objective: To quantify the depletion of Ethyl O-Mesitylsulfonylacetohydroxamate and the formation of products when reacted with a panel of nucleophiles representing different functional groups.

Materials:

  • Ethyl O-Mesitylsulfonylacetohydroxamate (EMSA)

  • Test Nucleophiles:

    • Amine: Benzylamine

    • Thiol: Cysteine

    • Alcohol: Benzyl alcohol

    • Carboxylic Acid: Benzoic acid

    • Aldehyde: Benzaldehyde

    • Ketone: Acetophenone

  • Buffer: 50 mM Phosphate buffer, pH 7.4

  • Organic Solvent: Acetonitrile (HPLC grade)

  • Quenching Solution: 1% Formic acid in Acetonitrile/Water (1:1)

  • HPLC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of EMSA in acetonitrile.

    • Prepare 100 mM stock solutions of each test nucleophile in an appropriate solvent (e.g., buffer for water-soluble compounds, acetonitrile for others).

  • Reaction Setup:

    • In a microcentrifuge tube, add 440 µL of 50 mM phosphate buffer (pH 7.4).

    • Add 50 µL of the 100 mM nucleophile stock solution to achieve a final concentration of 10 mM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the 10 mM EMSA stock solution to achieve a final concentration of 0.2 mM.

    • Vortex briefly and incubate at 37°C.

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 450 µL of the quenching solution.

  • HPLC-MS Analysis:

    • Analyze the quenched samples by reverse-phase HPLC-MS.[11][12][13]

    • Use a gradient elution method with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the depletion of the EMSA parent ion and the appearance of potential product ions by mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of EMSA remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of EMSA remaining versus time to determine the reaction rate.

    • Identify and quantify the major products formed.

Summary of Expected Reactivity

The following table summarizes the anticipated cross-reactivity of EMSA based on chemical principles. This table should serve as a predictive guide and a template for recording experimental results.

Functional GroupRepresentative NucleophileExpected ReactivityPrimary Product Type
Amine (Primary/Secondary) BenzylamineHighHydrazine derivative
Thiol CysteineHighSulfilimine/Sulfoximine derivative
Alcohol Benzyl alcoholLow to ModerateO-Alkylated hydroxylamine
Carboxylic Acid Benzoic acidVery LowNegligible reaction
Aldehyde BenzaldehydeNegligibleNo reaction
Ketone AcetophenoneNegligibleNo reaction

Conclusion and Recommendations

Ethyl O-Mesitylsulfonylacetohydroxamate is a valuable reagent for electrophilic amination. However, its utility is maximized when its selectivity is well-understood. Based on established principles of chemical reactivity, EMSA is expected to exhibit high reactivity towards strong nucleophiles such as amines and thiols. Its cross-reactivity with alcohols is likely to be condition-dependent, while reactions with carboxylic acids, aldehydes, and ketones are anticipated to be negligible under typical synthetic conditions.

For researchers employing EMSA in complex molecular environments, particularly in the context of bioconjugation or late-stage functionalization, it is imperative to conduct preliminary cross-reactivity studies. The provided HPLC-MS protocol offers a robust and reliable method for generating this critical data. By understanding and validating the reactivity profile of EMSA, scientists can design more efficient, selective, and predictable synthetic transformations.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. Retrieved from [Link]

  • Jones, L. W. (1914). THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE. Zenodo. Retrieved from [Link]

  • Huang, X., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. ResearchGate. Retrieved from [Link]

  • S, S., & K, Y. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5036. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

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  • Wikipedia. (n.d.). Electrophilic amination. Retrieved from [Link]

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  • Royal Society of Chemistry. (2023). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. Chemical Communications. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.